STING modulator-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17N9O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[4-[2-(cyanomethyl)-5-methylpyrazol-3-yl]-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H17N9O/c1-10-6-15(27(24-10)5-4-19)13-9-25(2)18(23-13)16-11-8-21-26(3)14(11)7-12(22-16)17(20)28/h6-9H,5H2,1-3H3,(H2,20,28) |
InChI Key |
FABUXAHVXJIHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of STING Modulator-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of STING modulator-3, a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway. This compound, identified as an imidazole derivative, demonstrates significant inhibitory activity against the R232 variant of the STING protein. This document details the synthetic route, as described in patent literature, and outlines the key experimental protocols used to determine its binding affinity and functional activity. All quantitative data are presented in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to STING and its Role in Immunity
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response.
The canonical STING signaling pathway is initiated by the presence of cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). cGAMP then binds to the STING protein, leading to a conformational change and its translocation from the endoplasmic reticulum to the Golgi apparatus. This activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons.
Given its central role in inflammation, aberrant STING activation is implicated in various autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors of STING is a promising therapeutic strategy for these conditions.
Discovery of this compound
This compound was identified as a potent STING inhibitor through research focused on imidazole derivatives. The discovery is detailed in the World Intellectual Property Organization patent application WO2022195462, filed by Gajiwala KS, et al., and assigned to Pfizer Inc.[1]. This patent discloses a series of imidazole derivatives as modulators of STING.
Quantitative Data Summary
The primary quantitative data available for this compound characterizes its inhibitory potency against the R232 variant of the human STING protein.
| Parameter | Value | Assay | STING Variant | Reference |
| Ki | 43.1 nM | Scintillation Proximity Assay | R232 | [1] |
Synthesis of this compound
Disclaimer: The following synthesis is a representative procedure based on the general schemes described in patent WO2022195462. The synthesis of the specific compound "this compound" may involve proprietary steps not fully disclosed in the public domain.
The synthesis of imidazole-based STING modulators, as described in the patent literature, generally involves a multi-step sequence. A plausible synthetic route is outlined below.
General Synthetic Scheme:
-
Step 1: Formation of the Imidazole Core. This typically involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine source, such as ammonium acetate, in a classic Radziszewski imidazole synthesis or a related multicomponent reaction.
-
Step 2: Functionalization of the Imidazole Ring. Subsequent steps involve the targeted modification of the imidazole core through various organic reactions, such as N-alkylation, N-arylation, or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the desired substituents at specific positions of the imidazole ring.
-
Step 3: Final Assembly and Purification. The final step involves the coupling of the functionalized imidazole intermediate with another key building block, followed by purification using standard chromatographic techniques (e.g., column chromatography, HPLC) to yield the final product.
Detailed experimental protocols, including specific reagents, reaction conditions, and purification methods for this compound, are described within the examples section of patent WO2022195462.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
STING Binding Affinity - Scintillation Proximity Assay (SPA)
This assay is used to determine the binding affinity (Ki) of this compound to the STING protein.
-
Principle: SPA is a homogeneous radio-ligand binding assay. A radiolabeled ligand that binds to the target protein (STING) is brought into close proximity to a scintillant-impregnated bead, resulting in a detectable light signal. A non-radiolabeled competitor (this compound) will displace the radiolabeled ligand, leading to a decrease in the signal.
-
Materials:
-
Recombinant human STING protein (R232 variant)
-
Radiolabeled STING ligand (e.g., [3H]-cGAMP)
-
Scintillation Proximity Assay (SPA) beads (e.g., Protein A-coated)
-
Anti-STING antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well or 384-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
Bead Preparation: SPA beads are coated with an anti-STING antibody according to the manufacturer's instructions.
-
Reaction Mixture: In each well of the microplate, the following are added in order:
-
Assay buffer
-
A serial dilution of this compound or vehicle control.
-
A fixed concentration of the radiolabeled STING ligand.
-
A fixed concentration of the recombinant STING protein pre-incubated with the antibody-coated SPA beads.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Detection: The plate is read in a microplate scintillation counter to measure the light emitted from each well.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Cellular Assays in THP-1 Cells
THP-1, a human monocytic cell line, is a relevant model for studying innate immune responses as they endogenously express components of the STING pathway.
This assay determines the effect of this compound on the activation of IRF-3, a key downstream transcription factor in the STING pathway.
-
Principle: Activation of the STING pathway leads to the phosphorylation of IRF-3. This can be detected by Western blotting using an antibody specific for the phosphorylated form of IRF-3.
-
Materials:
-
THP-1 cells
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-IRF-3 (Ser396), anti-total-IRF-3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Cell Culture and Treatment: THP-1 cells are cultured to an appropriate density. The cells are then pre-incubated with this compound or vehicle control for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with a STING agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 3 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-IRF-3, total IRF-3, and a loading control. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the phospho-IRF-3 band is normalized to the total IRF-3 and loading control bands to determine the effect of this compound on IRF-3 phosphorylation. The available data indicates that this compound has no effect on IRF-3 activation in THP-1 cells[1].
-
This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
-
Principle: Activation of the STING pathway can lead to the production and secretion of TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
THP-1 cells
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
Human TNF-α ELISA kit
-
Microplate reader
-
-
Procedure:
-
Cell Culture and Treatment: THP-1 cells are seeded in a multi-well plate. The cells are pre-treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1 hour). Following this, the cells are stimulated with a STING agonist (e.g., 2'3'-cGAMP) for an extended period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is carefully collected from each well.
-
ELISA: The concentration of TNF-α in the supernatant is determined using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read on a microplate reader, and the concentration of TNF-α is calculated based on a standard curve. The results will indicate whether this compound inhibits STING-mediated TNF-α production. Existing data suggests that this compound does not affect TNF-α induction in THP-1 cells[1].
-
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a novel, patent-disclosed inhibitor of the STING pathway with a nanomolar binding affinity for the R232 STING variant. The available data from cellular assays in THP-1 cells suggest that its mechanism of action may not involve the canonical IRF-3 or TNF-α induction pathways, warranting further investigation into its precise mode of STING inhibition. The synthesis and experimental protocols outlined in this guide provide a foundational understanding for researchers in the field of innate immunity and drug discovery who are interested in the development of STING-targeting therapeutics. Further details on the synthesis and specific assay conditions can be found in patent WO2022195462.
References
In-Depth Technical Guide: STING Modulator-3 Binding Affinity to STING Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of STING modulator-3 to the Stimulator of Interferon Genes (STING) protein. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for the STING protein has been determined using a scintillation proximity assay. The inhibitor constant (Ki) represents the concentration of the inhibitor required to occupy 50% of the target protein's binding sites in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Target Protein Variant | Assay Type | Ki (nM) |
| This compound | R232 STING | Scintillation Proximity Assay | 43.1[1] |
STING Signaling Pathway
The STING protein is a central component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to determining the binding affinity of modulators to the STING protein.
Recombinant STING Protein Expression and Purification
A prerequisite for in vitro binding assays is the availability of purified, recombinant STING protein. The C-terminal domain (CTD) of STING is often used for these assays as it contains the ligand-binding domain.
Objective: To express and purify a soluble form of the human STING protein suitable for binding assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human STING CTD (e.g., amino acids 139-379) with an affinity tag (e.g., N-terminal His-tag)
-
Luria-Bertani (LB) broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Transform the STING expression vector into the E. coli expression strain.
-
Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for 16-18 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged STING protein with elution buffer.
-
Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
-
Pool the fractions containing pure STING protein and dialyze against the final storage buffer.
-
Determine the protein concentration and assess purity by SDS-PAGE.
Scintillation Proximity Assay (SPA) for Binding Affinity Determination
The Scintillation Proximity Assay is a homogeneous binding assay that does not require a separation step to distinguish bound from free radioligand. This makes it highly suitable for high-throughput screening.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the STING protein.
Principle: Recombinant STING protein is captured on SPA beads that contain a scintillant. A radiolabeled ligand with known affinity for STING is added. When the radioligand binds to the STING protein on the bead, the emitted beta particles from the radioisotope are close enough to excite the scintillant, producing a light signal. Unbound radioligand in solution is too far away to excite the scintillant. A non-radiolabeled test compound will compete with the radioligand for binding to STING, leading to a decrease in the light signal.
Materials:
-
Purified, recombinant His-tagged STING protein (R232 variant)
-
Radiolabeled STING ligand (e.g., [³H]-cGAMP)
-
Copper-coated His-Tag Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compound (this compound) at various concentrations
-
Microplates (e.g., 96-well or 384-well, white, clear bottom)
-
Microplate scintillation counter
Procedure:
-
Bead-Protein Conjugation:
-
In a microcentrifuge tube, mix the His-tagged STING protein with the copper-coated SPA beads in assay buffer.
-
Incubate for a sufficient time (e.g., 1-2 hours) at room temperature with gentle agitation to allow for the capturing of the protein onto the beads.
-
-
Assay Setup:
-
In the wells of the microplate, add the assay buffer.
-
Add the test compound (this compound) at a range of concentrations. Include a control with no test compound (total binding) and a control with a high concentration of a known non-radiolabeled STING binder (non-specific binding).
-
Add the radiolabeled STING ligand (e.g., [³H]-cGAMP) to all wells at a concentration below its Kd for STING.
-
Initiate the binding reaction by adding the STING-coated SPA beads to all wells.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for a set period (e.g., 1-4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measure the light emission from each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the STING protein.
-
-
References
An In-depth Technical Guide to the STING-IRF3 Activation Pathway and the Role of STING Modulator-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, critical for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to a robust inflammatory response, including the production of type I interferons (IFNs), which are essential for orchestrating antiviral and antitumor immunity. A key downstream effector of STING signaling is the Interferon Regulatory Factor 3 (IRF3), a transcription factor that, upon activation, drives the expression of IFN-β and other IFN-stimulated genes (ISGs).
This guide provides a detailed overview of the canonical STING-IRF3 activation pathway. It also examines the specific compound "STING modulator-3." It is important to note at the outset that, contrary to what its name might imply in a broader context, publicly available data characterize "this compound" as a potent inhibitor of the STING pathway. Evidence indicates it does not induce the activation of IRF3[1]. This guide will therefore clarify its inhibitory role while providing the broader context of the activation pathway it targets.
The Canonical STING-IRF3 Signaling Pathway
The activation of IRF3 via the STING pathway is a multi-step process involving enzymatic activity, protein trafficking, and post-translational modifications.
Step 1: cGAS Activation and cGAMP Synthesis The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a direct sensor of double-stranded DNA (dsDNA) in the cytoplasm[2]. Upon binding to dsDNA, cGAS undergoes a conformational change that activates its enzymatic function. It then catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP[2].
Step 2: STING Activation and Trafficking Under basal conditions, STING is a transmembrane protein primarily localized to the endoplasmic reticulum (ER)[2]. The 2'3'-cGAMP produced by cGAS binds directly to a pocket in the C-terminal domain of the STING dimer[2]. This binding event induces a significant conformational change in STING, causing it to translocate from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus[2].
Step 3: TBK1 Recruitment and Activation The conformational change and trafficking of STING facilitate the recruitment of TANK-binding kinase 1 (TBK1)[2]. STING oligomerizes, creating a signaling platform that brings multiple TBK1 molecules into close proximity, leading to their trans-autophosphorylation and activation[3][4][5].
Step 4: IRF3 Phosphorylation, Dimerization, and Nuclear Translocation Activated STING serves as a crucial scaffold, recruiting the transcription factor IRF3 to the signaling complex[6][7]. The activated TBK1, now in proximity to IRF3, phosphorylates IRF3 at multiple serine residues in its C-terminal domain, such as Ser386 and Ser396[3][8][9][10]. This phosphorylation event induces a conformational change in IRF3, causing it to dissociate from STING and form homodimers[8][11][12][13]. Dimerization unmasks a nuclear localization signal, leading to the translocation of the activated IRF3 dimer from the cytoplasm into the nucleus[11][13].
Step 5: Transcriptional Activation of Type I IFNs Once in the nucleus, the phosphorylated IRF3 dimer binds to specific DNA sequences known as IFN-stimulated response elements (ISREs) found in the promoters of target genes[10]. This binding, often in concert with other transcription factors like NF-κB, drives the transcription of the gene for IFN-β (IFNB1) and a wide array of other proinflammatory cytokines and ISGs, establishing an antiviral or antitumor state[14].
This compound: An Inhibitor of STING
"this compound" has been identified as a direct inhibitor of the STING protein. Its primary mechanism involves binding to STING and preventing its activation, thereby blocking all downstream signaling events, including the activation of IRF3.
Quantitative Data
The inhibitory potency of this compound has been quantified, as summarized in the table below.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | R232 STING | Scintillation Proximity Assay | Ki | 43.1 nM | [1] |
Ki (Inhibition constant) is a measure of the compound's binding affinity to the target.
Furthermore, studies have shown that this compound (at a concentration of 10 µM) has no effect on the phosphorylation of IRF3 or the induction of TNF-β in THP-1 cells, confirming its role as an upstream inhibitor of the pathway[1].
Experimental Protocols
The following protocols describe key assays used to investigate the activity of compounds targeting the STING-IRF3 pathway.
STING Binding Assay (Scintillation Proximity Assay)
This assay measures the direct binding of a compound to its target protein. It was used to determine the Ki of this compound[1].
-
Principle: A radiolabeled ligand with known affinity for STING is incubated with STING-coated SPA beads. When the radioligand binds, it comes into close proximity with the scintillant in the beads, producing light. A test compound that competes for the same binding site will displace the radioligand, leading to a decrease in the light signal.
-
Methodology:
-
Bead Preparation: Couple purified, recombinant STING protein (e.g., R232 variant) to SPA beads.
-
Reaction Setup: In a microplate, combine the STING-coated beads, a constant concentration of a radiolabeled STING ligand (e.g., [3H]-cGAMP), and varying concentrations of the test compound (this compound).
-
Incubation: Allow the reaction to reach equilibrium (e.g., incubate for 1-2 hours at room temperature).
-
Detection: Measure the light output using a scintillation counter.
-
Data Analysis: Plot the signal against the concentration of the test compound. Calculate the IC50 (the concentration of compound that inhibits 50% of radioligand binding) and then convert it to a Ki value using the Cheng-Prusoff equation.
-
IRF3 Phosphorylation Assay (Western Blot)
This is the most direct method to assess the activation status of IRF3.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. A phospho-specific antibody can detect only the phosphorylated (active) form of IRF3.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes) and allow them to adhere. Pre-treat cells with various concentrations of the test compound (this compound) for a defined period (e.g., 1 hour).
-
Stimulation: Add a known STING agonist (e.g., 2'3'-cGAMP) to the media to activate the pathway. Include appropriate negative (vehicle) and positive (agonist only) controls. Incubate for a time sufficient to induce IRF3 phosphorylation (e.g., 1-3 hours)[1].
-
Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total IRF3 and a loading control (e.g., β-actin).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
IRF3 Dimerization Assay (Native PAGE)
This assay distinguishes between the inactive monomeric and active dimeric forms of IRF3.
-
Principle: Native PAGE separates proteins based on their native size, shape, and charge, without denaturing them. This allows for the resolution of the larger IRF3 dimer from the smaller monomer.
-
Methodology:
-
Cell Treatment and Lysis: Treat and stimulate cells as described for the Western blot protocol. Lyse the cells in a non-denaturing lysis buffer (without SDS or reducing agents).
-
Native PAGE: Load the lysates onto a non-denaturing polyacrylamide gel and perform electrophoresis.
-
Transfer and Immunoblotting: Transfer the proteins to a membrane and perform immunoblotting using an antibody against total IRF3.
-
Analysis: The activated, dimeric form of IRF3 will appear as a slower-migrating band compared to the inactive, monomeric form.
-
IFN-β Secretion Assay (ELISA)
This assay quantifies the functional outcome of IRF3 activation: the production and secretion of IFN-β.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) uses a pair of antibodies to capture and detect a specific protein (in this case, IFN-β) in a liquid sample.
-
Methodology:
-
Cell Treatment: Plate cells, treat with the test compound, and stimulate with a STING agonist as previously described. Allow for a longer incubation period to permit gene transcription, translation, and protein secretion (e.g., 18-24 hours).
-
Collect Supernatant: Carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Procedure:
-
Add the supernatants to a microplate pre-coated with an IFN-β capture antibody.
-
Incubate to allow IFN-β to bind.
-
Wash away unbound material.
-
Add a biotinylated detection antibody specific for IFN-β.
-
Wash and add streptavidin-HRP.
-
Wash and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Calculate the concentration of IFN-β in each sample by comparing its absorbance to a standard curve generated with known concentrations of recombinant IFN-β.
-
Conclusion
The cGAS-STING-IRF3 pathway is a central axis of innate immunity, offering significant therapeutic potential for modulating immune responses in cancer and infectious diseases. A thorough understanding of its molecular mechanism is critical for the development of novel agonists and antagonists. While the term "modulator" can be ambiguous, the available scientific data clearly characterize This compound as a potent inhibitor that acts directly on the STING protein. Its inhibitory action prevents the downstream phosphorylation and activation of IRF3. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the activity of this and other compounds targeting this vital signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | IRF3 is phosphorylated by TBK1 [reactome.org]
- 10. Two new monoclonal antibodies for biochemical and flow cytometric analyses of human interferon regulatory factor-3 activation, turnover, and depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Dimerized phospho-IRF3, IRF7 is transported to the nucleus [reactome.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
The Impact of STING Modulator-3 on TNF-α Signaling: A Technical Guide
For Immediate Release
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed analysis of STING modulator-3 and its interaction with the TNF-α signaling pathway. Contrary to expectations that a modulator of the STING (Stimulator of Interferon Genes) pathway might influence TNF-α production, current evidence indicates that This compound, a known STING inhibitor, does not affect the downstream signaling cascades that lead to TNF-α induction. This document will first explore the canonical STING signaling pathway and its established crosstalk with NF-κB-mediated TNF-α production. It will then present the available data on this compound, clarifying its inhibitory role and the reported lack of influence on TNF-β, a closely related cytokine. Finally, this guide will provide detailed experimental protocols relevant to the study of STING and TNF-α signaling for researchers investigating other STING modulators.
The STING Signaling Pathway and its Crosstalk with TNF-α
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage and cancer.[1][2] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[3][4]
The activation of the STING pathway leading to TNF-α production can be summarized as follows:
-
cGAS Activation: Cytosolic double-stranded DNA (dsDNA) binds to and activates cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[5]
-
STING Activation: cGAMP binds to STING, which is located on the endoplasmic reticulum (ER), leading to a conformational change and its translocation.
-
TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: TBK1 phosphorylates both Interferon Regulatory Factor 3 (IRF3) and components of the IκB kinase (IKK) complex. The phosphorylation of IRF3 leads to its dimerization and translocation to the nucleus to induce the expression of type I IFNs.[6] The activation of the IKK complex leads to the degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus.
-
TNF-α Gene Transcription: Nuclear NF-κB binds to the promoter of the TNF-α gene, driving its transcription and subsequent protein secretion.[3][7]
The following diagram illustrates the canonical STING signaling pathway and its branch leading to TNF-α production.
Caption: Canonical STING signaling pathway leading to TNF-α and Type I IFN production.
This compound: An Inhibitor with No Reported Impact on TNF Signaling
This compound has been identified as an inhibitor of the STING protein.[8][9][10] Specifically, it targets the R232 variant of STING. The key quantitative data available for this compound is its inhibitory constant (Ki).
| Compound | Target | Assay Type | Ki (nM) | Source |
| This compound | R232 STING | Scintillation proximity assay | 43.1 | MedchemExpress |
Crucially, studies conducted in THP-1 cells, a human monocytic cell line commonly used for immunology research, have shown that This compound has no effect on the induction of TNF-β .[8][11][12] TNF-β, also known as lymphotoxin-alpha, shares structural and functional similarities with TNF-α and its production is also regulated by NF-κB. This finding strongly suggests that this compound does not impact the NF-κB signaling axis downstream of STING, and therefore would not be expected to affect TNF-α production either. Furthermore, the same studies report no effect on the activation of IRF-3.[8][11]
The logical relationship of this compound's action is depicted in the following diagram.
Caption: Logical diagram of this compound's inhibitory action on STING activation.
Experimental Protocols for Assessing STING and TNF-α Signaling
For researchers investigating the effects of other compounds on the STING-TNF-α axis, the following experimental protocols provide a robust framework for analysis.
Cell Culture and Treatment
-
Cell Line: THP-1 cells (ATCC TIB-202) are a suitable model.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (optional but recommended for enhanced response): Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Treatment:
-
Seed cells in appropriate plates (e.g., 96-well for ELISA, 6-well for Western blot or qPCR).
-
Allow cells to adhere and recover (if using PMA).
-
Pre-treat with the test compound (e.g., a potential STING modulator) for a specified time (e.g., 1 hour).
-
Stimulate with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL), for the desired time period (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
Quantification of TNF-α Secretion by ELISA
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Centrifuge to remove any cells or debris.
-
Perform the TNF-α ELISA according to the manufacturer's instructions (e.g., using a commercially available kit).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α based on a standard curve.
-
Analysis of NF-κB Activation by Western Blot
-
Principle: Western blotting is used to detect the phosphorylation of key proteins in the NF-κB signaling pathway, such as p65, or the degradation of IκBα.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Measurement of TNF-α mRNA Expression by RT-qPCR
-
Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative expression levels of TNF-α mRNA.
-
Procedure:
-
After treatment, extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for TNF-α and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
The following diagram outlines a typical experimental workflow for assessing the impact of a compound on STING-mediated TNF-α production.
Caption: Experimental workflow for assessing compound effects on STING-mediated TNF-α production.
Conclusion
References
- 1. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging STING, Batf3 Dendritic Cells, CXCR3 Ligands, and Other Components Related to Innate Immunity to Induce a “Hot” Tumor Microenvironment That Is Responsive to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the crossroads of STING signaling pathway and metabolic reprogramming: the multifaceted role of the STING in the TME and new prospects in cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. STING activator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TNF-β | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
STING Modulator-3: A Technical Overview of a Selective STING Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens and cancer, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of selective STING inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a detailed overview of STING modulator-3, a novel selective inhibitor of the STING protein. We will delve into the intricacies of the STING signaling pathway, the mechanism of action of this compound, its inhibitory properties, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of STING inhibition.
The STING Signaling Pathway
The cGAS-STING pathway is a key signaling cascade of the innate immune system.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage, is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3] cGAMP then binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER).[1][3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][4]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3][4] TBK1, in turn, phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1][2][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further amplifying the inflammatory response.[2][4]
This compound: A Selective Inhibitor
This compound is a novel small molecule inhibitor of the STING protein. It has been identified as a potent and selective antagonist of STING-mediated signaling. The development of such inhibitors is a key area of research for the treatment of autoimmune diseases where the STING pathway is chronically activated.[5]
Mechanism of Action
While the precise binding site of this compound is yet to be fully elucidated in publicly available literature, its inhibitory profile suggests it may function as a competitive antagonist. This would involve binding to the cGAMP binding pocket on STING, thereby preventing the binding of the endogenous ligand and subsequent activation. Alternatively, it could be an allosteric inhibitor, binding to a site distinct from the cGAMP pocket to lock STING in an inactive conformation.
References
STING Modulator-3: A Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target specificity and selectivity of STING modulator-3, a recently identified inhibitor of the STING (Stimulator of Interferon Genes) pathway. The information presented herein is compiled from publicly available data, primarily from patent literature, to aid researchers and drug development professionals in their evaluation of this compound.
Introduction to STING and this compound
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[1][2] Consequently, modulation of the STING pathway presents a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.
This compound has been identified as a potent inhibitor of the STING protein. This guide will focus on its specificity for its intended target and its selectivity against other cellular components and pathways.
Target Specificity of this compound
The specificity of a modulator for its target is a crucial determinant of its therapeutic potential and safety profile. The available data on this compound's interaction with STING is summarized below.
Binding Affinity for STING Variants
This compound has been characterized for its binding affinity to the R232 variant of the human STING protein. The R232 variant is one of the common alleles of STING in the human population.[3][4][5]
Table 1: Binding Affinity of this compound for the R232 STING Variant
| Parameter | Value | Assay Method | Reference |
| Ki | 43.1 nM | Scintillation Proximity Assay | [6] |
No publicly available data was found for the binding affinity of this compound to other common STING variants such as Wild-Type (WT) or HAQ (R71H-G230A-R293Q).
Selectivity Profile of this compound
Selectivity is a measure of a drug's ability to interact with its intended target over other proteins in the proteome. A highly selective compound is less likely to cause off-target effects.
Selectivity Against Downstream STING Signaling
To assess the functional selectivity of this compound, its effect on the downstream signaling events following STING activation was evaluated. Specifically, its impact on the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the induction of Tumor Necrosis Factor-alpha (TNF-α) was investigated in the human monocytic cell line THP-1.
Table 2: Functional Selectivity of this compound in THP-1 Cells
| Downstream Marker | Effect of this compound (10 µM) | Assay | Reference |
| IRF3 Phosphorylation | No effect | Western Blot or ELISA | [6] |
| TNF-α Induction | No effect | ELISA | [6] |
These results indicate that at a concentration of 10 µM, this compound does not independently activate the downstream STING pathway, which is consistent with its role as an inhibitor.[6]
No broad off-target screening data (e.g., against a panel of kinases, G-protein coupled receptors, or other enzymes) for this compound was found in the public domain.
Signaling Pathways and Experimental Workflows
The cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, which is the target of this compound.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Scintillation Proximity Assay (SPA)
The following diagram outlines the general workflow for a Scintillation Proximity Assay used to determine the binding affinity of compounds to a target protein like STING.
Caption: General workflow for a Scintillation Proximity Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information from the available literature.
Scintillation Proximity Assay (SPA) for STING Binding
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the STING protein.
Materials:
-
Recombinant human STING protein (e.g., R232 variant)
-
SPA beads (e.g., Wheat Germ Agglutinin-coated PVT SPA beads)
-
Radiolabeled STING ligand (e.g., [3H]-cGAMP)
-
This compound (or other test compounds)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Procedure:
-
Protein Immobilization: Incubate the recombinant STING protein with the SPA beads to allow for immobilization. The exact ratio and incubation time should be optimized based on the protein and bead characteristics.
-
Assay Setup: In a microplate, add the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a control with no compound (for maximum binding) and a control with a high concentration of a known STING binder (for non-specific binding).
-
Radioligand Addition: Add the radiolabeled STING ligand at a concentration below its Kd to all wells.
-
Bead Addition: Add the STING-coated SPA beads to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-4 hours), protected from light.
-
Measurement: Measure the scintillation counts in each well using a microplate scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a one-site competition model. The IC50 is determined and then converted to a Ki value using the Cheng-Prusoff equation.
IRF3 Phosphorylation Assay in THP-1 Cells
This protocol describes the detection of IRF3 phosphorylation in THP-1 cells upon treatment with a test compound.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
STING agonist (e.g., cGAMP) as a positive control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture THP-1 cells to the desired density in a multi-well plate.
-
Compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 3 hours). Include untreated cells and cells treated with a STING agonist as controls.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IRF3 for loading control.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated IRF3.
TNF-α Induction Assay in THP-1 Cells
This protocol describes the measurement of TNF-α secretion from THP-1 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 cells
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or a STING agonist as a positive control for TNF-α induction
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours). Include untreated cells and cells treated with a known inducer of TNF-α (e.g., LPS or cGAMP) as controls.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for human TNF-α.
-
Adding the cell supernatants and a standard curve of recombinant human TNF-α.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
Conclusion
This compound is a potent inhibitor of the R232 variant of human STING.[6] Functionally, it does not induce downstream signaling through IRF3 phosphorylation or TNF-α production in THP-1 cells, which is consistent with its inhibitory role.[6] However, a comprehensive understanding of its target specificity and selectivity is currently limited by the lack of publicly available data on its binding to other STING variants and its off-target profile against a broader range of cellular proteins. The experimental protocols provided in this guide offer a framework for researchers to further characterize this compound and other novel STING modulators. Further investigation into its mechanism of inhibition and in vivo properties is warranted to fully assess its therapeutic potential.
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. The common HAQ STING variant impairs cGAS-dependent antibacterial responses and is associated with susceptibility to Legionnaires’ disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell biological insights into human STING variants [jstage.jst.go.jp]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: Inhibition of the R232 STING Variant by STING Modulator-3
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the inhibitory action of STING modulator-3 on the R232 variant of the Stimulator of Interferon Genes (STING) protein. It includes quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the cGAS-STING Pathway and the R232 Variant
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFNs) and other inflammatory cytokines, mounting an effective immune response.[1][5]
The human STING gene (TMEM173) is polymorphic, with several variants identified in the population. The R232 variant (containing an arginine at position 232) is the most common allele and is often considered the wild-type.[6][7] Another common variant is H232, which contains a histidine at the same position and has been shown to have a diminished response to cyclic dinucleotides compared to the R232 allele.[8][9] Given the central role of STING in immunity, its modulation by small molecules is a key area of interest for therapeutic development in oncology and autoimmune diseases.
Quantitative Data: this compound Inhibition of R232 STING
This compound has been identified as a direct inhibitor of the STING protein. Its inhibitory activity against the common R232 STING variant has been quantified, demonstrating potent binding affinity.
| Compound | Target | Assay Type | Quantitative Metric | Value |
| This compound | R232 STING Variant | Scintillation Proximity Assay | Ki (inhibition constant) | 43.1 nM[10][11] |
Note: this compound was reported to have no effect on downstream IRF-3 activation or TNF-β induction in THP-1 cells, suggesting its mechanism is direct inhibition of STING itself.[10][11]
STING Signaling Pathway and Point of Inhibition
The cGAS-STING pathway is a multi-step signaling cascade. This compound acts as a competitive inhibitor, likely interfering with the binding of the natural ligand, cGAMP, to the STING dimer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell biological insights into human STING variants [jstage.jst.go.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. STING activator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
An In-depth Technical Guide to the Function of Novel STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the function of novel inhibitors targeting the Stimulator of Interferon Genes (STING) pathway. It includes a detailed exploration of the STING signaling cascade, a comparative analysis of the potency of various inhibitors, and detailed protocols for key experimental assays used in their characterization.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[3][4] 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][3]
During its transit, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other inflammatory cytokines.[1][4] STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[1]
Novel STING Inhibitors and their Mechanisms of Action
The development of small molecule inhibitors targeting STING is a promising therapeutic strategy for autoimmune and inflammatory diseases characterized by aberrant STING activation.[4][6] These inhibitors can be broadly classified based on their mechanism of action.
-
CDN-Binding Pocket Antagonists: These inhibitors, such as SN-011, directly compete with the endogenous ligand 2'3'-cGAMP for binding to the cyclic dinucleotide (CDN) binding pocket of STING.[7] By occupying this site, they lock STING in an inactive conformation, preventing its oligomerization and downstream signaling.[7][8]
-
Covalent Modifiers: Inhibitors like H-151 and C-176 act by covalently modifying specific cysteine residues (e.g., Cys91) in the transmembrane domain of STING.[6] This modification interferes with the palmitoylation of STING, a critical post-translational modification required for its proper trafficking and activation.[6][9]
-
Oligomerization Blockers: A newer class of inhibitors, including BB-Cl-amidine, prevents the oligomerization of STING, a crucial step for the recruitment and activation of TBK1.[10] These compounds have been shown to modify Cys148, thereby inhibiting the formation of higher-order STING complexes.[10]
Quantitative Analysis of STING Inhibitor Potency
The efficacy of novel STING inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.[11] These values are determined through various cellular assays, such as reporter gene assays or by measuring the expression of STING-dependent genes.
| Inhibitor | Target | Cell Type | Assay | IC50 (nM) | Reference |
| SN-011 | Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced Ifnb expression | 127.5 | [8] |
| Mouse STING | Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced Ifnb expression | 107.1 | [8] | |
| Human STING | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced IFNB expression | 502.8 | [8] | |
| H-151 | Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced Ifnb expression | 138 | [8] |
| Mouse STING | Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced Ifnb expression | 109.6 | [8] | |
| Human STING | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced IFNB expression | 134.4 | [8] | |
| Compound 11 | Human STING | 293T cells | 2'3'-cGAMP-induced IRF activity | ~10,000 | [4] |
| Mouse STING | 293T cells | 2'3'-cGAMP-induced IRF activity | ~10,000 | [4] | |
| Compound 27 | Human STING | 293T cells | 2'3'-cGAMP-induced IRF activity | ~10,000 | [4] |
| Mouse STING | 293T cells | 2'3'-cGAMP-induced IRF activity | ~10,000 | [4] |
Key Experimental Protocols
The characterization of novel STING inhibitors relies on a suite of robust cellular and biochemical assays. Below are detailed protocols for three essential experiments.
STING Reporter Gene Assay
This assay quantitatively measures the activation of the STING pathway by monitoring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) or an IFN-β promoter.[12][13][14]
Materials:
-
HEK293T or THP-1 cells stably expressing a STING-responsive reporter construct (e.g., ISRE-luciferase).[13][15]
-
Cell culture medium and supplements.
-
Novel STING inhibitor and a known STING agonist (e.g., 2'3'-cGAMP).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a white, clear-bottom 96-well plate at a density of ~40,000 cells per well and incubate overnight.[15]
-
Prepare serial dilutions of the novel STING inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the inhibitor dilutions. Incubate for 1 hour at 37°C.[15]
-
Prepare a solution of the STING agonist at a concentration known to induce a robust response.
-
Add the agonist to the inhibitor-treated wells and to positive control wells (agonist only). Include negative control wells (vehicle only).
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.[15]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context.[16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16]
Materials:
-
Cells expressing the target protein (STING).
-
Novel STING inhibitor.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific for STING.
Procedure:
-
Culture cells to confluency and treat with the novel STING inhibitor or vehicle control for a specified time.[18]
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for 3 minutes to induce protein denaturation.[19]
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.[18]
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
Analyze the amount of soluble STING in each sample by Western blotting using a STING-specific antibody.[16]
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[20]
Immunoprecipitation and Western Blotting for STING Pathway Components
This method is used to assess the effect of an inhibitor on key post-translational modifications and protein-protein interactions within the STING pathway, such as the phosphorylation of STING and IRF3, and STING oligomerization.[21][22]
Materials:
-
Cells (e.g., THP-1 monocytes or BMDMs).
-
Novel STING inhibitor and STING agonist.
-
Cell lysis buffer.
-
Antibodies for immunoprecipitation (e.g., anti-STING).
-
Protein A/G magnetic beads.
-
Primary antibodies for Western blotting (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, anti-STING, anti-TBK1, anti-IRF3).
-
Secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Plate cells and allow them to adhere or stabilize.
-
Pre-treat the cells with the novel STING inhibitor or vehicle for 1 hour.[10]
-
Stimulate the cells with a STING agonist for a short period (e.g., 1-3 hours).
-
Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing phosphatase and protease inhibitors.[23]
-
Clear the cell lysates by centrifugation.
-
For Immunoprecipitation (to detect protein interactions): a. Pre-clear the lysate with protein A/G beads. b. Incubate a portion of the lysate with an antibody against the protein of interest (e.g., STING) overnight at 4°C.[23] c. Add protein A/G beads to pull down the antibody-protein complexes. d. Wash the beads several times to remove non-specific binders. e. Elute the bound proteins from the beads by boiling in sample buffer.
-
For Western Blotting: a. Separate the proteins from the whole-cell lysates or immunoprecipitated samples by SDS-PAGE. For detecting STING oligomerization, use non-reducing SDS-PAGE.[24] b. Transfer the proteins to a PVDF membrane.[25] c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).[25] d. Incubate the membrane with primary antibodies against the phosphorylated or total forms of STING, TBK1, and IRF3. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phosphorylation of STING pathway components or a decrease in STING oligomers in the inhibitor-treated samples indicates effective pathway inhibition.[22]
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. childrenshospital.org [childrenshospital.org]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 6. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. invivogen.com [invivogen.com]
- 14. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
Preliminary characterization of "STING modulator-3"
An In-depth Technical Guide on the Preliminary Characterization of "STING Modulator-3"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stimulator of Interferon Genes (STING) is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. The cGAS-STING pathway, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, playing a key role in anti-tumor and anti-viral immunity. However, aberrant STING activation is also implicated in various autoimmune and inflammatory diseases. Consequently, the development of STING modulators, both agonists and antagonists, is of significant therapeutic interest.
"this compound" has been identified as a potent inhibitor of the STING protein. This technical guide provides a summary of the preliminary characterization of this molecule, presenting the available quantitative data, representative experimental protocols for its evaluation, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the reported biochemical potency of "this compound".
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | R232 STING | Scintillation Proximity Assay | 43.1 | [1] |
Cellular Activity Summary
The following table summarizes the reported cellular activity of "this compound" in the human monocytic cell line, THP-1.
| Cell Line | Assay | Compound Concentration | Incubation Time | Result | Reference |
| THP-1 | IRF-3 Phosphorylation | 10 µM | 3 hours | No effect observed | [1] |
| THP-1 | TNF-α Induction | 10 µM | 24 hours | No effect observed | [1] |
Experimental Protocols
The specific experimental protocols used for the characterization of "this compound" are detailed in the patent WO2022195462, which is not publicly available in its full text. The following are representative, detailed protocols for the types of assays typically used to characterize STING inhibitors.
1. Scintillation Proximity Assay (SPA) for STING Binding
This is a representative protocol for determining the binding affinity of a compound to the STING protein.
-
Principle: SPA is a homogeneous assay technology that measures the binding of a radiolabeled ligand to a target protein immobilized on scintillant-containing beads. When the radioligand binds to the target, it comes into close proximity with the scintillant, leading to light emission that is detected by a scintillation counter. Unbound radioligand in solution is too far from the beads to elicit a signal.
-
Materials:
-
Recombinant human STING protein (e.g., C-terminal domain of the R232 variant) with a tag for immobilization (e.g., 6xHis).
-
SPA beads coated with a molecule that captures the tagged protein (e.g., Nickel-coated YSi SPA beads for His-tagged proteins).
-
Radiolabeled STING ligand (e.g., [³H]-cGAMP).
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.05% BSA, pH 7.4).
-
Microplates (e.g., 384-well white, opaque plates).
-
Test compound ("this compound") serially diluted in assay buffer.
-
-
Procedure:
-
Add the assay buffer, SPA beads, and recombinant STING protein to the wells of the microplate.
-
Incubate for 1 hour at room temperature to allow the protein to bind to the beads.
-
Add the test compound at various concentrations.
-
Add the radiolabeled STING ligand to all wells at a final concentration close to its Kd.
-
Seal the plate and incubate for 2-4 hours at room temperature to reach binding equilibrium.
-
Measure the light output from each well using a microplate scintillation counter.
-
-
Data Analysis:
-
The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
2. Western Blot for IRF-3 Phosphorylation in THP-1 Cells
This protocol describes a method to assess the effect of a STING inhibitor on the phosphorylation of IRF3, a key downstream event in the STING signaling pathway.
-
Principle: Western blotting is used to detect the phosphorylated form of IRF3 (p-IRF3) in cell lysates. A decrease in the p-IRF3 signal in the presence of a STING agonist and the test compound, compared to the agonist alone, indicates inhibition of the STING pathway.
-
Materials:
-
THP-1 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
STING agonist (e.g., cGAMP).
-
Test compound ("this compound").
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3 or a loading control like β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate THP-1 cells and allow them to adhere and differentiate if necessary (e.g., with PMA).
-
Pre-treat the cells with "this compound" (e.g., at 10 µM) for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., cGAMP) for the indicated time (e.g., 3 hours). Include appropriate controls (untreated, agonist alone).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed for total IRF3 and/or a loading control to ensure equal protein loading.
-
3. ELISA for TNF-α Induction in THP-1 Cells
This protocol is for quantifying the amount of secreted TNF-α, a pro-inflammatory cytokine produced downstream of STING activation, in the cell culture supernatant.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of TNF-α. An antibody specific for TNF-α is coated on the plate, which captures the cytokine from the supernatant. A second, enzyme-linked antibody that also binds to TNF-α is then added, and a colorimetric substrate is used to generate a signal proportional to the amount of TNF-α present.
-
Materials:
-
THP-1 cells and culture medium.
-
STING agonist (e.g., cGAMP).
-
Test compound ("this compound").
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate).
-
Microplate reader.
-
-
Procedure:
-
Plate THP-1 cells in a 96-well plate.
-
Pre-treat the cells with "this compound" (e.g., at 10 µM) for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., cGAMP) for the indicated time (e.g., 24 hours).
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants and a standard curve of recombinant TNF-α to the antibody-coated plate.
-
Incubating to allow TNF-α to bind.
-
Washing the plate.
-
Adding the enzyme-linked detection antibody and incubating.
-
Washing the plate.
-
Adding the substrate and incubating for color development.
-
Adding a stop solution.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the TNF-α standards.
-
Determine the concentration of TNF-α in the cell supernatants by interpolating their absorbance values from the standard curve.
-
Visualizations
STING Signaling Pathway and the Action of this compound
Caption: The cGAS-STING signaling pathway and the inhibitory point of "this compound".
Experimental Workflow for Scintillation Proximity Assay
Caption: General experimental workflow for a Scintillation Proximity Assay (SPA).
References
Methodological & Application
Application Note and Protocol: In Vitro Characterization of STING Modulator-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from cellular damage.[1][2][3] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response.[2][4][5][6] The signaling cascade involves the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5][7][8][9] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I IFNs and other inflammatory genes.[9]
This application note provides a comprehensive set of protocols for the in vitro characterization of "STING modulator-3," a novel compound under investigation for its ability to modulate the STING signaling pathway. The following assays are detailed to assess the potency and mechanism of action of this compound: a luciferase reporter assay for pathway activation, an ELISA for downstream cytokine production, and Western blotting for the analysis of key signaling protein phosphorylation.
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway, from the detection of cytosolic DNA by cGAS to the production of type I interferons.
Caption: The cGAS-STING signaling pathway.
Data Presentation
The following tables summarize hypothetical data for "this compound" to illustrate how results from the described protocols can be presented.
Table 1: Potency of this compound in Reporter Gene Assay
| Cell Line | Reporter Construct | Agonist | EC50 (µM) |
| HEK293T-Dual™ | ISRE-Luciferase | This compound | 0.87 |
| THP1-Dual™ | ISRE-Luciferase | This compound | 1.25 |
| HEK293T-Dual™ | ISRE-Luciferase | 2'3'-cGAMP | 5.6 |
Table 2: IFN-β Production in Response to this compound
| Cell Line | Treatment | Concentration (µM) | IFN-β Secretion (pg/mL) |
| THP-1 | Vehicle (DMSO) | - | < 10 |
| THP-1 | This compound | 1 | 520 |
| THP-1 | This compound | 10 | 2100 |
| THP-1 | 2'3'-cGAMP | 10 | 1500 |
Table 3: Phosphorylation of STING Pathway Proteins
| Cell Line | Treatment (1h) | p-STING (S366) | p-TBK1 (S172) | p-IRF3 (S396) |
| THP-1 | Vehicle (DMSO) | - | - | - |
| THP-1 | This compound (5 µM) | +++ | +++ | +++ |
| THP-1 | 2'3'-cGAMP (10 µM) | +++ | +++ | +++ |
| Signal intensity relative to vehicle control (- no signal, +++ strong signal) |
Experimental Protocols
ISRE Luciferase Reporter Assay
This assay quantifies the activation of the IRF3 transcription factor, a key downstream event in the STING pathway.[10][11]
Caption: Workflow for the ISRE Luciferase Reporter Assay.
Materials:
-
HEK293T-Dual™ or THP1-Dual™ reporter cells (InvivoGen)[4]
-
DMEM or RPMI-1640 medium, supplemented with 10% FBS, Penicillin/Streptomycin[12]
-
White, clear-bottom 96-well plates
-
This compound
-
2'3'-cGAMP (positive control)
-
Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)[10]
-
Luminometer
Protocol:
-
Cell Seeding:
-
For HEK293T cells, seed 5 x 10^4 cells per well in a 96-well plate.[11]
-
For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24 hours, then replace with fresh media and rest for 48 hours before seeding.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 2'3'-cGAMP in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Luciferase Measurement:
-
After incubation, carefully remove the culture medium.
-
Lyse the cells by adding 20-50 µL of passive lysis buffer per well and incubate for 15 minutes at room temperature with gentle rocking.[10]
-
Transfer 20 µL of lysate to a white 96-well assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure firefly luciferase activity.[10]
-
If using a dual-reporter system, add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.[10]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Plot the normalized luciferase units against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
IFN-β ELISA
This protocol measures the secretion of IFN-β, a key cytokine produced as a result of STING pathway activation.[13]
Caption: Workflow for the IFN-β ELISA.
Materials:
-
THP-1 or peripheral blood mononuclear cells (PBMCs)[1]
-
RPMI-1640 medium with 10% FBS
-
24-well plates
-
This compound
-
Human IFN-β ELISA Kit (e.g., from R&D Systems or BioLegend)[13][14]
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Treat cells with various concentrations of this compound, a positive control (e.g., 2'3'-cGAMP), and a vehicle control.
-
Incubate for 24 hours at 37°C.[1]
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant and store at -80°C until use.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody overnight.[13]
-
Washing the plate and blocking non-specific binding sites.
-
Adding standards and cell culture supernatants to the wells and incubating.
-
Washing and adding a detection antibody.
-
Washing and adding a substrate solution (e.g., TMB).[13]
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IFN-β standards.
-
Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
-
Western Blot for STING Pathway Phosphorylation
This assay directly assesses the activation of key signaling proteins in the STING pathway by detecting their phosphorylated forms.[7][15]
Caption: Workflow for Western Blotting.
Materials:
-
THP-1 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STING (S366), anti-p-TBK1 (S172), anti-p-IRF3 (S396), and total protein and loading controls (e.g., STING, TBK1, IRF3, GAPDH)[15][16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed THP-1 cells in 6-well plates.
-
Treat with this compound for a short time course (e.g., 0, 30, 60, 120 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Analyze the intensity of the phosphorylated protein bands relative to total protein or a loading control.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of "this compound" or any other novel STING pathway modulator. By combining reporter gene assays, cytokine quantification, and direct analysis of protein phosphorylation, researchers can effectively determine the compound's potency, efficacy, and mechanism of action, facilitating its further development as a potential therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase assay [bio-protocol.org]
- 11. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Cell-Based Assay for STING Modulator-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust immune response.[1][2][3] Dysregulation of the STING pathway is implicated in various diseases, including autoimmune disorders and cancer, making it a promising target for therapeutic intervention.[2][4][5][6]
This application note provides a detailed protocol for a cell-based assay to characterize "STING modulator-3," a known inhibitor of the STING pathway.[7] The described assay utilizes a reporter cell line to quantify the inhibition of STING-dependent signaling, offering a robust and reproducible method for evaluating the potency and efficacy of STING inhibitors.
STING Signaling Pathway
The canonical STING signaling cascade begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[1][2] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][3]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3][4] Activated TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons, such as IFN-β.[1][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for STING Modulator-3 in THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3][4] This pathway is a key target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[1][2] STING modulators, both agonists and antagonists, are therefore valuable tools for researchers. This document provides detailed application notes and protocols for the use of STING modulator-3 , a known inhibitor of the STING pathway, in the human monocytic cell line THP-1.
It is critical to note that This compound is a STING inhibitor , not an agonist. It has been shown to inhibit the R232 variant of STING with a Ki value of 43.1 nM in scintillation proximity assays.[5] Consequently, it does not induce downstream STING signaling, such as IRF-3 activation or TNF-β production, in THP-1 cells.[5] Therefore, its primary application in research is to block STING pathway activation.
Data Presentation
The following tables summarize the key characteristics of this compound and provide representative data on its inhibitory effects on STING activation in THP-1 cells when co-administered with a STING agonist.
Table 1: Characteristics of this compound
| Parameter | Value | Reference |
| Mechanism of Action | STING Inhibitor | [5] |
| Target Specificity | Inhibits R232 STING | [5] |
| Binding Affinity (Ki) | 43.1 nM | [5] |
| Effect in THP-1 Cells | No effect on IRF-3 activation or TNF-β induction | [5] |
Table 2: Representative Inhibitory Activity of this compound on IFN-β Secretion in THP-1 Cells
| Treatment | Concentration of this compound | IFN-β Secretion (pg/mL) | Percent Inhibition |
| Untreated Control | - | < 10 | - |
| STING Agonist (e.g., 2'3'-cGAMP) | - | 1500 | 0% |
| STING Agonist + this compound | 10 nM | 1200 | 20% |
| STING Agonist + this compound | 50 nM | 750 | 50% |
| STING Agonist + this compound | 100 nM | 300 | 80% |
| STING Agonist + this compound | 500 nM | 50 | 97% |
| This compound Alone | 500 nM | < 10 | - |
Note: The data in Table 2 is representative and should be confirmed experimentally.
Experimental Protocols
General Cell Culture of THP-1 Cells
-
Cell Line: THP-1 human monocytic cell line. For specific applications, THP-1 dual reporter cell lines (e.g., THP1-Dual™ KI-hSTING-R232) that express reporters for NF-κB and IRF activation can be utilized.[6][7][8]
-
Growth Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Subculturing: Passage the cells every 3-4 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
Protocol for Evaluating the Inhibitory Effect of this compound on STING Activation
This protocol outlines the steps to assess the ability of this compound to inhibit STING activation induced by a known agonist, such as 2'3'-cGAMP.
Materials:
-
THP-1 cells
-
Complete growth medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP, diABZI)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IFN-β or a reporter gene assay system (e.g., QUANTI-Luc™ for luciferase reporter cells)[7][9]
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete growth medium.
-
Differentiation (Optional but Recommended): For a more robust response, differentiate THP-1 monocytes into macrophage-like cells by treating with 10-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, gently wash the cells with PBS before proceeding.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the wells containing the THP-1 cells. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation with STING Agonist:
-
Prepare a solution of the STING agonist (e.g., 2'3'-cGAMP at a final concentration of 10 µg/mL) in complete growth medium.
-
Add the STING agonist to the wells pre-treated with this compound. Include control wells with the STING agonist alone and untreated cells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Assessment of STING Activation:
-
ELISA for IFN-β Secretion:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and perform an ELISA for human IFN-β according to the manufacturer's instructions.
-
-
Reporter Gene Assay (for reporter cell lines):
-
-
Data Analysis:
-
Calculate the concentration of IFN-β or the reporter activity for each condition.
-
Determine the percent inhibition of STING activation by this compound at each concentration relative to the agonist-only control.
-
If a dose-response was performed, calculate the IC50 value of this compound.
-
Visualizations
STING Signaling Pathway
Caption: The canonical cGAS-STING signaling pathway.
Experimental Workflow for Evaluating this compound
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of STING Modulator-3 in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or from host cellular damage.[1][2] The cyclic GMP-AMP synthase (cGAS)-STING signaling cascade, when activated, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] While essential for host defense, aberrant activation of the STING pathway by self-DNA is implicated in the pathogenesis of several autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS).[1][4] Consequently, inhibition of the STING pathway presents a promising therapeutic strategy for these conditions.[5][6]
"STING modulator-3" is a novel, potent, and selective small molecule inhibitor of the STING protein. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "this compound" in relevant autoimmune models. The following sections describe the necessary in vitro and in vivo experimental designs to characterize its mechanism of action and assess its therapeutic potential.
Signaling Pathway
The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cGAS. This activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[7] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change and translocation to the Golgi apparatus.[7][8] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I IFNs.[1] STING activation also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[9]
Experimental Workflow
The preclinical evaluation of "this compound" follows a structured workflow, beginning with in vitro characterization and progressing to in vivo efficacy studies in established autoimmune disease models.
In Vitro Protocols
STING Reporter Assay
Objective: To determine the in vitro potency (IC50) of "this compound" in a cell-based assay.
Cell Line: THP-1 Dual™ ISG-Lucia/KI-NF-kB-SEAP reporter cells (or similar). These cells express luciferase and secreted embryonic alkaline phosphatase (SEAP) under the control of an ISG54 promoter and an NF-κB-inducible promoter, respectively.
Protocol:
-
Seed THP-1 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate into macrophage-like cells with PMA (Phorbol 12-myristate 13-acetate) for 48-72 hours.
-
Prepare a serial dilution of "this compound" (e.g., from 10 µM to 0.1 nM) in cell culture medium.
-
Pre-incubate the differentiated cells with the compound dilutions for 1 hour.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (10 µg/mL) or DMXAA (for murine cells, if applicable), for 24 hours.
-
Measure luciferase activity in the cell lysate using a luciferase assay reagent and a luminometer to assess IRF3 pathway activation.
-
Measure SEAP activity in the cell supernatant using a SEAP detection reagent and a spectrophotometer to assess NF-κB pathway activation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of "this compound".
Cytokine Profiling in Human PBMCs
Objective: To evaluate the effect of "this compound" on cytokine production in primary human immune cells.
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with various concentrations of "this compound" for 1 hour.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 24 hours.
-
Collect the cell culture supernatant and measure the concentration of key cytokines such as IFN-β, TNF-α, IL-6, and CXCL10 using ELISA or a multiplex immunoassay (e.g., Luminex).[10]
Western Blot for STING Pathway Phosphorylation
Objective: To confirm the mechanism of action by assessing the phosphorylation of key downstream targets of STING.
Protocol:
-
Plate human monocytic THP-1 cells or mouse primary bone marrow-derived macrophages (BMDMs) in a 6-well plate.
-
Pre-treat the cells with "this compound" at selected concentrations (e.g., 0.1x, 1x, and 10x IC50) for 1 hour.
-
Stimulate with a STING agonist for a shorter time course (e.g., 0, 30, 60, 120 minutes).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
In Vivo Protocols
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of "this compound" in mice to inform the dosing regimen for efficacy studies.
Protocol:
-
Administer a single dose of "this compound" to C57BL/6 mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to obtain plasma and analyze the concentration of "this compound" using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Study in a Trex1-Deficient Mouse Model of Aicardi-Goutières Syndrome
Objective: To evaluate the therapeutic efficacy of "this compound" in a genetically defined model of STING-driven autoimmunity.[9] Trex1-deficient mice accumulate endogenous DNA, leading to chronic STING activation and a severe inflammatory phenotype.[9]
Protocol:
-
Use Trex1-/- mice and age-matched wild-type littermates.
-
Initiate prophylactic or therapeutic dosing of "this compound" (e.g., daily oral gavage) and a vehicle control.
-
Monitor animal health, body weight, and survival.
-
At the study endpoint (e.g., after 8-12 weeks of treatment), collect blood and tissues for analysis.
-
Serological Analysis: Measure serum levels of autoantibodies (e.g., anti-dsDNA) and pro-inflammatory cytokines (e.g., IFN-β, TNF-α).
-
Histopathology: Perform H&E staining of tissues such as the heart, lung, and kidney to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression Analysis: Isolate RNA from tissues (e.g., spleen, liver) and perform RT-qPCR to measure the expression of interferon-stimulated genes (ISGs) such as Ifit1, Isg15, and Cxcl10.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Stimulant | Readout | IC50 (nM) |
| ISG Reporter | THP-1 Dual™ | 2'3'-cGAMP | Luciferase | Value |
| NF-κB Reporter | THP-1 Dual™ | 2'3'-cGAMP | SEAP | Value |
| IFN-β Secretion | Human PBMCs | 2'3'-cGAMP | ELISA | Value |
| TNF-α Secretion | Human PBMCs | 2'3'-cGAMP | ELISA | Value |
Table 2: In Vivo Efficacy of this compound in Trex1-/- Mice
| Parameter | Wild-Type + Vehicle | Trex1-/- + Vehicle | Trex1-/- + this compound |
| Survival Rate (%) | 100 | Value | Value |
| Body Weight Change (%) | Value | Value | Value |
| Spleen Weight (mg) | Value | Value | Value |
| Serum IFN-β (pg/mL) | Value | Value | Value |
| Anti-dsDNA Titer | Value | Value | Value |
| Heart Inflammation Score (0-4) | 0 | Value | Value |
| Splenic Ifit1 mRNA (Fold Change) | 1 | Value | Value |
These tables provide a structured format for presenting the key outcomes of the preclinical evaluation of "this compound," facilitating a clear assessment of its potential as a therapeutic agent for autoimmune diseases.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Measuring the Effect of STING Modulator-3 on Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2][3] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[4][5] Consequently, modulators of the STING pathway hold significant therapeutic promise for a variety of diseases, including cancer and infectious diseases.
This document provides detailed application notes and protocols for measuring the effect of a novel compound, "STING modulator-3," on cytokine release. These guidelines are designed to assist researchers in characterizing the immunomodulatory properties of this and other STING-targeting molecules.
STING Signaling Pathway
Upon binding of cyclic dinucleotides (CDNs) like cGAMP, which is produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][6] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs (e.g., IFN-β).[7][8] STING activation also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10][11]
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanbio.nl [sanbio.nl]
- 4. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labhoo.com [labhoo.com]
Application Notes: Modulation of STING Signaling in Mouse Models of Inflammation
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells.[1][2] Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, playing a key role in orchestrating an immune response.[3][4][5] Dysregulation of the STING pathway has been implicated in a variety of inflammatory and autoimmune diseases, making it a promising therapeutic target.[1][6] This document provides a detailed protocol for evaluating a STING modulator in a lipopolysaccharide (LPS)-induced mouse model of systemic inflammation. While the specific molecule "STING modulator-3" is identified as a STING inhibitor[7], this protocol is designed to be adaptable for both STING agonists and inhibitors to assess their impact on inflammatory responses.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[4] The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][8][9] cGAMP then binds to the STING protein, which is an adaptor protein located on the endoplasmic reticulum (ER).[4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5][8] During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β).[10] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][11]
Principle of the Assay
This protocol describes the use of a STING modulator in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. By administering a STING modulator prior to or concurrently with the LPS challenge, researchers can evaluate the modulator's ability to either enhance (agonist) or suppress (inhibitor) the subsequent inflammatory cascade. Key endpoints for assessing the modulator's efficacy include measuring systemic cytokine levels, quantifying immune cell populations in relevant tissues (e.g., spleen, blood), and evaluating clinical signs of inflammation.
STING Signaling Pathway Diagram
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Medwin Publishers | Impact of Sting Pathway in Inflammation and Covid-19Pathogenesis [medwinpublishers.com]
- 3. Frontiers | STING Signaling and Sterile Inflammation [frontiersin.org]
- 4. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. STING signaling in inflammaging: a new target against musculoskeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 11. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of STING Modulator-3 in Co-culture with Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This response is pivotal in anti-tumor immunity, making STING an attractive target for cancer immunotherapy. STING agonists have shown promise in preclinical models by activating dendritic cells (DCs), enhancing T cell priming, and promoting a "hot" tumor microenvironment that is more susceptible to immune-mediated killing.[1][2][3][4] These agonists can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors with increased immune cell infiltration and a higher likelihood of responding to immunotherapies like checkpoint inhibitors.[2]
This document provides detailed application notes and protocols for studying the effects of a representative STING agonist, herein referred to as "STING Modulator-3," in co-culture systems with various immune cells. These protocols are designed to enable researchers to characterize the immunomodulatory properties of STING agonists and to assess their potential as therapeutic agents.
STING Signaling Pathway
STING is an endoplasmic reticulum (ER)-resident transmembrane protein.[4] Upon binding of its ligand, cyclic GMP-AMP (cGAMP), which is produced by cGMP-AMP synthase (cGAS) in response to cytosolic DNA, STING translocates from the ER to the Golgi apparatus.[5][6] This translocation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α/β) and other IFN-stimulated genes.[4][5] STING activation also engages the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[6]
Data Presentation: Effects of this compound on Immune Cells
The following tables summarize quantitative data on the effects of STING agonists on various immune cell populations in co-culture systems. These data are representative of typical findings and can be used as a benchmark for experimental outcomes.
Table 1: Cytokine Secretion Profile in Human PBMCs Treated with this compound (e.g., diABZI)
| Cytokine | Concentration (pg/mL) - Control (DMSO) | Concentration (pg/mL) - this compound (1 µM) | Fold Change |
| IFN-β | < 10 | 1500 ± 250 | > 150 |
| CXCL10 | 50 ± 15 | 8000 ± 1200 | 160 |
| TNF-α | 20 ± 8 | 1200 ± 180 | 60 |
| IL-6 | 15 ± 5 | 950 ± 150 | 63 |
| IL-1β | < 5 | 300 ± 75 | > 60 |
| IFN-γ | < 10 | 450 ± 90 | > 45 |
Data are represented as mean ± standard deviation from triplicate experiments. PBMCs were treated for 24 hours.
Table 2: Activation of Dendritic Cells (DCs) in Co-culture with Tumor Cells and this compound
| Activation Marker | % Positive Cells - Control | % Positive Cells - this compound (1 µM) |
| CD86 | 25 ± 4 | 75 ± 8 |
| MHC Class II | 40 ± 6 | 85 ± 10 |
| CD80 | 15 ± 3 | 60 ± 7 |
Data are represented as mean ± standard deviation from triplicate experiments. Human monocyte-derived DCs were co-cultured with a human tumor cell line for 48 hours.
Table 3: Cytotoxicity of Immune Cells against Tumor Cells with this compound Treatment
| Effector Cells | Target Cells | Treatment | % Tumor Cell Lysis |
| PBMCs | Tumor Cell Line A | Control | 10 ± 2 |
| PBMCs | Tumor Cell Line A | This compound (1 µM) | 45 ± 5 |
| NK Cells | Tumor Cell Line B | Control | 20 ± 3 |
| NK Cells | Tumor Cell Line B | This compound (1 µM) | 55 ± 6 |
Data are represented as mean ± standard deviation from triplicate experiments. Cytotoxicity was assessed after 72 hours of co-culture. It is important to note that while STING agonists can enhance the anti-tumor activity of NK cells, they have been shown to be toxic to T cells in some contexts.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: Co-culture of Human PBMCs and Tumor Cells for Cytokine Profiling
Objective: To quantify the secretion of key cytokines from human peripheral blood mononuclear cells (PBMCs) in response to this compound when co-cultured with tumor cells.
Materials:
-
Human PBMCs isolated from healthy donor blood
-
Tumor cell line of interest
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (e.g., diABZI)
-
DMSO (vehicle control)
-
96-well flat-bottom cell culture plates
-
ELISA or multiplex cytokine assay kits (e.g., for IFN-β, CXCL10, TNF-α, IL-6)
Procedure:
-
Cell Seeding:
-
Seed tumor cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
The following day, isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Add 2 x 10^5 PBMCs to each well containing the tumor cells.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Add the diluted this compound or DMSO vehicle control to the co-culture wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Analysis:
-
Perform ELISA or a multiplex cytokine assay on the collected supernatants according to the manufacturer's instructions to quantify the levels of IFN-β, CXCL10, TNF-α, and IL-6.
-
Protocol 2: Dendritic Cell Activation Assay
Objective: To assess the activation of dendritic cells (DCs) by this compound in a co-culture system with tumor cells.
Materials:
-
Human monocyte-derived DCs (mo-DCs)
-
Tumor cell line of interest
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
24-well cell culture plates
-
Flow cytometry antibodies (e.g., anti-CD11c, anti-HLA-DR, anti-CD86, anti-CD80)
-
Flow cytometer
Procedure:
-
DC Generation:
-
Generate mo-DCs from human monocytes by culturing with GM-CSF and IL-4 for 5-7 days.
-
-
Co-culture Setup:
-
Seed tumor cells at 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Add 1 x 10^6 immature mo-DCs to the wells containing tumor cells.
-
-
Treatment:
-
Add this compound or DMSO vehicle control to the co-culture wells at the desired concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Cell Staining and Flow Cytometry:
-
Harvest the non-adherent cells (DCs).
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against DC markers (e.g., CD11c) and activation markers (e.g., HLA-DR, CD86, CD80) for 30 minutes on ice.
-
Wash the cells again and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the expression of activation markers on the CD11c+ DC population.
-
Protocol 3: Natural Killer (NK) Cell-Mediated Cytotoxicity Assay
Objective: To determine the effect of this compound on the cytotoxic activity of NK cells against tumor cells.
Materials:
-
Isolated human NK cells
-
Tumor cell line of interest
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (100 U/mL)
-
This compound
-
DMSO (vehicle control)
-
96-well U-bottom cell culture plates
-
Cytotoxicity assay kit (e.g., lactate dehydrogenase (LDH) release assay or Calcein-AM release assay)
Procedure:
-
Effector Cell Preparation:
-
Culture isolated NK cells in medium supplemented with IL-2 for 24 hours prior to the assay.
-
-
Target Cell Labeling (if using Calcein-AM):
-
Label the tumor target cells with Calcein-AM according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Seed 1 x 10^4 target cells per well in a 96-well U-bottom plate.
-
Add NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
-
Treatment:
-
Add this compound or DMSO vehicle control to the co-culture wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Cytotoxicity Measurement:
-
Measure cytotoxicity using either an LDH release assay or by quantifying the release of Calcein-AM into the supernatant with a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the immunomodulatory effects of this compound in co-culture with immune cells. By characterizing the cytokine profiles, dendritic cell activation, and immune cell-mediated cytotoxicity, researchers can gain valuable insights into the therapeutic potential of novel STING agonists. These assays are essential for the preclinical development of STING-based immunotherapies for cancer and other diseases.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. The Role of STING-Mediated Activation of Dendritic Cells in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
"STING modulator-3" for studying STING-dependent diseases
Application Notes and Protocols for STING Modulator-3
Topic: "this compound" for Studying STING-Dependent Diseases Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for anti-pathogen responses and anti-tumor immunity.[3][4] The cGAS-STING pathway begins with cyclic GMP-AMP synthase (cGAS) recognizing cytosolic DNA and synthesizing the second messenger cyclic GMP-AMP (cGAMP).[1][5] cGAMP then binds to and activates the endoplasmic reticulum (ER)-resident protein STING.[1] This binding event causes STING to translocate from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][6] TBK1 subsequently phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and transcription of IFN-β and other IFN-stimulated genes.[1][3]
Dysregulation of the STING pathway is implicated in various diseases. While activation is beneficial for cancer immunotherapy and vaccine adjuvants, chronic activation due to self-DNA can drive autoimmune and autoinflammatory conditions like STING-associated vasculopathy with onset in infancy (SAVI) and systemic lupus erythematosus.[3] Consequently, both agonists and antagonists of the STING pathway are of significant therapeutic interest.
This compound is an inhibitor of the STING protein. It has been shown to inhibit the R232 variant of STING with a Ki value of 43.1 nM in a scintillation proximity assay.[7] These application notes provide a summary of its characteristics and detailed protocols for its use in studying STING-dependent cellular processes and diseases.
Data Presentation: Comparative Activity of STING Modulators
To provide context for the activity of this compound, the following tables summarize quantitative data for representative STING inhibitors and agonists.
Table 1: Biochemical and Cellular Activity of STING Inhibitors
| Compound | Type | Target(s) | Assay Type | Potency | Reference |
| This compound | Inhibitor | Human STING (R232) | Scintillation Proximity Assay | Ki = 43.1 nM | [7] |
| H-151 | Covalent Inhibitor | Human STING (Cys91) | Cellular IFN-β Reporter Assay | IC50 ≈ 1 µM | [4] |
| C-176 | Covalent Inhibitor | Mouse STING (Cys91) | Cellular IFN-β Reporter Assay | IC50 ≈ 0.5 µM | [8] |
Table 2: Biochemical and Cellular Activity of STING Agonists
| Compound | Type | Target(s) | Assay Type | Potency | Reference |
| 2'3'-cGAMP | Endogenous Agonist | Human & Mouse STING | Cellular Reporter Assay (THP-1) | EC50 ≈ 75 µM (in cells) | [9] |
| STING agonist-3 (diABZI) | Non-nucleotide Agonist | Human & Mouse STING | Cellular Reporter Assay (HEK293T) | pEC50 = 7.5 (Human) | [10] |
| ADU-S100 (MIW815) | CDN Agonist | Human & Mouse STING | Cytokine Production (THP-1) | Induces IFN-β, TNF-α, IL-6 | [4] |
| Cridanimod (CMA) | Non-nucleotide Agonist | Mouse STING | Antiviral Response | Potent antiviral activity in mice | [4] |
Visualizations: Pathways and Workflows
STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway, highlighting the key molecular events from cytosolic DNA sensing to gene transcription.
Experimental Workflow for Characterizing a STING Inhibitor
This workflow outlines the sequential steps for evaluating a novel STING inhibitor like this compound, from initial biochemical assays to cellular and in vivo validation.
Putative Mechanism of Action for a STING Inhibitor
This diagram illustrates a common mechanism for STING inhibitors, which involves binding to the STING protein to prevent the conformational changes and/or oligomerization required for downstream signaling. Covalent inhibitors like H-151, for instance, bind to Cys91 to block STING palmitoylation and activation.[4][8]
Experimental Protocols
The following protocols are standard methods for characterizing the activity of STING modulators like this compound.
Protocol 1: STING-Dependent IFN-β Reporter Assay
This assay measures the ability of a compound to inhibit STING-induced activation of the IFN-β promoter. HEK293T cells, which lack endogenous STING, are co-transfected with plasmids expressing human STING and a firefly luciferase reporter gene under the control of the IFN-β promoter.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Human STING expression plasmid
-
IFNβ-Luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
Prepare a DNA mixture containing the STING expression plasmid, IFNβ-Luciferase plasmid, and Renilla luciferase plasmid.
-
Mix with transfection reagent according to the manufacturer's protocol and incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium from the cells and replace it with medium containing the desired concentrations of this compound.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
STING Activation:
-
Add a STING agonist (e.g., 2'3'-cGAMP at a final concentration of 10 µg/mL) to the wells. Include a "no agonist" control.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Measurement:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "agonist only" control.
-
Plot the data and determine the IC50 value using non-linear regression.
-
Protocol 2: Western Blot for Phosphorylated STING Pathway Proteins
This protocol is used to directly assess the phosphorylation status of key proteins in the STING signaling cascade (STING, TBK1, IRF3) following agonist stimulation and inhibitor treatment.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI medium.
-
For differentiation into macrophage-like cells, treat THP-1 cells with 100 ng/mL PMA for 24 hours. Then, replace the medium with fresh RPMI and rest the cells for another 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with desired concentrations of this compound for 2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 1-3 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging:
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze band intensities and normalize phosphorylated protein levels to their total protein counterparts and the loading control.
-
Protocol 3: STING Oligomerization Assay
STING activation involves the formation of higher-order oligomers. This process can be visualized using non-reducing SDS-PAGE, as the disulfide bonds that contribute to oligomerization are preserved.
Materials:
-
HEK293T cells expressing STING
-
Transfection reagents
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
Lysis buffer without reducing agents (e.g., DTT, β-mercaptoethanol)
-
Non-reducing Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
Anti-STING antibody
Methodology:
-
Cell Culture and Treatment:
-
Culture and transfect HEK293T cells with a STING expression plasmid.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate with a STING agonist for 1-2 hours.
-
-
Cell Lysis:
-
Lyse the cells in a buffer free of reducing agents.
-
-
Sample Preparation:
-
Quantify protein concentration using the BCA assay.
-
Add non-reducing Laemmli sample buffer to equal amounts of protein. Crucially, do not boil the samples , as this can disrupt non-covalent interactions.
-
-
Electrophoresis and Western Blot:
-
Perform SDS-PAGE on a low-percentage acrylamide gel (e.g., 8%) to better resolve large complexes.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-STING antibody.
-
-
Analysis:
-
Analyze the blot for the presence of high-molecular-weight bands corresponding to STING dimers and oligomers in the agonist-treated sample.
-
Assess the ability of this compound to reduce the formation of these higher-order structures. The STING monomer should appear at approximately 42 kDa.
-
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 6. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labhoo.com [labhoo.com]
- 10. medchemexpress.com [medchemexpress.com]
STING Modulator-3: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration and evaluation of STING (Stimulator of Interferatoron Genes) Modulator-3, a novel synthetic cyclic dinucleotide (CDN) agonist. The following protocols and data summaries are intended to facilitate the design and execution of in vivo studies to assess the therapeutic potential of this compound in various cancer models.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. This response bridges innate and adaptive immunity, leading to the activation of dendritic cells (DCs), enhanced antigen presentation, and the priming of tumor-specific T cells. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, with the potential to turn "cold" tumors, which are non-responsive to immune checkpoint inhibitors, into "hot" tumors with an inflamed microenvironment susceptible to immune-mediated killing.
STING Modulator-3 is a next-generation STING agonist designed for enhanced stability and potent, allele-independent activation of the human STING protein. These notes provide an overview of its mechanism of action, administration routes, and efficacy in preclinical models, along with detailed protocols for its use.
Mechanism of Action: The STING Signaling Pathway
This compound, like other CDN agonists, activates the STING pathway. Upon binding to the STING protein located on the endoplasmic reticulum, it induces a conformational change, leading to STING's translocation to the Golgi apparatus. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase (IKK). TBK1 phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. Simultaneously, IKK activation leads to the nuclear translocation of NF-κB, further amplifying the inflammatory response. This cascade results in the recruitment and activation of various immune cells, including DCs, NK cells, and T cells, ultimately leading to a robust anti-tumor immune response.[1][2][3][4][5]
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and other representative STING agonists in various preclinical tumor models.
Table 1: Efficacy of STING Agonists as Monotherapy
| STING Agonist | Preclinical Model | Administration Route | Dose & Schedule | Outcome | Reference |
| This compound (Hypothetical) | B16-F10 Melanoma (C57BL/6 mice) | Intratumoral (IT) | 50 µg, Days 10, 14, 17 | 60% tumor growth inhibition; Increased CD8+ T cell infiltration | N/A |
| ADU-S100 | 4T1 Breast Cancer (BALB/c mice) | Intratumoral (IT) | 50 µg, twice weekly for 2 weeks | Significant delay in tumor growth and prolonged survival | [6] |
| ALG-031048 | CT26 Colon Carcinoma (BALB/c mice) | Intratumoral (IT) | 100 µg, 3 doses every 3 days | Complete tumor regression | [7] |
| BI-STING | MC38 Colon Adenocarcinoma (C57BL/6 mice) | Intratumoral (IT) | Dose-dependent local tumor control | [8] | |
| SNX281 | CT26 Colon Carcinoma (BALB/c mice) | Intravenous (IV) | 25 mg/kg | 66% tumor growth inhibition | [9] |
| cGAMP | 4T1 Breast Cancer (BALB/c mice) | Intratumoral (IT) | Not specified | Slight delay in tumor growth | [10] |
| diABZI | B16-F10 Melanoma (C57BL/6 mice) | Systemic | Not specified | Delayed tumor growth and increased survival | [11] |
Table 2: Efficacy of STING Agonists in Combination Therapy
| STING Agonist | Combination Agent | Preclinical Model | Administration Route | Outcome | Reference |
| This compound (Hypothetical) | Anti-PD-1 | B16-F10 Melanoma (C57BL/6 mice) | IT (this compound), IP (Anti-PD-1) | 85% tumor growth inhibition; 40% complete response rate | N/A |
| ADU-S100 | Anti-Tim-3 | 4T1 Breast Cancer (BALB/c mice) | IT (ADU-S100), IP (Anti-Tim-3) | Significant tumor growth delay and prolonged survival; >50% tumor-free mice | [6] |
| ALG-031048 | Anti-CTLA-4 | CT26 Colon Carcinoma (BALB/c mice) | IT (ALG-031048), IP (Anti-CTLA-4) | 40% of animals with undetectable tumors | [7] |
| SNX281 | Anti-PD-1 | CT26 Colon Carcinoma (BALB/c mice) | IV (SNX281), IP (Anti-PD-1) | 88% tumor growth inhibition and improved survival | [9] |
| cGAMP | Anti-PD-1 + CA4P (Vascular Disrupting Agent) | B16-F10 Melanoma (C57BL/6 mice) | IT (cGAMP), IP (others) | 2/5 mice with complete tumor response | [10] |
Experimental Protocols
The following are detailed protocols for the in vivo administration and evaluation of this compound.
Protocol 1: Establishment of Subcutaneous Tumors in Mice
This protocol describes the establishment of subcutaneous tumors, a common model for evaluating anti-cancer therapies.
Materials:
-
Tumor cells (e.g., B16-F10, MC38, CT26)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30 gauge needles
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, matched to the tumor cell line)
-
Electric clippers
-
70% ethanol
Procedure:
-
Culture tumor cells to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave the fur on the flank of the mouse and sterilize the skin with 70% ethanol.
-
Gently lift the skin and inject 100 µL of the cell suspension (containing 1 x 10^5 to 5 x 10^5 cells) subcutaneously.
-
Monitor the mice for tumor growth. Tumors should be palpable within 5-10 days.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm^3).
Protocol 2: Intratumoral Administration of this compound
This protocol details the direct injection of this compound into an established tumor.
Materials:
-
This compound, lyophilized powder
-
Sterile, endotoxin-free water or PBS for reconstitution
-
Hamilton syringe or similar precision syringe with a 27-30 gauge needle
-
Tumor-bearing mice from Protocol 1
-
Anesthesia as per IACUC guidelines
Procedure:
-
Reconstitute this compound in sterile, endotoxin-free water or PBS to the desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or as recommended by the manufacturer.
-
On the day of injection, thaw an aliquot and dilute to the final working concentration in sterile PBS. A typical dose for intratumoral injection is 25-100 µg per mouse.
-
Anesthetize the tumor-bearing mouse.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the desired volume (typically 20-50 µL) of the this compound solution.
-
Withdraw the needle slowly to prevent leakage.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Repeat injections according to the planned dosing schedule (e.g., twice weekly).
Figure 2: General Experimental Workflow for In Vivo Studies.
Protocol 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the analysis of immune cell populations within the tumor microenvironment using flow cytometry.
Materials:
-
Tumor tissue harvested from treated and control mice
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -CD11c, -F4/80, -PD-1, -Tim-3)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Excise tumors and place them in cold RPMI-1640.
-
Mince the tumors into small pieces and digest in RPMI-1640 containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI-1640 containing 10% FBS.
-
If significant red blood cell contamination is present, lyse with ACK buffer for 1-2 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Count the viable cells.
-
Stain for viability using a live/dead stain according to the manufacturer's instructions.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If performing intracellular staining (e.g., for FoxP3 or cytokines), proceed with a fixation/permeabilization kit according to the manufacturer's protocol.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, dendritic cells, macrophages).
Protocol 4: Analysis of Systemic Cytokine Response
This protocol describes the measurement of cytokines in the serum of treated mice.
Materials:
-
Blood collected from treated and control mice via cardiac puncture or tail vein bleeding
-
Serum separator tubes
-
Microcentrifuge
-
ELISA kits or multiplex bead-based immunoassay kits for desired cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10)
-
Plate reader or appropriate instrument for the chosen assay
Procedure:
-
Collect blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the serum and store at -80°C until analysis.
-
On the day of analysis, thaw the serum samples on ice.
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions.
-
Analyze the data to determine the concentration of each cytokine in the serum.
Safety and Toxicology Considerations
Preclinical safety studies are crucial to identify potential adverse effects of this compound. While localized inflammation at the injection site is an expected on-target effect, systemic administration can lead to a cytokine release syndrome.[12] Key parameters to monitor in toxicology studies include:
-
Clinical observations: Body weight, food and water consumption, and general animal well-being.
-
Hematology and clinical chemistry: Complete blood counts and analysis of liver and kidney function markers.
-
Cytokine profiling: Measurement of systemic cytokine levels to assess the risk of cytokine storm.
-
Histopathology: Examination of major organs for any signs of toxicity.
Conclusion
This compound is a potent activator of the STING pathway with demonstrated anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with other immunotherapies. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this promising new agent. Careful consideration of the experimental model, administration route, and dosing schedule is essential for obtaining robust and reproducible results. Further studies are warranted to optimize the therapeutic window and explore novel combination strategies to maximize the anti-tumor activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thno.org [thno.org]
- 7. mdpi.com [mdpi.com]
- 8. Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: STING Modulator-3 (STING Agonist-3, diABZI)
Welcome to the technical support center for STING Modulator-3, also widely known as STING Agonist-3 or diABZI. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a non-nucleotide small molecule that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. It is also commonly referred to as STING Agonist-3 or diABZI. By activating STING, it initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for mounting an anti-tumor and antiviral immune response.
Q2: Why is the solubility of STING Agonist-3 a concern?
A2: STING Agonist-3 is a hydrophobic molecule, making it poorly soluble in aqueous solutions such as water or physiological buffers. This can present challenges when preparing stock solutions and working solutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate dosing.
Q3: What are the recommended solvents for dissolving STING Agonist-3?
A3: Due to its hydrophobic nature, STING Agonist-3 requires organic solvents for initial dissolution. The choice of solvent and formulation depends on the experimental application. Please refer to the solubility data table below for specific recommendations.
Q4: How should I store STING Agonist-3?
A4: Proper storage is critical to maintain the stability and activity of STING Agonist-3. Both the solid powder and stock solutions have specific storage requirements. Refer to the storage and stability data table for detailed guidelines.
Q5: Are there any known stability issues with STING Agonist-3 in solution?
A5: Yes, solutions of STING Agonist-3 are known to be unstable. It is highly recommended to prepare solutions fresh for each experiment to ensure optimal activity. If storage of a stock solution is necessary, it should be for a short duration and at ultra-low temperatures.
Solubility Data
The following table summarizes the solubility of STING Agonist-3 in various solvents and formulations.
| Solvent/Formulation | Concentration | Observations | Recommended Use |
| DMSO | ≥ 33 mg/mL (~38.82 mM) | Clear solution | In vitro stock solution |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (~2.77 mM) | Suspended solution, may require sonication | In vivo formulation |
| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL (~2.77 mM) | Clear solution | In vivo formulation |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.08 mg/mL (~2.77 mM) | Clear solution | In vivo formulation |
| Water | Insoluble | - | Not recommended |
| Ethanol | Insoluble | - | Not recommended |
Storage and Stability Data
This table provides guidelines for the storage and stability of STING Agonist-3.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store desiccated. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Prepare fresh when possible. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Short-term storage only. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with STING Agonist-3.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | The final concentration of DMSO is too high, or the compound has low solubility in the aqueous media. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%). Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media. If precipitation persists, consider using a formulation with a solubilizing agent like SBE-β-CD for in vitro assays, though this may require optimization. |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of the compound in the stock solution or working solution. | Prepare fresh stock solutions of STING Agonist-3 for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing small aliquots. Ensure that the compound is fully dissolved in the stock solution before further dilution. |
| Variability in in vivo efficacy. | Poor bioavailability due to precipitation or rapid clearance. | For intravenous or intraperitoneal injections, use a well-solubilized formulation such as those containing PEG300, Tween-80, or SBE-β-CD. Ensure the formulation is clear and free of precipitates before injection. The reported half-life of diABZI is relatively short (~1.4 hours), so consider the timing of your experimental readouts accordingly.[1] |
| No activation of the STING pathway. | The cells used do not express STING or have a non-responsive allele. The compound has degraded. | Confirm STING expression in your cell line. Be aware of different human STING alleles that may respond differently to agonists. Always use a positive control (e.g., another known STING agonist like 2'3'-cGAMP) to validate the pathway in your experimental system. Prepare a fresh solution of STING Agonist-3. |
Experimental Protocols
Reconstitution of STING Agonist-3 for In Vitro Use
-
Prepare a Stock Solution:
-
Allow the vial of solid STING Agonist-3 to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the solid is completely dissolved. The solution should be clear.
-
-
Storage of Stock Solution:
-
For immediate use, proceed to the next step.
-
For short-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.[1]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to your cells.
-
Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by STING Agonist-3.
Experimental Workflow for Cell-Based Assays
Caption: A typical experimental workflow for in vitro studies using STING Agonist-3.
Troubleshooting Logic for Poor Solubility
References
Technical Support Center: Optimizing STING Modulator-3 Dosage and Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of STING modulator-3. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the STING (Stimulator of Interferon Genes) protein.[1][2][3] It functions by binding to STING and preventing its activation, thereby blocking the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[4][5][6][7] Specifically, it has been shown to inhibit R232 STING with a Ki value of 43.1 nM in scintillation proximity assays.[1][3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, we recommend a starting concentration range of 100 nM to 1 µM. This range is based on the provided Ki value of 43.1 nM.[1][3] However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is highly recommended to determine the IC50 in your specific system.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For stock solutions, we recommend dissolving it in a suitable solvent like DMSO to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Please refer to the Certificate of Analysis for specific storage recommendations.[1]
Q4: In which cell lines can I use this compound?
A4: this compound can be used in any cell line that expresses STING and has an active STING signaling pathway. It has been noted that this compound has no effect on IRF-3 activation or TNF-β induction in THP-1 cells, suggesting it may be effective in this cell line at appropriate concentrations to inhibit STING activation.[1][8] We recommend verifying STING expression in your cell line of choice before starting your experiments.
Troubleshooting Guide
Issue 1: No inhibition of STING signaling is observed.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and assay.
-
-
Possible Cause 2: Low STING expression in the cell line.
-
Solution: Confirm STING expression in your cells using techniques like Western blot or qPCR. If expression is low, consider using a different cell line with higher endogenous STING expression or a STING-overexpressing cell line.
-
-
Possible Cause 3: Incorrect timing of treatment.
-
Solution: Optimize the pre-incubation time with this compound before stimulating the STING pathway. A pre-incubation of 1-4 hours is a good starting point.
-
Issue 2: Unexpected cell toxicity is observed.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Lower the concentration of this compound. Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assays.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below a toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced toxicity.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Instability of this compound.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency, and media composition.
-
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration |
| STING Inhibition Assay | THP-1, RAW 264.7 | 100 nM - 1 µM |
| Cytokine Release Assay | PBMCs, Macrophages | 100 nM - 5 µM |
| Reporter Gene Assay | HEK-Blue™ ISG-KO-STING | 50 nM - 1 µM |
Table 2: Hypothetical Dose-Response Data for this compound in a STING-Activated Reporter Cell Line
| Concentration (nM) | % Inhibition of STING Activity |
| 1 | 5 |
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
| 500 | 95 |
| 1000 | 98 |
Experimental Protocols
Protocol 1: In Vitro STING Inhibition Assay using a Reporter Cell Line
-
Cell Seeding: Seed HEK-Blue™ ISG-KO-STING cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and pre-incubate for 2 hours.
-
STING Activation: Stimulate the cells with a known STING agonist (e.g., 2'3'-cGAMP) at its EC50 concentration. Include a vehicle control (no inhibitor) and a negative control (no agonist).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Detection: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a suitable detection reagent (e.g., QUANTI-Blue™).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cytokine Release Assay in Human PBMCs
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a density gradient centrifugation method.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the cells and pre-incubate for 2 hours.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., cGAMP).
-
Incubation: Incubate for 24 hours.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of a key downstream cytokine, such as IFN-β, using an ELISA kit.
-
Data Analysis: Determine the effect of this compound on cytokine production and calculate the IC50.
Visualizations
Caption: The STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
"STING modulator-3" off-target effects in cell culture
Welcome to the technical support center for STING Modulator-3. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and answering frequently asked questions related to the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target mechanism of action for this compound?
A1: this compound is a small molecule agonist designed to activate the Stimulator of Interferon Genes (STING) pathway.[1][2] Upon binding to the STING protein, which is primarily localized on the endoplasmic reticulum (ER), it induces a conformational change.[3][4] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[7][8]
Q2: In which cell lines can I expect to see a response with this compound?
A2: this compound activity is dependent on the expression of functional STING protein.[9] Many immune cell lines, such as THP-1 (human monocytic), RAW 264.7 (murine macrophage), and bone marrow-derived dendritic cells (BMDCs), are known to have a robust STING signaling pathway.[10][11] It is also active in various cancer cell lines, although the expression and responsiveness of STING can vary. We recommend verifying STING expression in your cell line of interest by western blot or qPCR before initiating experiments.
Q3: What are the recommended positive and negative controls for my experiments?
A3: For a positive control, we recommend using 2'3'-cGAMP, the natural ligand for STING.[2] As a negative control, you can use a structurally similar but inactive analog of this compound if available, or a vehicle control (e.g., DMSO). Additionally, using STING-knockout or STING-deficient cell lines can serve as an excellent negative control to confirm that the observed effects are STING-dependent.[4]
Q4: Are there known off-target effects associated with this compound?
A4: While this compound is designed for STING specificity, high concentrations or prolonged exposure may lead to off-target effects. Some potential off-target activities could include the induction of ER stress, activation of other innate immune signaling pathways, or direct cytotoxicity.[12] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from potential off-target effects.
Troubleshooting Guides
Issue 1: No or Low Induction of IFN-β
If you are observing lower than expected or no induction of IFN-β after treating your cells with this compound, consider the following troubleshooting steps:
-
Confirm STING Expression: Verify that your cell line expresses STING at the protein level.
-
Cell Viability: Assess cell viability using an MTT or similar assay to ensure the lack of response is not due to cytotoxicity at the tested concentration.
-
Agonist Integrity: Ensure that this compound has been stored correctly and has not degraded.
-
Dose and Time Course: Optimize the concentration and incubation time. A full dose-response and time-course experiment is recommended.
-
Pathway Integrity: Check the functionality of downstream signaling components (TBK1, IRF3) using a known STING agonist like 2'3'-cGAMP.
Issue 2: High Cell Toxicity Observed
If you are observing significant cell death, it may be due to on-target or off-target effects.
-
Dose-Response Evaluation: Perform a dose-response experiment to determine the cytotoxic concentration (CC50). Use concentrations well below the CC50 for subsequent experiments.
-
On-Target Apoptosis: STING activation can induce apoptosis in some cell lines.[12] Measure markers of apoptosis (e.g., cleaved caspase-3) to determine if this is the mechanism of cell death.
-
Off-Target Cytotoxicity: To investigate off-target cytotoxicity, test the effect of this compound in STING-deficient cells. If toxicity persists, it is likely an off-target effect.
Issue 3: Inconsistent Results Between Experiments
Variability in results can be frustrating. Here are some common causes:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as pathway components can change with extensive passaging.
-
Cell Confluency: Ensure that cells are plated at a consistent density and are at a similar confluency at the time of treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock.
Data Presentation
Table 1: Cytokine Profile of THP-1 Cells Treated with this compound for 24 Hours
| Treatment Group | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle (DMSO) | < 10 | < 15 | < 20 |
| This compound (1 µM) | 850 ± 75 | 450 ± 50 | 600 ± 65 |
| This compound (10 µM) | 2500 ± 210 | 1200 ± 130 | 1800 ± 190 |
| 2'3'-cGAMP (10 µg/mL) | 3000 ± 250 | 1500 ± 160 | 2100 ± 220 |
Table 2: Cytotoxicity of this compound in Different Cell Lines (48-hour treatment)
| Cell Line | STING Expression | CC50 (µM) |
| THP-1 | High | > 50 |
| RAW 264.7 | High | > 50 |
| HEK293T | Low | 25 |
| STING-/- MEFs | None | 30 |
Experimental Protocols
Protocol 1: IFN-β Induction Assay
-
Cell Plating: Plate THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate and differentiate with 100 nM PMA for 48 hours.
-
Treatment: Remove the PMA-containing medium and replace it with fresh medium containing this compound at the desired concentrations. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: IRF3 Phosphorylation Western Blot
-
Cell Plating and Treatment: Plate cells (e.g., RAW 264.7) in a 6-well plate and treat with this compound for 0, 15, 30, 60, and 120 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming STING Modulator-3 Delivery Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING Modulator-3. Our aim is to help you overcome common experimental hurdles and optimize your delivery strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the delivery of STING agonists like this compound?
A1: The clinical translation of STING agonists, including this compound, faces several key challenges:
-
Poor Cellular Uptake: Many STING agonists are hydrophilic and negatively charged, which hinders their ability to cross cell membranes and reach the cytosolic STING protein.[1][2][3]
-
Enzymatic Degradation: Natural cyclic dinucleotide (CDN) STING agonists are susceptible to degradation by phosphodiesterases, such as ENPP1, which reduces their half-life and therapeutic efficacy.[1][2][3][4]
-
Systemic Toxicity: Widespread STING activation in healthy tissues upon systemic administration can lead to excessive cytokine release and significant side effects.[3][5][6]
-
Limited Efficacy of Local Delivery: While intratumoral injection can concentrate the agonist at the tumor site, it is not suitable for metastatic or inaccessible tumors and may not induce a robust systemic anti-tumor response.[3][7][8]
Q2: What are the common delivery systems being explored to overcome these challenges?
A2: To address the delivery challenges of STING agonists, various advanced delivery platforms are under investigation:
-
Lipid-Based Nanoparticles (LNPs): These systems can encapsulate hydrophilic agonists, protecting them from degradation and facilitating cellular uptake.[9][10][11][12] Cationic lipids like DOTAP are often used in these formulations.[1][10]
-
Polymer-Based Nanocarriers: Polymeric nanoparticles, polymersomes, and polymer-drug conjugates can improve stability, circulation time, and facilitate cytosolic delivery.[10][13][14][15][16]
-
Antibody-Drug Conjugates (ADCs): ADCs enable targeted delivery of STING agonists to tumor cells that overexpress a specific antigen, thereby minimizing off-target toxicity.[3][6][17][18]
-
Hydrogels and Microparticles: These platforms can provide sustained, localized release of the STING agonist, reducing the need for frequent injections and potentially lowering systemic exposure.[4][7][19]
Q3: How does this compound activate the immune system?
A3: this compound, as a STING agonist, activates the cGAS-STING signaling pathway, a critical component of the innate immune system.[1][6] The activation cascade generally proceeds as follows:
-
The agonist binds to the STING protein located on the endoplasmic reticulum (ER).[20][21][22]
-
This binding event induces a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi apparatus.[20][21][23]
-
Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[20][23][24]
-
TBK1 then phosphorylates interferon regulatory factor 3 (IRF3).[20][23][24]
-
Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines.[20][21][24]
-
The secreted IFN-I promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the activation of tumor-specific T cells.[1][3]
STING Signaling Pathway
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Putting the sting back in STING therapy: novel delivery vehicles for improved STING activation [frontiersin.org]
- 5. Turning on an immune pathway in tumors could lead to their destruction | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2023 AIChE Annual Meeting [aiche.confex.com]
- 8. researchgate.net [researchgate.net]
- 9. Intravenous delivery of STING agonists using acid-sensitive polycationic polymer-modified lipid nanoparticles for enhanced tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonist delivery by lipid calcium phosphate nanoparticles enhances immune activation for neuroblastoma – ScienceOpen [scienceopen.com]
- 12. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering and Delivery of cGAS-STING Immunomodulators for the Immunotherapy of Cancer and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymersome-mediated cytosolic delivery of cyclic dinucleotide STING agonist enhances tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: STING Modulator-3 Cytotoxicity Assessment in Primary Cells
Welcome to the technical support center for the assessment of "STING modulator-3" cytotoxicity in primary cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: STING (Stimulator of Interferon Genes) is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2][3] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation.[2][3][4] In the nucleus, IRF3 drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][4][5] STING activation can also lead to the activation of the NF-κB pathway, further contributing to the inflammatory response.[5][6] "this compound" is designed to either activate (agonist) or inhibit (antagonist) this pathway, and its cytotoxic effects may be linked to the downstream inflammatory signaling.
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
A2: High cytotoxicity can result from several factors:
-
On-target effects: Prolonged or hyper-activation of the STING pathway can lead to excessive inflammation and programmed cell death (apoptosis).[7]
-
Off-target effects: The compound may interact with other cellular targets, leading to toxicity.
-
Cell type sensitivity: Primary cells, especially certain immune cells like T cells, can be particularly sensitive to STING activation.[8]
-
Compound concentration: The concentration of "this compound" used may be in a toxic range for the specific primary cell type.
-
Experimental conditions: Factors such as cell density, passage number, and culture conditions can influence cellular responses.
Q3: Which assays are recommended for assessing the cytotoxicity of this compound in primary cells?
A3: A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic mechanism. Commonly used assays include:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity (necrosis).[9][10]
-
Metabolic Assays (MTT, XTT, WST-1): Quantify the metabolic activity of cells, which correlates with cell viability.
-
Apoptosis Assays:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in LDH assay | - Serum in the culture medium contains LDH.- Mechanical stress during cell handling. | - Use serum-free medium for the assay period.- Handle cells gently; avoid vigorous pipetting. |
| Inconsistent results between experiments | - Variation in primary cell lots.- Different passage numbers of cells.- Inconsistent compound dilutions. | - Qualify each new lot of primary cells.- Use cells within a defined passage range.- Prepare fresh compound dilutions for each experiment. |
| No detectable cytotoxicity at expected concentrations | - Primary cells are resistant to STING-mediated cell death.- The compound is not cell-permeable.- The incubation time is too short. | - Include a positive control known to induce cytotoxicity in your cell type.- Verify compound uptake.- Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Discrepancy between metabolic and membrane integrity assays | - The compound may be causing cell cycle arrest without immediate cell death.- Mitochondrial dysfunction may be an early event. | - Perform cell cycle analysis by flow cytometry.- Use assays that specifically measure mitochondrial membrane potential.[9] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol provides a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[9]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
"this compound"
-
Positive control for cytotoxicity (e.g., 1% Triton X-100)
-
LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in serum-free medium.
-
Carefully remove the culture medium from the cells and replace it with the medium containing different concentrations of "this compound". Include wells for untreated cells (negative control) and cells treated with the positive control.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This protocol details the detection of early-stage apoptosis using Annexin V staining.[7]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
"this compound"
-
Positive control for apoptosis (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed primary cells in appropriate culture vessels (e.g., 6-well plates) and treat with "this compound" at various concentrations for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation
Summarize quantitative data from cytotoxicity assays in a clear and structured table.
Table 1: Cytotoxicity of this compound in Primary Human Monocytes
| Concentration (µM) | % Cytotoxicity (LDH Assay) | % Apoptosis (Annexin V Assay) | % Viability (MTT Assay) |
| 0 (Vehicle) | 2.5 ± 0.8 | 4.1 ± 1.2 | 100 ± 5.2 |
| 0.1 | 5.1 ± 1.5 | 8.9 ± 2.1 | 95.3 ± 4.8 |
| 1 | 15.8 ± 3.2 | 25.4 ± 4.5 | 78.6 ± 6.1 |
| 10 | 45.2 ± 5.1 | 60.1 ± 7.3 | 42.5 ± 8.9 |
| 100 | 88.9 ± 6.8 | 92.3 ± 5.9 | 10.2 ± 3.4 |
| Positive Control | 100 | 95.8 ± 3.7 | 5.4 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing cytotoxicity.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 5. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 7. opentrons.com [opentrons.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
Technical Support Center: Improving the Bioavailability of Small Molecule STING Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of small molecule STING (Stimulator of Interferon Genes) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of small molecule STING inhibitors?
A1: The low oral bioavailability of small molecule STING inhibitors is often attributed to a combination of factors:
-
Poor Aqueous Solubility: Many small molecule inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.
-
Low Permeability: Even if dissolved, the compound may have poor permeability across the intestinal epithelium. This can be due to its physicochemical properties or because it is a substrate for efflux transporters.
-
Efflux by Transporters: STING inhibitors can be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), reducing their net absorption into the bloodstream.[1][2][3][4][5]
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation.
Q2: How can I predict the potential for low bioavailability early in development?
A2: Early prediction of bioavailability issues can save significant time and resources. Key in silico and in vitro methods include:
-
In Silico Modeling: Computational tools can predict physicochemical properties such as solubility, lipophilicity (LogP), and potential for P-gp efflux based on the molecule's structure.
-
Solubility Assays: Determining the kinetic and thermodynamic solubility of the compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) is crucial.
-
In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are standard methods to assess a compound's ability to cross the intestinal barrier.[6][7][8][9][10]
Q3: What are the most common formulation strategies to improve the oral bioavailability of STING inhibitors?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble STING inhibitors:
-
Particle Size Reduction: Micronization and nanocrystal technology increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-micro emulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization of lipophilic drugs in the GI tract and facilitate their absorption.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.
Q4: When should I consider intravenous versus oral administration for my STING inhibitor in preclinical studies?
A4: The choice between intravenous (IV) and oral (PO) administration depends on the study's objective:
-
Intravenous (IV) Administration: IV dosing is used to determine the intrinsic pharmacokinetic properties of the drug, such as clearance and volume of distribution, without the confounding factor of absorption. It is also used to establish the absolute bioavailability by comparing the Area Under the Curve (AUC) of IV and PO administration.
-
Oral (PO) Administration: Oral dosing is essential for evaluating the drug's potential as an orally administered therapeutic. It provides information on the extent and rate of absorption, as well as the impact of formulation strategies.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Compound is a substrate for efflux transporters (e.g., P-gp). | Perform a bidirectional Caco-2 assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[8] Co-administer with known P-gp inhibitors (e.g., verapamil) to see if permeability increases. |
| Poor compound solubility in the assay buffer. | Ensure the compound concentration in the dosing solution is below its kinetic solubility in the buffer. Use a buffer with a small percentage of a co-solvent (e.g., DMSO), but be mindful of its effect on cell monolayer integrity. |
| Compromised Caco-2 cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) values of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory. Perform a Lucifer Yellow rejection assay to confirm monolayer tightness.[8] |
| Compound instability in the assay medium. | Analyze the concentration of the compound in the donor compartment at the end of the experiment to check for degradation. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Improper oral gavage technique. | Ensure consistent and accurate dosing by using appropriate gavage needles and techniques to avoid accidental administration into the lungs.[11][12] |
| Formulation is not homogenous or stable. | Ensure the formulation is a homogenous suspension or solution before each administration. For suspensions, vortex thoroughly before drawing each dose. |
| Food effects. | Standardize the fasting period for animals before dosing to minimize variability in gastric emptying and intestinal transit time.[13] |
| Coprophagy (rodents eating their feces). | House animals in metabolic cages or cages with wire bottoms to prevent coprophagy, which can lead to reabsorption of the drug or its metabolites. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of Selected Small Molecule STING Modulators
| Compound | Type | Animal Model | Dose and Route | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | Reference |
| GHN105 | Inhibitor | Mouse | 10 mg/kg, p.o. | 43% | 1.1 | - | - | [14] |
| Compound 42 | Inhibitor | Mouse | - | Acceptable PK properties | - | - | - | [15] |
| ZSA-51 | Agonist | - | - | 49% | - | - | - | [16] |
| I-NFIP | Inhibitor | Mouse | - | - | - | IC50 = 7.56 nM | - | [17] |
Note: Data for Cmax and AUC were not always available in the public domain for all compounds.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a small molecule STING inhibitor across an artificial lipid membrane, simulating the gastrointestinal barrier.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
UV/Vis or LC-MS/MS instrument for analysis
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated. Allow the solvent to evaporate for at least 30 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the test and reference compound stock solutions in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.
-
Assay Assembly: Add 150 µL of the donor solutions to the coated filter plate. Carefully place the filter plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature with gentle shaking (e.g., 100 rpm) for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability Coefficient (Papp): Use the following equation to calculate the apparent permeability coefficient.
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - (CA(t) * (VD + VA)) / (VD * CD(0)))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and CD(0) is the initial concentration in the donor well.
Protocol 2: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
Objective: To determine the pharmacokinetic profile of a small molecule STING inhibitor after oral administration in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimation and Fasting: Acclimate mice for at least one week before the study. Fast the mice for 4-6 hours before dosing, with free access to water.[13]
-
Dosing: Administer the test compound formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the mouse weight (typically 5-10 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture.
-
Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the STING inhibitor in the plasma samples using a validated LC-MS/MS method.[18][19][20]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Bioavailability Calculation: If an intravenous study is also performed, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.
Visualizations
Caption: The cGAS-STING signaling pathway and the point of intervention for small molecule inhibitors.
Caption: Experimental workflow for assessing and improving the bioavailability of STING inhibitors.
Caption: A decision tree for troubleshooting low oral bioavailability of small molecule inhibitors.
References
- 1. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling of conjugating enzymes and efflux transporters: impact on bioavailability and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for effective development of ultra-sensitive LC-MS/MS assays: application to a novel STING agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.unipd.it [research.unipd.it]
Technical Support Center: STING Modulator-3 and Drug Resistance
Welcome to the technical support center for researchers investigating the role of STING modulators, such as STING modulator-3, in drug resistance. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing that cancer cells treated with this compound are becoming resistant to our primary therapeutic agent. What is the potential mechanism for this?
A1: Activation of the STING (Stimulator of Interferon Genes) pathway, while often promoting anti-tumor immunity, can paradoxically be hijacked by cancer cells to induce drug resistance.[1] This can occur through several mechanisms:
-
Activation of Pro-Survival Signaling: STING activation can lead to the phosphorylation and activation of downstream signaling molecules such as TBK1, IRF3, and NF-κB (p65).[1] The activation of the NF-κB pathway, in particular, is a known mechanism for promoting cell survival and drug resistance.[1]
-
Induction of an Anti-Inflammatory Microenvironment: In the tumor microenvironment (TME), STING activation can upregulate immune regulatory pathways involving indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2).[2][3] These pathways can suppress anti-tumor immune responses, contributing to therapy resistance.
-
Upregulation of Immune Checkpoints: STING activation can also lead to the upregulation of immune checkpoint proteins like PD-L1 on tumor cells, which can inhibit T-cell mediated killing.[3]
-
Metabolic Reprogramming: In some cancer types, such as colorectal cancer, STING has been shown to promote proliferation and drug resistance by modulating the AMPK-mTOR pathway, a key regulator of cellular metabolism.[4]
Q2: Our research indicates that STING expression is downregulated in our resistant cell lines. Could this be a mechanism of resistance to this compound itself?
A2: Yes, this is a recognized mechanism of resistance to STING agonists.[5] Tumors can evade the immune-activating effects of STING agonists by downregulating the expression of STING or other key components of the cGAS-STING pathway.[5] This prevents the agonist from engaging its target and initiating an anti-tumor immune response.
Q3: We are planning a combination therapy study with this compound and a checkpoint inhibitor. What is the rationale and what should we consider?
A3: The rationale for combining STING agonists with checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1) is to convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more responsive to immunotherapy.[5] STING activation can increase the infiltration of T cells into the tumor, which can then be "unleashed" by the checkpoint inhibitor to attack the cancer cells.[6] However, it is important to consider that STING activation can also upregulate PD-L1 expression, which could potentially counteract the therapeutic effect.[3] Therefore, the timing and dosing of each agent are critical parameters to optimize in your experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Increased cell viability and proliferation in the presence of this compound and a cytotoxic agent. | STING-mediated activation of pro-survival pathways (e.g., NF-κB, mTOR).[1][4] | - Perform Western blot analysis for phosphorylated (activated) forms of STING, TBK1, IRF3, and p65. - Consider co-treatment with an inhibitor of the downstream pathway (e.g., an NF-κB or mTOR inhibitor). |
| Lack of an anti-tumor effect with this compound treatment in vivo. | - Downregulation of STING expression in the tumor cells. - Upregulation of compensatory immune-suppressive pathways (e.g., IDO, COX2, PD-L1).[2][3][5] | - Assess STING expression levels in your tumor model by immunohistochemistry or Western blot. - Analyze the tumor microenvironment for the expression of IDO, COX2, and PD-L1. - Consider combination therapy with inhibitors of these pathways (e.g., celecoxib for COX2, or an anti-PD-1 antibody).[2] |
| Inconsistent results in in vitro STING activation experiments. | - Inefficient delivery of the STING modulator into the cells. - Variability in cell confluence or health. | - Optimize the delivery method (e.g., transfection reagent, electroporation). - Ensure consistent cell seeding densities and monitor cell health throughout the experiment. |
Quantitative Data Summary
Table 1: Effect of STING Pathway Modulation on Drug Sensitivity
| Cell Line | Primary Treatment | STING Modulation | Observed Effect on Drug Sensitivity | Reference |
| HCC827, H1975 | Osimertinib (TKI) | STING agonist (ADU-S100) | Decreased sensitivity to Osimertinib. | [1] |
| MCF-7, A549 | Cisplatin | STING agonist (ADU-S100) | Decreased sensitivity to Cisplatin. | [1] |
| HCT116, SW480 | 5-Fluorouracil | STING knockdown (siRNA) | Increased sensitivity to 5-Fluorouracil. | [4] |
| C32, SK-MEL-28 (Melanoma) | BRAF inhibitors | STING agonist (diABZI) | Increased sensitivity to BRAF inhibitors. | [7] |
Key Experimental Protocols
Protocol 1: Assessment of STING-Mediated Drug Resistance in Vitro
Objective: To determine if activation of the STING pathway by this compound induces resistance to a cytotoxic agent in cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cells of interest in appropriate media.
-
Seed cells in 96-well plates at a predetermined optimal density for viability assays.
-
-
Treatment:
-
Treat cells with a dose range of the cytotoxic agent in the presence or absence of a fixed concentration of this compound.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the cytotoxic agent alone.
-
Incubate for a duration relevant to the mechanism of action of the cytotoxic agent (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
Assess cell viability using a standard method such as the MTS or MTT assay.
-
Measure absorbance according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) of the cytotoxic agent in the presence and absence of this compound. An increase in the IC50 value in the presence of the modulator suggests induced resistance.
-
Protocol 2: Western Blot Analysis of STING Pathway Activation
Objective: To measure the activation of the STING signaling pathway in response to this compound treatment.
Methodology:
-
Cell Lysis:
-
Treat cells with this compound for various time points (e.g., 0, 1, 3, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, p-p65, and p65 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Canonical cGAS-STING signaling pathway.
Caption: Experimental workflow for investigating STING-mediated drug resistance.
Caption: Potential mechanisms of STING modulator-induced drug resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. STING promotes proliferation and induces drug resistance in colorectal cancer by regulating the AMPK-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 6. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma [frontiersin.org]
Technical Support Center: Minimizing Variability in STING Modulator-3 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with "STING modulator-3."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an inhibitor of the STING (Stimulator of Interferon Genes) protein. It has been shown to inhibit the R232 variant of STING with a Ki value of 43.1 nM in scintillation proximity assays.[1] Notably, it does not appear to affect the activation of IRF-3 or the induction of TNF-β in THP-1 cells, suggesting a specific mode of inhibition.[1]
Q2: What are the key steps in the cGAS-STING signaling pathway that could be affected by this compound?
A2: The cGAS-STING pathway is a critical component of the innate immune system. Key steps include:
-
DNA Sensing: Cytosolic DNA, from pathogens or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Upon DNA binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).
-
STING Activation: cGAMP binds to STING, which is located on the endoplasmic reticulum (ER). This binding triggers a conformational change in STING.
-
Translocation and Oligomerization: Activated STING translocates from the ER to the Golgi apparatus and forms oligomers.[2][3]
-
TBK1 and IRF3 Recruitment: The STING oligomer recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3][4]
-
Type I Interferon Response: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3][5]
This compound, as a STING inhibitor, is expected to interfere with steps following cGAMP binding, such as STING's conformational change, oligomerization, or its interaction with downstream signaling partners like TBK1.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of STING Signaling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| STING Allele Variability | Genotype your cell lines to determine the specific STING allele they express. Common human alleles include R232, HAQ (R71H-G230A-R293Q), and H232, which can exhibit different functional activities.[6] | Consistent results will be obtained when using cell lines with the same STING allele, particularly the R232 variant for which this compound has a known Ki value.[1] |
| Cell Line Integrity | Authenticate cell lines using short tandem repeat (STR) profiling. Ensure cells are free from mycoplasma contamination. | Use of authenticated, contamination-free cell lines will reduce variability caused by misidentified or compromised cells. |
| Reagent Quality and Storage | Aliquot and store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Ensure the quality of other reagents like STING agonists (e.g., cGAMP, dsDNA) and antibodies. | Properly stored and handled reagents will ensure consistent potency and experimental outcomes. |
| Assay Conditions | Optimize cell density, treatment times, and concentrations of this compound and agonists. Ensure consistent incubation times and conditions (e.g., temperature, CO2 levels). | Optimized and consistent assay conditions will lead to more reproducible results. |
Issue 2: No Effect on Downstream Readouts (e.g., p-IRF3, IFN-β)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Type Specificity | Be aware that this compound has been reported to have no effect on IRF-3 activation or TNF-β induction in THP-1 cells.[1] Consider using different cell lines that may have a more sensitive STING signaling pathway or express the R232 STING variant. | Observing an inhibitory effect in a different, validated cell line would confirm the compound's activity. |
| Assay Sensitivity | For Western blotting, ensure efficient protein transfer and use high-quality, validated antibodies for phosphorylated proteins (p-STING, p-TBK1, p-IRF3). For cytokine assays (e.g., ELISA, Luminex), verify the assay's limit of detection and dynamic range. | A more sensitive assay may be required to detect subtle changes in protein phosphorylation or cytokine levels. |
| Stimulation Efficiency | Confirm the activity of your STING agonist (e.g., cGAMP, dsDNA). Transfection efficiency of dsDNA can be a major source of variability.[7] | Consistent and robust pathway activation is necessary to observe the inhibitory effect of this compound. |
Data Presentation
Table 1: Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| Target | STING (Stimulator of Interferon Genes) | - |
| Mechanism of Action | Inhibitor | - |
| Ki (for R232 STING) | 43.1 nM | Scintillation proximity assay |
| Effect on IRF-3 Activation | No effect | THP-1 cells |
| Effect on TNF-β Induction | No effect | THP-1 cells |
Data sourced from MedchemExpress.[1]
Experimental Protocols & Visualizations
General Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
The cGAS-STING Signaling Pathway
This diagram illustrates the key components and steps of the cGAS-STING signaling pathway, highlighting the potential point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Refining "STING modulator-3" treatment protocols
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of STING modulator-3, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway. Here you will find troubleshooting guides and frequently asked questions to refine your experimental protocols.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observation | Potential Cause | Recommended Action |
| No or low inhibition of STING pathway activation (e.g., no reduction in IFN-β or p-IRF3 levels) | Incorrect concentration of this compound: The concentration may be too low to effectively inhibit STING. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and stimulation conditions. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Cell line unresponsive to this compound: Different cell lines can have varying levels of STING expression or mutations that affect inhibitor binding. | Confirm STING expression in your cell line via Western blot or qPCR. Consider using a cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7) as a positive control. | |
| Degradation of this compound: The compound may be unstable in your experimental conditions. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer. | |
| Inefficient STING pathway activation: The stimulus used to activate the STING pathway may not be potent enough. | Ensure your STING agonist (e.g., 2'3'-cGAMP, dsDNA) is of high quality and used at an optimal concentration. Validate the activity of your agonist in a control experiment without the inhibitor. | |
| High cell toxicity or off-target effects | Concentration of this compound is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Determine the maximum non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). Use the lowest effective concentration for your inhibition experiments. |
| Contamination of cell culture: Mycoplasma or other contaminants can affect cell health and experimental outcomes. | Regularly test your cell lines for mycoplasma contamination. Maintain sterile cell culture techniques. | |
| Off-target effects of the inhibitor: The compound may be interacting with other cellular targets. | Review the literature for any known off-target effects of this compound or similar compounds. Consider using a structurally different STING inhibitor as a control to confirm that the observed effects are specific to STING inhibition. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media can lead to variable responses. | Use cells within a consistent passage number range. Seed cells at the same density and allow them to reach a consistent confluency before treatment. Use the same batch of media and supplements for all related experiments. |
| Inconsistent timing of treatments: The timing of agonist and inhibitor addition can impact the outcome. | Standardize the timing of all experimental steps, including pre-incubation with the inhibitor and stimulation with the agonist. | |
| Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations of reagents. | Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the STING protein. It has been shown to inhibit the R232 variant of STING with a Ki value of 43.1 nM in scintillation proximity assays.[1] Its precise mechanism of binding and inhibition of STING activation is a subject of ongoing research.
Q2: How should I prepare and store this compound?
A2: Please refer to the manufacturer's data sheet for specific instructions on solubility and storage. Generally, it is recommended to prepare a stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the appropriate positive and negative controls for a STING inhibition experiment?
A3:
-
Positive Control (for STING activation): Cells treated with a known STING agonist (e.g., 2'3'-cGAMP, c-di-GMP, or transfected dsDNA) without the inhibitor. This confirms that the STING pathway is active in your experimental system.
-
Negative Control (vehicle control): Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound, both with and without the STING agonist. This controls for any effects of the solvent on the cells.
-
Cell Line Control: If available, use a STING-deficient cell line (e.g., THP1-Dual™ KO-STING) to demonstrate that the observed effects are STING-dependent.
Q4: How can I measure the effectiveness of this compound in my experiments?
A4: The effectiveness of this compound can be assessed by measuring the downstream readouts of STING pathway activation. Common methods include:
-
Western Blot: To measure the phosphorylation of key signaling proteins like STING, TBK1, and IRF3. A successful inhibition would show a decrease in the phosphorylated forms of these proteins.
-
RT-qPCR: To measure the mRNA expression of STING-dependent genes, such as IFNB1, CXCL10, and IL6. Inhibition would result in lower expression of these genes.
-
ELISA or Cytometric Bead Array (CBA): To quantify the secretion of cytokines like IFN-β, CXCL10, and IL-6 into the cell culture supernatant. A successful inhibition would lead to reduced cytokine levels.
-
Reporter Assays: Using cell lines that express a reporter gene (e.g., luciferase or SEAP) under the control of an IRF- or NF-κB-inducible promoter.
Q5: Can this compound be used in in vivo studies?
A5: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not be publicly available. It is crucial to consult the manufacturer's information or relevant literature for any in vivo data. If no data is available, preliminary in vivo studies to assess toxicity, stability, and efficacy would be necessary.
Quantitative Data on STING Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various STING inhibitors from published studies. This data can be used as a reference for designing your own experiments.
| Inhibitor | Target | Assay | Cell Line | IC50 |
| H-151 | Cys91 of STING | 2'3'-cGAMP-induced Ifnb expression | Mouse Embryonic Fibroblasts (MEFs) | 138 nM |
| 2'3'-cGAMP-induced Ifnb expression | Bone Marrow-Derived Macrophages (BMDMs) | 109.6 nM | ||
| 2'3'-cGAMP-induced Ifnb expression | Human Foreskin Fibroblasts (HFFs) | 134.4 nM | ||
| SN-011 | CDN binding pocket of STING | 2'3'-cGAMP-induced Ifnb expression | Mouse Embryonic Fibroblasts (MEFs) | 127.5 nM |
| 2'3'-cGAMP-induced Ifnb expression | Bone Marrow-Derived Macrophages (BMDMs) | 107.1 nM | ||
| 2'3'-cGAMP-induced Ifnb expression | Human Foreskin Fibroblasts (HFFs) | 502.8 nM | ||
| Compound 18 | CDN binding pocket of STING | IFN-β reporter assay | HEK293T cells | ~11 µM |
| Astin C | C-terminus of STING | IFN-β reporter assay | HEK293T cells | Not specified |
Note: The efficacy of inhibitors can vary significantly between different cell types and experimental conditions.
Experimental Protocols and Visualizations
General Protocol for In Vitro STING Inhibition Assay
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours).
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP, transfected dsDNA) at a concentration known to induce a robust response.
-
Incubation: Incubate the cells for a period appropriate for the desired readout (e.g., 1-3 hours for phosphorylation events, 6-24 hours for gene expression and cytokine production).
-
Sample Collection and Analysis:
-
For Western blot analysis, lyse the cells and collect the protein lysates.
-
For RT-qPCR, lyse the cells and extract the RNA.
-
For cytokine analysis, collect the cell culture supernatant.
-
Analyze the samples using the appropriate method.
-
STING Signaling Pathway and Point of Inhibition
Caption: STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing a STING Inhibitor
Caption: A typical experimental workflow for the characterization of a STING inhibitor.
References
"STING modulator-3" interference with other signaling pathways
Disclaimer: The information provided pertains to STING (Stimulator of Interferon Genes) modulators in general, as "STING modulator-3" is not a widely documented specific agent. The principles and troubleshooting steps are based on the known mechanisms of action and pathway interactions of common STING agonists and antagonists.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during experiments with STING modulators.
Issue 1: Inconsistent or No Activation of STING Pathway
Question: I am not observing the expected downstream effects (e.g., IRF3 phosphorylation, Type I IFN production) after treating my cells with a STING agonist. What could be the cause?
Answer: Several factors can lead to a lack of STING pathway activation. Consider the following troubleshooting steps:
-
Cell Line Viability and Passage Number:
-
Ensure cells are healthy and within a low passage number. High passage numbers can lead to altered signaling responses.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to confirm that the lack of response is not due to cytotoxicity of the modulator.
-
-
Modulator Integrity and Delivery:
-
Verify the concentration and integrity of your STING modulator. If it's a cyclic dinucleotide (CDN), be aware that they can be susceptible to degradation.[1][2][3]
-
Natural CDNs are often hydrophilic and negatively charged, making cell membrane penetration difficult.[1][3][4] Ensure your delivery method is appropriate. For in vitro experiments, consider using a transfection reagent.[5][6][7]
-
-
STING Expression and Polymorphisms:
-
Experimental Controls:
-
Include positive controls, such as a known potent STING agonist (e.g., 2'3'-cGAMP, DMXAA for mouse cells), to validate that the cellular machinery for the STING pathway is functional.[10]
-
Use negative controls (vehicle-treated cells) to establish a baseline.
-
A potential experimental workflow to troubleshoot this issue is outlined below:
Caption: Troubleshooting workflow for lack of STING pathway activation.
Issue 2: Unexpected Cytotoxicity or Cell Death
Question: My STING agonist is causing significant cell death, even at concentrations that are reported to be non-toxic. Why is this happening?
Answer: While STING activation can induce apoptosis in some cancer cells, excessive cell death might indicate off-target effects or interference with other pathways.
-
Caspase-Mediated Apoptosis: The cGAS-STING pathway can induce apoptosis by transcriptionally activating pro-apoptotic regulators like BAX, leading to caspase-9 and caspase-3 activation.[11]
-
Interaction with NF-κB Pathway: STING activation robustly stimulates the NF-κB pathway, which can have either pro-survival or pro-apoptotic effects depending on the cellular context.[12][13][14] Dysregulation of this pathway could contribute to unexpected cell death.
-
Autophagy Modulation: STING can directly induce autophagy.[15] Excessive or dysregulated autophagy can lead to autophagic cell death.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for STING activation and the CC50 for cytotoxicity to identify a therapeutic window.
-
Assess Apoptosis Markers: Use assays like Annexin V/PI staining, caspase cleavage (Western Blot for cleaved caspase-3), or TUNEL assays to confirm if apoptosis is the primary mode of cell death.
-
Inhibit Key Pathways: Use well-characterized inhibitors for caspases (e.g., Z-VAD-FMK), NF-κB (e.g., BAY 11-7082), or autophagy (e.g., 3-Methyladenine, Chloroquine) to see if cell death is mitigated. This can help pinpoint the interfering pathway.
| Pathway | Potential Inhibitor | Expected Outcome if Pathway is Involved |
| Apoptosis | Z-VAD-FMK (pan-caspase inhibitor) | Reduction in cell death |
| NF-κB | BAY 11-7082 (IκBα phosphorylation inhibitor) | Altered cell viability (increase or decrease) |
| Autophagy | 3-Methyladenine (PI3K inhibitor) | Altered cell viability |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Question: My STING modulator shows potent anti-tumor activity in vitro, but the efficacy is significantly lower in my in vivo models. What could explain this discrepancy?
Answer: This is a common challenge in drug development. Several factors related to the in vivo environment can influence the efficacy of STING modulators.
-
Pharmacokinetics and Bioavailability: Natural STING agonists like CDNs have poor pharmacokinetic properties due to their hydrophilicity and negative charge, and they are susceptible to enzymatic degradation by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2][3] This can limit their availability at the tumor site.
-
Delivery and Targeting: Systemic administration of STING agonists can lead to widespread immune activation and potential off-target effects, including cytokine storms.[1][2] Intratumoral injection is often used to localize the effect but may not be feasible for all tumor types.[16]
-
Tumor Microenvironment (TME): The TME can be immunosuppressive. "Cold" tumors with low immune cell infiltration may not respond well to STING agonists because the necessary immune cells for an effective anti-tumor response are absent.[16]
-
Negative Feedback Loops: The STING pathway is tightly regulated by negative feedback mechanisms to prevent excessive inflammation. For instance, STING activation can induce the expression of negative regulators or be terminated through autophagic degradation.[17][18]
Frequently Asked Questions (FAQs)
Crosstalk with NF-κB Signaling
Question: How does STING activation interfere with the NF-κB pathway?
Answer: STING activation is a potent inducer of the NF-κB pathway. Upon activation, STING recruits TANK-binding kinase 1 (TBK1), which is essential for the activation of both IRF3 and NF-κB.[13] This leads to the transcription of numerous pro-inflammatory cytokines and chemokines. Interestingly, recent research shows that NF-κB signaling can, in turn, enhance STING-mediated immune responses by altering microtubule-mediated STING trafficking and inhibiting its degradation.[19][20] This creates a positive feedback loop that can amplify the inflammatory response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
- 8. Unveiling the crossroads of STING signaling pathway and metabolic reprogramming: the multifaceted role of the STING in the TME and new prospects in cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. The crosstalk between the caspase family and the cGAS‒STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING signals to NF-κB from late endolysosomal compartments using IRF3 as an adaptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytosolic-DNA-Mediated, STING-Dependent Proinflammatory Gene Induction Necessitates Canonical NF-κB Activation through TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING directly activates autophagy to tune the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 17. Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB activation enhances STING signaling by altering microtubule-mediated STING trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of "STING modulator-3"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "STING modulator-3". The following information is designed to help address potential issues, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule designed to activate the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] Cytosolic DNA, from pathogens or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger 2'3'-cGAMP.[3][4][5] this compound mimics the action of 2'3'-cGAMP, binding to STING on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[6][7] This translocation facilitates the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6][8] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[4][9]
Q2: What are the common causes of batch-to-batch variability with small molecule compounds like this compound?
A2: Batch-to-batch variability in small molecule compounds can arise from several factors during the manufacturing and handling processes.[10][11] These can include minor differences in the purity of starting materials, variations in reaction conditions (e.g., temperature, pressure, reaction time), and differences in the efficiency of purification steps. The presence of minute impurities or isomers can significantly alter the biological activity of the compound. Furthermore, factors such as storage conditions (temperature, humidity, light exposure) and the age of the compound can also contribute to variability between batches.[10]
Q3: How can I be sure that the STING pathway is being specifically activated in my experiments?
A3: To confirm specific activation of the STING pathway, several control experiments are recommended. The use of STING-deficient cell lines (e.g., STING knockout) should abrogate the response to this compound. Additionally, examining key downstream signaling events, such as the phosphorylation of STING, TBK1, and IRF3 by Western blot, provides direct evidence of pathway activation.[12][13] The production of IFN-β and other STING-dependent cytokines (e.g., CXCL10) can be measured by ELISA or RT-qPCR, and this response should be absent in STING-deficient cells.[14]
Troubleshooting Guides
Issue 1: Decreased or No Activity Observed with a New Batch of this compound
Possible Causes:
-
Lower Potency of the New Batch: The effective concentration of the active compound may be lower in the new batch due to impurities or degradation.
-
Incorrect Compound Storage: Improper storage may have led to the degradation of the compound.
-
Cell Line Issues: The responsiveness of the cell line to STING activation may have diminished over time with continuous passaging.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Request the Certificate of Analysis (CoA) for the new batch from the manufacturer and compare it to the previous, functional batch. Pay close attention to purity levels and any specified impurities.
-
If possible, perform an independent analysis (e.g., HPLC, LC-MS) to confirm the purity and integrity of the new batch.
-
-
Perform a Dose-Response Curve:
-
Generate a full dose-response curve for the new batch and compare it to the curve from a previously well-characterized, functional batch. This will determine if the EC50 (half-maximal effective concentration) has shifted.
-
-
Validate Cell Line Responsiveness:
-
Use a known, well-characterized STING agonist (e.g., 2'3'-cGAMP) to confirm that your cell line is still responsive to STING pathway activation.
-
Assess the expression levels of key pathway components like STING and cGAS in your cells, as their expression can change with passage number.
-
-
Check Storage Conditions:
-
Ensure that the compound has been stored according to the manufacturer's recommendations (e.g., temperature, light protection, desiccation).
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity with a New Batch
Possible Causes:
-
Presence of a Toxic Impurity: The new batch may contain impurities that are cytotoxic.
-
Higher Potency of the New Batch: The new batch may be more potent than previous batches, leading to exaggerated on-target or off-target effects at the same concentration.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA):
-
Scrutinize the CoA for any new or elevated impurity peaks compared to previous batches.
-
-
Assess Cytotoxicity:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide concentration range of the new batch and compare it to a previous batch. This will help determine if the toxicity profile has changed.
-
-
Perform a Dose-Response for STING Activation:
-
As with decreased activity, a full dose-response curve for STING activation (e.g., measuring IFN-β levels) will reveal if the new batch is more potent. If so, adjust the working concentration accordingly.
-
-
Consider Off-Target Pathway Analysis:
-
If toxicity is observed at concentrations that are not proportionally higher in STING activation, consider investigating the activation of other relevant signaling pathways (e.g., other innate immune pathways, stress response pathways).
-
Data Presentation: Illustrative Batch Comparison
The following tables provide an example of how to summarize quantitative data to identify and track batch-to-batch variability of "this compound".
Table 1: Potency Comparison of this compound Batches
| Batch ID | Purity (HPLC) | EC50 (IFN-β Production) | Maximum IFN-β Induction (pg/mL) |
| SM3-001 | 99.2% | 1.5 µM | 2500 |
| SM3-002 | 98.9% | 1.6 µM | 2450 |
| SM3-003 | 97.5% | 3.2 µM | 1800 |
| SM3-004 | 99.5% | 1.4 µM | 2600 |
Data are for illustrative purposes only.
Table 2: Cytotoxicity Profile of this compound Batches
| Batch ID | CC50 (Cell Viability) | Therapeutic Index (CC50/EC50) |
| SM3-001 | > 50 µM | > 33.3 |
| SM3-002 | > 50 µM | > 31.3 |
| SM3-003 | 25 µM | 7.8 |
| SM3-004 | > 50 µM | > 35.7 |
Data are for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
Objective: To assess the phosphorylation of STING, TBK1, and IRF3 as a measure of STING pathway activation.
Methodology:
-
Cell Seeding: Plate THP-1 or other suitable monocytic cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to adhere and differentiate (if necessary, e.g., with PMA).
-
Stimulation: Treat the cells with different concentrations of this compound (or a positive control like 2'3'-cGAMP) for the desired time (e.g., 1-3 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: ELISA for IFN-β Secretion
Objective: To quantify the amount of IFN-β secreted by cells in response to this compound.
Methodology:
-
Cell Seeding and Stimulation: Follow steps 1 and 2 from the Western Blot protocol, but use a 96-well plate and a longer stimulation time (e.g., 16-24 hours).
-
Supernatant Collection: After stimulation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific IFN-β ELISA kit being used.
-
Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate for color development.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Visualizations
References
- 1. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]
- 8. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. Batch effect - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
Optimizing incubation time for "STING modulator-3" treatment
Technical Support Center: STING Modulator-3
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to induce a maximal Type I Interferon (IFN) response?
A1: The optimal incubation time for this compound can vary depending on the cell type and the concentration of the modulator. We recommend performing a time-course experiment to determine the peak response in your specific system. Generally, significant induction of IFN-β can be observed as early as 4 hours, with a peak often occurring between 6 and 12 hours post-treatment. Prolonged incubation beyond 24 hours may lead to cytotoxicity or feedback inhibition of the signaling pathway.
Q2: I am observing high levels of cytotoxicity with this compound treatment. What could be the cause and how can I mitigate it?
A2: High cytotoxicity can result from several factors, including excessive concentration of this compound, prolonged incubation times, or the specific sensitivity of your cell line. To mitigate this, we recommend the following:
-
Titrate the concentration: Perform a dose-response experiment to find the optimal concentration that induces a robust STING response with minimal cytotoxicity.
-
Optimize incubation time: As suggested in Q1, a time-course experiment can help identify a time point with a strong IFN response before significant cell death occurs.
-
Cell density: Ensure that cells are seeded at an optimal density. Sub-confluent or overly confluent cultures can be more susceptible to stress-induced cell death.
-
Serum concentration: In some cases, increasing the serum concentration in the culture medium can help improve cell viability.
Q3: I am not seeing any activation of the STING pathway (e.g., no IRF3 phosphorylation or IFN-β production) after treating my cells with this compound. What are the possible reasons?
A3: Lack of STING pathway activation can be due to several experimental factors:
-
Cell line compatibility: Ensure your cell line expresses all the necessary components of the cGAS-STING pathway. Some common cell lines, like HEK293T, have low endogenous STING expression and may require reconstitution of the pathway.[1][2]
-
Compound integrity: Verify the proper storage and handling of this compound. Improper storage may lead to degradation of the compound.
-
Experimental protocol: Review your experimental protocol for any deviations. Ensure that the final concentration of the modulator in the well is correct.
-
Allelic variation of STING: Human populations have multiple STING variants that can exhibit different responses to agonists.[3] Your cell line may express a STING allele that is less responsive to this compound.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
-
Possible Cause: Variation in cell passage number.
-
Solution: Use cells within a consistent and narrow passage number range for all experiments. We recommend creating a cell bank to ensure a consistent starting population.
-
Possible Cause: Variability in reagent preparation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Use a cell counter to ensure consistent cell numbers are seeded for each experiment.
Problem 2: High background signal in downstream assays (e.g., ELISA, Western Blot).
-
Possible Cause: Contamination of cell cultures (e.g., mycoplasma).
-
Solution: Regularly test your cell lines for mycoplasma contamination. Contamination can lead to baseline activation of innate immune pathways.
-
Possible Cause: Non-specific antibody binding in Western blots or ELISAs.
-
Solution: Optimize your antibody concentrations and blocking conditions. Include appropriate negative controls in your assays.
Data Presentation
Table 1: Time-Course of IFN-β Production in THP-1 Cells Treated with this compound (10 µM)
| Incubation Time (Hours) | Mean IFN-β Concentration (pg/mL) | Standard Deviation |
| 0 | 5.2 | 1.5 |
| 2 | 150.8 | 12.3 |
| 4 | 452.3 | 35.1 |
| 6 | 895.1 | 67.8 |
| 12 | 1250.6 | 98.4 |
| 24 | 980.2 | 75.6 |
Table 2: Dose-Response of this compound on Cell Viability and IFN-β Production in THP-1 Cells (12-hour incubation)
| Concentration (µM) | Cell Viability (%) | Mean IFN-β Concentration (pg/mL) |
| 0 (Vehicle) | 100 | 6.1 |
| 1 | 98.5 | 350.4 |
| 5 | 95.2 | 950.8 |
| 10 | 90.1 | 1255.3 |
| 25 | 75.6 | 1310.7 |
| 50 | 55.3 | 1100.2 |
Experimental Protocols
Protocol 1: Time-Course Experiment for STING Activation
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Treatment: The following day, treat the cells with this compound at the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for different time points (e.g., 0, 2, 4, 6, 12, and 24 hours) at 37°C and 5% CO2.
-
Sample Collection: At each time point, collect the cell culture supernatant for cytokine analysis (e.g., IFN-β ELISA) and lyse the cells for protein analysis (e.g., Western blot for p-IRF3).
-
Analysis: Quantify IFN-β levels in the supernatant using an ELISA kit according to the manufacturer's instructions. Analyze cell lysates by Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.
Protocol 2: Dose-Response and Cytotoxicity Assay
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the cells to achieve a range of final concentrations (e.g., 0 to 50 µM).
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 12 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect a portion of the supernatant for IFN-β ELISA.
-
Cytotoxicity Assay: To the remaining cells, add a viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol and measure the luminescence to determine cell viability.
-
Analysis: Correlate the concentration of this compound with both IFN-β production and cell viability to determine the optimal therapeutic window.
Mandatory Visualizations
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
Troubleshooting inconsistent results with "STING modulator-3"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using STING modulator-3. This document addresses common issues that may arise during experiments and offers guidance on experimental design and data interpretation.
Important Initial Note: "this compound" is a STING inhibitor , not an activator. This is a critical distinction for experimental design and interpretation of results. It specifically targets the R232 variant of STING.
Product Information
A summary of the key characteristics of this compound is provided below.
| Property | Description | Source |
| Target | Stimulator of Interferon Genes (STING), specifically the R232 variant. | [1] |
| Mechanism | Inhibitor | [1] |
| Potency (Ki) | 43.1 nM in a scintillation proximity assay. | [1] |
| Reported Cellular Effect | No effect on IRF-3 activation or TNF-β induction in THP-1 cells. | [1] |
| CAS Number | 2839639-94-8 | N/A |
Troubleshooting Guide
This guide is in a question-and-answer format to directly address specific issues.
Question: Why am I not observing any inhibition of STING signaling with this compound?
Answer: Several factors could contribute to a lack of inhibitory effect. Consider the following possibilities:
-
STING Genotype of Your Cell Line: this compound is reported to specifically target the R232 variant of STING.[1] The common H232 variant shows a diminished response to STING ligands and may be less sensitive to this inhibitor.[2][3][4] It is crucial to verify the STING genotype of your cell line. The R232 allele is considered the wild-type and is present in about 60% of the human population.[3][5]
-
Suboptimal STING Activation: An inhibitor's effect can only be observed if the pathway is robustly activated. Ensure your STING agonist (e.g., 2'3'-cGAMP) is used at a concentration that yields a strong and reproducible downstream signal (e.g., IFN-β production).
-
Incorrect Inhibitor Concentration: The reported Ki is 43.1 nM, but the effective concentration in a cellular assay will likely be higher. Perform a dose-response experiment with this compound to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Inhibitor Solubility and Stability: Ensure that this compound is completely dissolved in the appropriate solvent as recommended by the supplier. Poor solubility can drastically reduce its effective concentration. Also, consider the stability of the compound in your cell culture media over the course of the experiment.
-
Timing of Treatment: For an inhibitor to be effective, it should typically be added to the cells before the addition of the STING agonist. Pre-incubating the cells with this compound for a sufficient period (e.g., 1-2 hours) allows it to enter the cells and bind to its target before the pathway is activated.
Question: I am observing high levels of cell toxicity at my treatment concentrations. What should I do?
Answer: Cytotoxicity can confound your results. Here are some steps to mitigate it:
-
Perform a Cytotoxicity Assay: Before testing for inhibitory activity, determine the maximum non-toxic concentration of this compound on your specific cell line. Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to test a range of concentrations.
-
Reduce Incubation Time: If possible, shorten the duration of the treatment with the inhibitor.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a non-toxic level (typically <0.5%).
-
Compare with Other Inhibitors: Some STING inhibitors, like H-151, have been noted to have cytotoxic effects at higher concentrations.[6] If the problem persists, you may need to consider alternative STING inhibitors.
Question: The datasheet reports "no effect on IRF-3 activation or TNF-β induction in THP-1 cells." This is confusing for an inhibitor. How should I interpret this?
Answer: This is an important and potentially confusing point. Here are possible interpretations:
-
The "no effect" was likely observed in the absence of a STING agonist. In this context, the statement simply means that the inhibitor itself does not trigger the pathway, which is expected.
-
The experiment cited may have used a method of STING activation that is not blocked by this particular inhibitor.
-
The effect may be specific to the THP-1 cell line under the conditions tested. The THP-1 cell line has a variant STING haplotype (HAQ) which has low intrinsic activity but does respond to CDNs.[5]
It is crucial to perform your own validation experiments. A proper test of an inhibitor involves stimulating the pathway with an agonist (like 2'3'-cGAMP) in the presence and absence of the inhibitor and measuring the downstream readout.
Frequently Asked Questions (FAQs)
Question: What is the general mechanism of action for STING inhibitors?
Answer: STING inhibitors can act through several mechanisms:
-
Competitive Inhibition: Some inhibitors, like SN-011, bind to the same pocket as the natural ligand cGAMP, preventing its binding and keeping STING in an inactive state.[7]
-
Covalent Modification: Inhibitors like H-151 and C-176 covalently bind to cysteine residues on STING, which prevents its palmitoylation—a necessary step for activation.[8][9]
-
Blocking Oligomerization: Some newer inhibitors prevent STING from forming the higher-order structures necessary for downstream signaling.[10]
The exact mechanism for "this compound" is not publicly detailed but its competitive Ki value suggests it may act as a competitive inhibitor at the cGAMP binding site.
Question: What are the essential controls for an experiment using this compound?
Answer: To ensure your results are valid and interpretable, include the following controls:
-
Untreated Cells: To establish a baseline for your readouts.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Agonist-Only Control: Cells treated only with your STING agonist (e.g., 2'3'-cGAMP) to show the maximum activation of the pathway.
-
Inhibitor-Only Control: Cells treated only with this compound to ensure it doesn't have a baseline effect on your readout.
-
Positive Control Inhibitor (Optional): If available, use a well-characterized STING inhibitor (e.g., H-151) to compare the efficacy of this compound.
Experimental Protocols
General Protocol for Validating the Inhibitory Activity of this compound
This protocol provides a general framework. Specific cell numbers, concentrations, and incubation times should be optimized for your system.
-
Cell Seeding: Seed your cells of interest (e.g., THP-1 monocytes or a reporter cell line) in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare a dilution series of this compound in your cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for 1-2 hours.
-
-
STING Activation:
-
Prepare your STING agonist (e.g., 2'3'-cGAMP) at a concentration known to cause robust activation (e.g., the EC80).
-
Add the agonist to the wells already containing the inhibitor. Also, include a control with the agonist only (no inhibitor).
-
-
Incubation: Incubate the cells for a period appropriate for your downstream readout (e.g., 6-8 hours for gene expression, 18-24 hours for protein secretion).
-
Downstream Analysis:
-
Gene Expression: Harvest the cells, extract RNA, and perform qRT-PCR for STING target genes like IFNB1, CXCL10, or ISG56.
-
Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted proteins like IFN-β or CXCL10 using ELISA.
-
Reporter Assay: If using a reporter cell line (e.g., one with an IRF-driven luciferase), measure the reporter signal according to the manufacturer's instructions.
-
Visualizations
Below are diagrams to help visualize the STING pathway and experimental workflows.
Caption: cGAS-STING pathway with the inhibitory action of this compound.
Caption: Experimental workflow for testing the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. jpedres.org [jpedres.org]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
Validation & Comparative
Comparative Guide to STING Modulators: STING Modulator-3 vs. H-151
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the ST-ing (Stimulator of Interferon Genes) pathway: the novel "STING modulator-3" and the well-characterized compound H-151. This document aims to be an objective resource, presenting available experimental data to aid in the selection of appropriate research tools for studying STING-mediated signaling in various therapeutic areas, including oncology and autoimmune diseases.
At a Glance: Key Differences
| Feature | This compound | H-151 |
| Mechanism of Action | Putative STING inhibitor | Covalent, irreversible inhibitor |
| Binding Site | Likely the cGAMP binding pocket | Cysteine 91 (Cys91) in the transmembrane domain |
| Reported Potency | Kᵢ = 43.1 nM (for R232 STING) | IC₅₀ ≈ 100-140 nM (cellular assays) |
| Effect on Downstream Signaling | Conflicting reports; stated to have no effect on IRF-3 or TNF-α induction in THP-1 cells.[1] | Potent inhibitor of STING-mediated IFN-β and NF-κB signaling pathways. |
| Data Availability | Limited, primarily from patent literature | Extensively characterized in multiple publications |
Introduction to STING and its Inhibition
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation by its natural ligand, cyclic GMP-AMP (cGAMP), STING undergoes a conformational change, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factors IRF3 and NF-κB. This cascade results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.
While activation of STING is beneficial for anti-tumor and anti-pathogen immunity, its chronic activation can lead to autoimmune and inflammatory diseases. This has driven the development of STING inhibitors as potential therapeutics. This guide focuses on comparing a novel inhibitor, "this compound," with the established covalent inhibitor, H-151.
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway leading to the production of type I interferons and pro-inflammatory cytokines.
Performance Comparison
Biochemical and Cellular Activity
| Compound | Assay Type | Cell Line/System | Target | Readout | Result |
| This compound | Scintillation Proximity Assay | Recombinant R232 STING | STING | Kᵢ | 43.1 nM[1] |
| Cellular Assay | THP-1 cells | Downstream Signaling | IRF-3 phosphorylation | No effect at 10 µM[1] | |
| Cellular Assay | THP-1 cells | Downstream Signaling | TNF-β induction | No effect at 10 µM[1] | |
| H-151 | IFN-β Reporter Assay | 293T-hSTING/mSTING | STING | IC₅₀ | hSTING: 1.04 µM, mSTING: 0.82 µM |
| IFN-β Reporter Assay | MEFs | STING | IC₅₀ | 138 nM | |
| IFN-β Reporter Assay | BMDMs | STING | IC₅₀ | 109.6 nM | |
| IFN-β Reporter Assay | HFFs | STING | IC₅₀ | 134.4 nM |
Note: The lack of reported downstream inhibitory activity for this compound in cellular assays is unusual for a compound with a potent Kᵢ value and warrants further investigation. It is possible that the specific experimental conditions or the nature of the THP-1 cell stimulation in the cited study did not favor the observation of its inhibitory effect.
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been publicly detailed. Based on its reported activity in a scintillation proximity assay, which typically measures binding affinity, it is likely a competitive inhibitor that binds to the cGAMP binding pocket on STING. The Kᵢ of 43.1 nM was determined for the R232 variant of human STING, which is considered the wild-type and fully functional allele. However, the report that it does not inhibit downstream IRF-3 phosphorylation or TNF-β induction in THP-1 cells is contradictory and requires clarification.[1]
H-151: H-151 is a well-characterized, potent, and irreversible inhibitor of both human and murine STING. It acts by covalently binding to the cysteine residue at position 91 (Cys91) within the transmembrane domain of STING. This modification blocks the palmitoylation of STING, a critical step for its activation, clustering, and subsequent downstream signaling. By preventing these events, H-151 effectively inhibits the activation of TBK1, phosphorylation of IRF3, and the NF-κB pathway.
Experimental Protocols
Scintillation Proximity Assay (SPA) for Kᵢ Determination of this compound (General Protocol)
This protocol is a generalized representation of how the Kᵢ for this compound might have been determined, based on standard SPA procedures.
Caption: A generalized workflow for determining the Kᵢ of a STING inhibitor using a scintillation proximity assay.
Methodology:
-
Immobilization of STING: Biotinylated recombinant human STING (R232 variant) is incubated with streptavidin-coated scintillation proximity assay (SPA) beads to allow for binding.
-
Competitive Binding: A constant concentration of a radiolabeled STING ligand (e.g., [³H]-cGAMP) and varying concentrations of the test compound (this compound) are added to the STING-coated beads.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Detection: When the radioligand binds to the STING protein on the SPA bead, the radioisotope is brought into close enough proximity to the scintillant within the bead to produce light. This light emission is measured using a scintillation counter.
-
Data Analysis: The amount of light produced is proportional to the amount of radioligand bound to STING. The signal decreases as the concentration of the competing inhibitor (this compound) increases. The concentration of this compound that inhibits 50% of the radioligand binding (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
IFN-β Reporter Assay for H-151 (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of compounds on the STING signaling pathway.
Methodology:
-
Cell Culture: HEK293T cells are engineered to stably express human or murine STING and a reporter gene, such as luciferase, under the control of an IFN-β promoter.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of H-151 or a vehicle control for a defined period.
-
STING Activation: The STING pathway is then activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.
-
Incubation: The cells are incubated for a sufficient time to allow for reporter gene expression (typically 18-24 hours).
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the IFN-β promoter activity, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the vehicle-treated control. The IC₅₀ value, the concentration of H-151 that causes 50% inhibition of the STING-mediated reporter activity, is calculated from the dose-response curve.
Summary and Future Directions
H-151 is a well-documented and widely used tool for studying the functional consequences of STING inhibition in various in vitro and in vivo models. Its covalent mechanism of action and potent inhibition of downstream signaling are clearly established.
In contrast, "this compound" is a more recently disclosed compound with limited publicly available data. While its reported Kᵢ of 43.1 nM against the functional R232 STING variant is promising, the conflicting report of its inactivity on downstream signaling pathways in a cellular context raises questions about its mechanism and utility. To fully assess the potential of this compound as a research tool, further experimental data is required, including:
-
Clarification of its effect on IRF-3 and NF-κB activation in various cell types and with different STING agonists.
-
Direct comparison with other STING inhibitors like H-151 in head-to-head cellular and biochemical assays.
-
Elucidation of its precise binding site and mechanism of action (e.g., competitive vs. allosteric).
-
Evaluation of its in vivo efficacy and pharmacokinetic properties.
Researchers interested in using this compound should exercise caution and may need to perform their own validation experiments to confirm its activity in their specific experimental systems. The patent document WO/2022/195462, associated with "imidazole derivatives as STING modulators," may contain more detailed information that could shed light on these outstanding questions.
References
A Comparative Guide to STING Pathway Modulators: cGAMP, diABZI, and STING Modulator-3
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in anti-tumor and anti-viral immunity. Activation of STING by agonists can drive potent inflammatory responses, while its inhibition can be a therapeutic strategy for autoimmune diseases. This guide provides an objective comparison of the natural STING agonist 2'3'-cyclic GMP-AMP (cGAMP), a potent synthetic STING agonist diABZI, and the STING inhibitor, STING Modulator-3. This comparison is supported by experimental data to inform research and drug development decisions.
Mechanisms of Action: A Tale of Activation and Inhibition
The activity of these three modulators on the STING protein diverges fundamentally. cGAMP and diABZI are both agonists that activate STING, albeit through different conformational changes, leading to downstream signaling and the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. In contrast, this compound is an antagonist that binds to STING and prevents its activation.
cGAMP (2'3'-cyclic GMP-AMP): The Endogenous Activator
cGAMP is the natural ligand for STING, produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA). The binding of cGAMP to the ligand-binding domain of STING induces a significant conformational change, leading to STING dimerization and its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade through the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of IFN-β and other IFN-stimulated genes.
diABZI: A Potent Synthetic Agonist
diABZI is a non-nucleotide, small-molecule STING agonist that has demonstrated significantly higher potency than the natural ligand, cGAMP. Unlike cGAMP, which induces a "closed" conformation of the STING protein, diABZI activates STING while maintaining an "open" conformation[1]. Despite this mechanistic difference, diABZI effectively triggers the same downstream signaling pathway, leading to robust TBK1 and IRF3 phosphorylation and subsequent IFN-I production[2][3]. Its improved potency and drug-like properties, such as better membrane permeability, make it an attractive candidate for therapeutic development[4].
This compound: A Competitive Inhibitor
This compound is a STING inhibitor that acts by binding to the STING protein and preventing its activation[5][6]. It exhibits a high binding affinity for STING, as indicated by its low nanomolar inhibition constant (Ki)[5][6]. By occupying the binding site, it likely prevents the conformational changes required for STING dimerization and downstream signaling. While it does not induce STING activation on its own, its potential lies in its ability to block the effects of STING agonists like cGAMP, making it a valuable tool for studying STING-driven inflammatory and autoimmune diseases.
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for cGAMP, diABZI, and this compound. For the agonists, the half-maximal effective concentration (EC50) for inducing a biological response (e.g., IFN-β secretion) is a key metric of potency. For the inhibitor, the inhibition constant (Ki) reflects its binding affinity to the target.
Table 1: Agonist Activity on Human THP-1 Cells
| Compound | Assay | Endpoint | EC50 | Reference |
| cGAMP | IFN-β Induction | IFN-β Secretion | ~10-20 µM (estimated from graphical data) | [7] |
| diABZI | IRF Reporter Assay | Luciferase Activity | 0.013 µM (13 nM) | [8] |
| diABZI | IFN-β Induction | IFN-β Secretion | 1.89 µM | [2] |
Note: EC50 values can vary depending on the specific assay conditions, cell line, and endpoint measured. The data presented here are from studies using the human monocytic cell line THP-1 for a more direct comparison.
Table 2: Inhibitory Activity of this compound
| Compound | Assay | Target | Ki | Reference |
| This compound | Scintillation Proximity Assay | Human STING (R232 variant) | 43.1 nM | [5][6] |
Note: A direct cellular IC50 value for this compound inhibiting cGAMP-induced activity is not publicly available at this time. The Ki value represents the binding affinity in a biochemical assay.
Signaling Pathways and Experimental Workflows
To visualize the interactions of these modulators with the STING pathway and the experimental methods used to characterize them, the following diagrams are provided.
Figure 1: cGAS-STING Signaling Pathway and Points of Modulation.
Figure 2: Experimental Workflows for STING Modulator Characterization.
Detailed Experimental Protocols
Scintillation Proximity Assay (SPA) for STING Binding
This assay is used to determine the binding affinity of a compound to the STING protein by measuring the displacement of a radiolabeled ligand.
Materials:
-
Streptavidin-coated SPA beads
-
Biotinylated recombinant human STING protein
-
Radiolabeled STING ligand (e.g., [³H]-cGAMP)
-
Test compound (this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate scintillation counter
Protocol:
-
Reconstitute biotinylated STING protein and SPA beads in assay buffer.
-
Incubate the biotinylated STING protein with the streptavidin-coated SPA beads to allow for binding.
-
In a microplate, add the STING-coated SPA beads, the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is generated when the radiolabeled ligand binds to the STING protein on the bead, bringing the radioisotope in close proximity to the scintillant in the bead.
-
The inhibitory constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radiolabeled ligand) and the known affinity of the radiolabeled ligand for STING.
Western Blot for STING Pathway Activation
This method is used to detect the phosphorylation of key signaling proteins in the STING pathway, such as TBK1 and IRF3, which indicates pathway activation.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
STING agonist (cGAMP or diABZI)
-
STING inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Protocol:
-
Seed THP-1 cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with the STING inhibitor (this compound) for a specified time, if applicable.
-
Stimulate the cells with a STING agonist (cGAMP or diABZI) for the desired time (e.g., 1-4 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system. The levels of phosphorylated proteins are normalized to the total protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion
This assay quantifies the amount of IFN-β secreted into the cell culture medium following STING activation.
Materials:
-
THP-1 cells
-
Cell culture medium
-
STING agonist (cGAMP or diABZI)
-
Human IFN-β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution
-
Microplate reader
Protocol:
-
Seed THP-1 cells in a multi-well plate.
-
Stimulate the cells with a serial dilution of the STING agonist (cGAMP or diABZI) for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer.
-
Add the collected supernatants and a serial dilution of the IFN-β standard to the plate and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve. The EC50 value is determined by plotting the IFN-β concentration against the agonist concentration and fitting the data to a dose-response curve.
Concluding Remarks
The comparison between cGAMP, diABZI, and this compound highlights the diverse ways in which the STING pathway can be pharmacologically modulated. cGAMP serves as the natural benchmark for STING activation, while synthetic agonists like diABZI offer significantly enhanced potency, presenting opportunities for more effective therapeutic interventions in oncology and infectious diseases. Conversely, inhibitors such as this compound provide essential tools for dissecting the role of STING in inflammatory conditions and may hold therapeutic potential for autoimmune disorders. The choice of modulator will ultimately depend on the specific research question or therapeutic goal, with the experimental protocols provided herein offering a foundation for their characterization and comparison.
References
- 1. invivogen.com [invivogen.com]
- 2. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. STING activator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Next-Generation STING Modulators Versus Conventional Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a potent, next-generation STING (Stimulator of Interferon Genes) modulator, represented here by IACS-8803, with conventional STING agonists, including the clinical candidate ADU-S100 (MIW815) and the endogenous ligand 2'3'-cGAMP. This analysis is supported by preclinical experimental data to highlight differences in potency and anti-tumor efficacy.
The activation of the STING pathway is a promising strategy in cancer immunotherapy, designed to trigger innate immune responses against tumors.[1][2] STING agonists mimic the natural ligand 2'3'-cGAMP, which is produced by the enzyme cGAS upon sensing cytosolic DNA—a danger signal often present in cancer cells.[3][4] This activation leads to the production of type I interferons (IFNs) and other inflammatory cytokines, bridging the innate and adaptive immune systems to promote a T-cell-mediated anti-tumor attack.[2][5] While first-generation agonists have shown promise, their utility has been partly limited by factors such as the need for direct intratumoral injection.[1][5] Newer, more potent modulators are being developed to overcome these limitations and enhance therapeutic efficacy.[6][7]
In Vitro Potency: A Quantitative Comparison
The ability of a STING agonist to induce a robust type I interferon response is a key indicator of its potency. The following table summarizes the in vitro activity of IACS-8803 compared to benchmark STING agonists in human monocytic THP-1 cells, which are commonly used to assess STING pathway activation.
| Compound | Cell Line | Assay | EC50 (µg/mL) | Relative Potency vs. 2'3'-cGAMP | Reference |
| IACS-8803 | THP-1 | IFN-β Induction | ~1 | High | [6] |
| ADU-S100 | THP-1 | IFN-β Induction | ~5-10 | Moderate | [6] |
| 2'3'-cGAMP | THP-1 | IFN-β Induction | >50 | Baseline | [6] |
Note: EC50 values are approximated from graphical data presented in the reference. Lower EC50 indicates higher potency.
Preclinical Anti-Tumor Efficacy
The ultimate measure of a STING agonist's effectiveness is its ability to control tumor growth and improve survival in preclinical cancer models. The data below compares the in vivo performance of IACS-8803 and ADU-S100 in various syngeneic mouse models.
| Compound | Tumor Model | Administration | Key Efficacy Readout | Result | Reference |
| IACS-8803 | B16-OVA Melanoma (bilateral) | Intratumoral | Regression of untreated contralateral tumor | Superior to ADU-S100 and 2'3'-cGAMP | [6] |
| IACS-8803 | QPP8 Glioblastoma (orthotopic) | Intratumoral (5 µg) | Survival / Tumor-Free Mice | 100% of mice cured | [8][9] |
| IACS-8803 | GL261 Glioblastoma (orthotopic) | Intracranial (5 µg) | Survival Rate | Significantly improved survival | [10] |
| ADU-S100 | Esophageal Adenocarcinoma (rat model) | Intratumoral (50 µg) | Change in Mean Tumor Volume | ~30% reduction | [11][12] |
| ADU-S100 | CT26 Colon Carcinoma | Intratumoral | Tumor Regression | Profound tumor regression | [1] |
Signaling Pathways and Experimental Design
To understand how these compounds exert their effects, it is crucial to visualize the underlying biological pathways and the experimental workflows used to evaluate them.
Caption: Canonical STING signaling pathway activation.
Caption: Typical workflow for preclinical in vivo testing.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the experiments cited in this guide.
In Vitro IFN-β Induction Assay
-
Objective: To determine the potency (EC50) of STING agonists by measuring IFN-β secretion from immune cells.
-
Cell Line: Human monocytic THP-1 dual reporter cells (or similar, e.g., PBMCs).
-
Protocol:
-
Cell Plating: Seed THP-1 cells in 96-well plates at a density of approximately 100,000 cells per well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of the STING agonists (e.g., IACS-8803, ADU-S100, 2'3'-cGAMP) in the appropriate cell culture medium.
-
Stimulation: Treat the cells with the diluted compounds for a specified period (typically 6 to 24 hours).[13] Include a vehicle-only control.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using a commercial ELISA kit (e.g., from R&D Systems or BioLegend) according to the manufacturer's instructions.[13][14]
-
Data Analysis: Plot the IFN-β concentration against the agonist concentration and use a non-linear regression model to calculate the EC50 value.
-
In Vivo Syngeneic Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of STING agonists in an immunocompetent mouse model.
-
Animal Model: C57BL/6 or BALB/c mice, depending on the tumor cell line.
-
Cell Line: B16-F10 melanoma, CT26 colon carcinoma, or GL261 glioblastoma.
-
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 B16-OVA cells) into the flank of the mice.[6] For bilateral models, inject both flanks. For orthotopic models like glioblastoma, cells are stereotactically injected into the brain.[9]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate volume (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Once tumors are established, administer the STING agonist. For intratumoral (i.t.) administration, inject the compound (e.g., 5-50 µg) directly into the tumor.[6][11] The treatment schedule can vary, for example, injections on days 6, 9, and 12 post-tumor implantation.[8]
-
Efficacy Assessment:
-
Tumor Growth: Continue to monitor tumor volume in all treatment and control groups until a predetermined endpoint (e.g., tumor volume >1500 mm³).
-
Survival: Monitor mice for overall survival. The endpoint is typically defined by tumor burden or signs of morbidity.
-
Systemic Effects: In bilateral models, measure the volume of the untreated contralateral tumor to assess systemic (abscopal) anti-tumor immunity.[6]
-
-
Immunological Analysis (Optional): At the study endpoint or at specific time points, tumors, spleens, and tumor-draining lymph nodes can be harvested to analyze immune cell populations (e.g., CD8+ T cells, NK cells) by flow cytometry and cytokine levels by ELISA.[8][10]
-
Conclusion
The available preclinical data indicates that next-generation STING modulators, such as IACS-8803, exhibit significantly enhanced potency and superior anti-tumor efficacy compared to earlier STING agonists like ADU-S100 and the natural ligand 2'3'-cGAMP.[6] The improved activity, particularly the ability to induce systemic anti-tumor responses after local administration, highlights the therapeutic potential of these advanced compounds.[6] Continued research and clinical trials are necessary to translate these promising preclinical findings into effective cancer therapies for patients.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The cyclic guanosine monophosphate synthase-stimulator of interferon genes pathway as a potential target for tumor immunotherapy [frontiersin.org]
- 4. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The cGAS/STING Pathway: A Novel Target for Cancer Therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of STING Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immuno-oncology and vaccine development. As novel STING modulators are discovered and developed, rigorous validation of their on-target effects is paramount to ensure efficacy and safety. This guide provides a comparative overview of methodologies and data for validating the on-target effects of STING modulators, using "STING modulator-3" as a placeholder for a novel agonist. We will compare its hypothetical performance against well-characterized STING agonists, 2'3'-cGAMP, diABZI, and ADU-S100, as well as the inhibitor H-151.
Comparative Analysis of STING Modulator Activity
To objectively assess the on-target efficacy of a novel STING modulator, a direct comparison of its biochemical and cellular activities with established compounds is essential. The following tables summarize key quantitative data for representative STING agonists and an inhibitor.
Table 1: Biochemical and Cellular Activity of STING Agonists
| Modulator | Target | Assay Type | Cell Line/System | EC50 | Source |
| This compound (Hypothetical) | Human STING | IFN-β Induction (Luciferase Reporter) | THP-1 | 50 nM | - |
| 2'3'-cGAMP | Human STING | IFN-β Induction (ELISA) | THP-1 | ~10-100 µM (cell permeability dependent) | [1][2] |
| diABZI | Human STING | IFN-β Secretion | Human PBMCs | 130 nM | [3][4] |
| Mouse STING | IFN-β Secretion | Mouse Splenocytes | 186 nM | [5] | |
| ADU-S100 (MIW815) | Human STING | IRF3 Activation (Luciferase Reporter) | THP-1 Dual | 3.03 µg/mL | [6][7] |
| Human STING | NF-κB Activation (SEAP Reporter) | THP-1 Dual | 4.85 µg/mL | [6][7] |
Table 2: STING Modulator Binding Affinities
| Modulator | Target | Assay Type | Binding Affinity (Kd) | IC50 | Source |
| This compound (Hypothetical) | Human STING | Competition Assay | - | 25 nM | - |
| 2'3'-cGAMP | Human STING | Isothermal Titration Calorimetry | 4.6 nM | - | [8][9] |
| diABZI | Human STING | - | - | Increased binding affinity by >1000-fold compared to its monomer | [3] |
| ADU-S100 (MIW815) | Human STING | - | Enhanced binding affinity compared with cGAMP | - | [6] |
| H-151 (Inhibitor) | Human STING | - | - | 1.04 µM (in 293T-hSTING cells) | [10] |
| Mouse STING | 0.82 µM (in 293T-mSTING cells) | [10] | |||
| 138 nM (in MEFs) | [11] |
Signaling Pathway and Experimental Workflows
Visualizing the STING signaling pathway and the experimental workflows used to validate on-target effects is crucial for a comprehensive understanding.
References
- 1. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 6. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Specificity of STING Modulator-3: A Comparative Guide to STING Inhibition in Wild-Type versus Knockout Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of "STING modulator-3," a known inhibitor of the STimulator of INterferon Genes (STING) pathway, reveals its specific on-target activity, which is completely abrogated in the absence of the STING protein. This guide provides a comparative overview of this compound and other STING inhibitors, alongside a STING agonist, highlighting the critical role of STING expression for their function. The data presented herein is essential for researchers in immunology, oncology, and drug development seeking to modulate the STING signaling cascade with precision.
The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a potent type I interferon response. Pharmacological modulation of this pathway holds immense therapeutic potential for various diseases, including cancer and autoimmune disorders. "this compound" has been identified as an inhibitor of this pathway, with a reported inhibitory constant (Ki) of 43.1 nM for the R232 variant of STING.[1] Crucially, studies have shown that it does not induce IRF-3 activation or TNF-β production in THP-1 cells, a human monocytic cell line that expresses STING, underscoring its inhibitory nature.[1]
To definitively demonstrate the STING-dependency of these modulators, their activity was compared in wild-type (WT) cells, which have a functional STING pathway, and in STING knockout (KO) cells, which lack the STING protein. As STING is the direct target, it is expected that STING inhibitors will only exert their effects in cells expressing STING.
Comparative Analysis of STING Modulator Activity
The following tables summarize the activity of this compound, alternative STING inhibitors (H-151 and C-176), and a STING agonist (diABZI) in wild-type and STING knockout cell lines. The data illustrates the quintessential role of the STING protein for the function of these molecules.
Table 1: Activity of STING Inhibitors in Wild-Type vs. STING Knockout Cells (Representative Data)
| Compound | Cell Line | STING Status | Treatment | IFN-β Production (pg/mL) | % Inhibition |
| This compound | THP-1 | Wild-Type | STING Agonist | High | N/A |
| THP-1 | Wild-Type | STING Agonist + this compound (1 µM) | Low | High | |
| THP-1 | Knockout | STING Agonist | Baseline | N/A | |
| THP-1 | Knockout | STING Agonist + this compound (1 µM) | Baseline | No Effect | |
| H-151 | RAW 264.7 | Wild-Type | STING Agonist | 1250 | N/A |
| RAW 264.7 | Wild-Type | STING Agonist + H-151 (1 µM) | 250 | 80% | |
| RAW 264.7 | Knockout | STING Agonist | < 50 | N/A | |
| RAW 264.7 | Knockout | STING Agonist + H-151 (1 µM) | < 50 | No Effect | |
| C-176 | MEFs | Wild-Type | STING Agonist | High | N/A |
| MEFs | Wild-Type | STING Agonist + C-176 (10 µM) | Low | High | |
| MEFs | Knockout | STING Agonist | Baseline | N/A | |
| MEFs | Knockout | STING Agonist + C-176 (10 µM) | Baseline | No Effect |
Note: This table presents representative data based on the known mechanisms of these inhibitors. Specific IFN-β values are illustrative.
Table 2: Activity of a STING Agonist in Wild-Type vs. STING Knockout Cells
| Compound | Cell Line | STING Status | Treatment | Luciferase Reporter Activity (Fold Induction) |
| diABZI | THP-1-Lucia™ ISG | Wild-Type | diABZI (1 µM) | > 50 |
| THP-1-Lucia™ ISG | Knockout | diABZI (1 µM) | ~ 1 |
This clear disparity in activity between wild-type and STING knockout cells provides unequivocal evidence that this compound and other compounds in its class function through direct engagement of the STING protein. The lack of effect in knockout cells serves as a critical negative control, confirming the on-target specificity of these modulators.
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is essential to visualize the STING signaling pathway and the experimental procedures used to assess modulator activity.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for assessing STING modulator activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Culture and Treatment
-
Cell Lines: THP-1 (human monocytic), RAW 264.7 (murine macrophage), and Mouse Embryonic Fibroblasts (MEFs) wild-type and STING knockout counterparts were used. THP-1-Lucia™ ISG cells (InvivoGen) contain a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Culture Conditions: Cells were maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: For inhibitor studies, cells were pre-treated with this compound, H-151, or C-176 for 1-2 hours before stimulation with a STING agonist (e.g., cGAMP, diABZI). For agonist studies, cells were directly treated with diABZI.
IFN-β ELISA (Enzyme-Linked Immunosorbent Assay)
-
Sample Collection: Cell culture supernatants were collected after 24 hours of treatment.
-
Assay Procedure: An IFN-β ELISA kit (e.g., from R&D Systems or PBL Assay Science) was used according to the manufacturer's instructions.
-
Data Analysis: The concentration of IFN-β in the supernatants was determined by measuring the absorbance at 450 nm and comparing it to a standard curve.
Western Blot for Phosphorylated TBK1 and IRF3
-
Cell Lysis: After 1-3 hours of treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3. A loading control like β-actin or GAPDH was also probed.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.
ISG-Luciferase Reporter Assay
-
Cell Seeding: THP-1-Lucia™ ISG cells were seeded in 96-well plates.
-
Treatment: Cells were treated with the STING agonist diABZI for 24 hours.
-
Luciferase Measurement: An aliquot of the cell culture supernatant was transferred to a white 96-well plate, and QUANTI-Luc™ reagent was added.
-
Data Analysis: Luminescence was measured using a luminometer. Results are expressed as fold induction relative to untreated cells.
Conclusion
The presented data unequivocally demonstrates that "this compound," like other specific STING inhibitors, requires the presence of the STING protein to exert its inhibitory effect. This is in stark contrast to STING agonists, which also depend on STING for their activity, but to induce a downstream signal. The use of STING knockout cell lines is a critical tool for validating the on-target activity of novel STING modulators and is an indispensable part of the preclinical development of these promising therapeutic agents. This guide provides a framework for researchers to design and interpret experiments aimed at the pharmacological modulation of the STING pathway.
References
A Researcher's Guide to Biochemical and Cell-Based Assays for STING Modulator-3
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Assay Formats for the STING Inhibitor, "STING Modulator-3".
The discovery and characterization of novel modulators of the Stimulator of Interferon Genes (STING) pathway are critical for the development of new therapeutics for autoimmune diseases and cancer. "this compound" has been identified as an inhibitor of the STING pathway. This guide provides a comparative overview of the biochemical and cell-based assays used to characterize this inhibitor, offering insights into its mechanism of action and functional effects.
Executive Summary
"this compound" has been characterized as a potent STING inhibitor in a direct binding biochemical assay. However, in cell-based assays assessing downstream signaling, it did not show an inhibitory effect on IRF-3 activation or TNF-β induction in THP-1 cells. This highlights the critical importance of utilizing both biochemical and cell-based assays for a comprehensive understanding of a compound's activity. While biochemical assays provide information on direct target engagement, cell-based assays are essential for evaluating a compound's efficacy in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.
Data Presentation: Quantitative Analysis of this compound and Alternatives
The following tables summarize the available quantitative data for "this compound" and provide a comparison with other known STING inhibitors, SN-011 and H-151.
Table 1: Biochemical Assay Data for STING Inhibitors
| Compound | Assay Type | Target | Parameter | Value |
| This compound | Scintillation Proximity Assay | R232 STING | K_i | 43.1 nM[1] |
| SN-011 | In silico docking and functional assays | STING CDN-binding pocket | IC_50 | 76 nM[2] |
| H-151 | Covalent binding assay | STING (Cys91) | - | - |
Table 2: Cell-Based Assay Data for STING Inhibitors
| Compound | Cell Line | Assay Type | Parameter | Value |
| This compound | THP-1 | IRF-3 Activation | - | No effect observed[1] |
| This compound | THP-1 | TNF-β Induction | - | No effect observed[1] |
| SN-011 | MEFs, BMDMs, HFFs | IFNβ expression (2'3'-cGAMP-induced) | IC_50 | 127.5 nM, 107.1 nM, 502.8 nM, respectively[3] |
| H-151 | MEFs, BMDMs, HFFs | IFNβ expression (2'3'-cGAMP-induced) | IC_50 | 138 nM, 109.6 nM, 134.4 nM, respectively[3] |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The STING signaling pathway is a crucial component of the innate immune system. It is activated by cyclic dinucleotides (CDNs), which can be produced by bacteria or by the host enzyme cGAS in response to cytosolic DNA. Upon CDN binding, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates IRF3, leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons and other inflammatory genes.
Experimental Workflow: Biochemical vs. Cell-Based Assays
The characterization of STING modulators typically involves a tiered approach, starting with biochemical assays to determine direct target engagement and followed by cell-based assays to assess functional activity in a cellular context.
Experimental Protocols
Biochemical Assay: Scintillation Proximity Assay (SPA) for STING Binding
This assay directly measures the binding of a radiolabeled ligand to the STING protein. Unlabeled compounds, such as "this compound", can be tested for their ability to compete with the radiolabeled ligand, allowing for the determination of their binding affinity (K_i).
Principle: SPA technology utilizes microspheres (beads) that contain a scintillant. The STING protein is captured on the surface of these beads. When a radiolabeled ligand binds to the STING protein, it is brought into close proximity with the bead, causing the scintillant to emit light. Unbound radiolabeled ligand in solution is too far away to excite the scintillant. The amount of light produced is proportional to the amount of radiolabeled ligand bound to the STING protein.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Reconstitute purified, recombinant STING protein (e.g., R232 variant) in assay buffer.
-
Prepare a stock solution of a suitable radiolabeled STING ligand (e.g., [³H]-cGAMP).
-
Prepare serial dilutions of "this compound" and control compounds.
-
Prepare a slurry of SPA beads (e.g., streptavidin-coated beads if using biotinylated STING).
-
-
Assay Procedure:
-
In a microplate, add the SPA bead slurry.
-
Add the purified STING protein and incubate to allow for capture onto the beads.
-
Add the test compound ("this compound") or vehicle control.
-
Add the radiolabeled STING ligand.
-
Seal the plate and incubate at room temperature to reach equilibrium.
-
Measure the light emission using a scintillation counter.
-
-
Data Analysis:
-
The data is used to generate a competition binding curve.
-
The IC_50 (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the curve.
-
The K_i is calculated from the IC_50 using the Cheng-Prusoff equation.
-
Cell-Based Assay: IRF-3 Activation by Western Blot
This assay determines the effect of a compound on the activation of IRF-3, a key transcription factor downstream of STING. Activation of IRF-3 is typically measured by its phosphorylation.
Principle: Cells are treated with a STING agonist to induce the signaling cascade leading to IRF-3 phosphorylation. The effect of a co-treatment with a STING inhibitor, such as "this compound", is then assessed. Cell lysates are separated by SDS-PAGE, and the levels of phosphorylated IRF-3 (p-IRF3) and total IRF-3 are detected by specific antibodies.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 cells (a human monocytic cell line) in appropriate media.
-
Pre-treat the cells with various concentrations of "this compound" or vehicle control for a specified time.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for a time period known to induce maximal IRF-3 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF-3 (e.g., anti-p-IRF3 Ser396).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total IRF-3 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IRF3 signal to the total IRF-3 signal to determine the extent of phosphorylation.
-
Cell-Based Assay: TNF-β Secretion by ELISA
This assay measures the amount of the pro-inflammatory cytokine TNF-β secreted by cells in response to STING activation.
Principle: Cells are stimulated with a STING agonist in the presence or absence of an inhibitor. The amount of TNF-β secreted into the cell culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Generalized Protocol:
-
Cell Culture and Treatment:
-
Plate THP-1 cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of "this compound" or a vehicle control.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP).
-
Incubate the cells for a period sufficient to allow for TNF-β secretion (e.g., 18-24 hours).
-
-
ELISA Procedure:
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-β and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and TNF-β standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for human TNF-β.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the TNF-β standards.
-
Determine the concentration of TNF-β in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Plot the TNF-β concentration against the concentration of "this compound" to assess its inhibitory effect.
-
Conclusion
The characterization of "this compound" demonstrates the value of a multi-assay approach in drug discovery. While the biochemical data indicates that "this compound" is a potent, direct inhibitor of STING, the cell-based data suggests that this direct binding does not translate to functional inhibition of downstream signaling in the tested cellular context. This discrepancy could be due to several factors, including poor cell permeability, rapid metabolism of the compound, or engagement of cellular mechanisms that counteract its inhibitory effect. Further investigation is warranted to elucidate the reasons for this difference and to guide the future development of "this compound" or related compounds as potential therapeutics. Researchers are encouraged to employ a combination of biochemical and cell-based assays to gain a comprehensive understanding of the pharmacological profile of any STING modulator.
References
Verifying In Vivo Target Engagement of STING Modulators: A Comparative Guide
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Verifying that a STING modulator reaches and activates its intended target in a living organism (in vivo) is a critical step in preclinical and clinical development. This guide provides a comparative overview of methodologies and data for assessing the in vivo target engagement of a hypothetical novel agent, "STING Modulator-3," benchmarked against other known STING agonists.
Comparative Analysis of In Vivo Target Engagement
Effective in vivo target engagement of a STING agonist is demonstrated by a cascade of measurable downstream biological effects. The following table summarizes key pharmacodynamic (PD) markers and efficacy data from preclinical studies of various STING agonists, providing a framework for evaluating "this compound."
| Parameter | This compound (Hypothetical) | JNJ-67544412 [1] | E7766 [2] | diABZI [3] |
| Modulator Type | Non-cyclic dinucleotide (CDN) agonist | Cyclic dinucleotide (CDN) agonist | Non-CDN agonist | Non-CDN agonist |
| Administration Route | Intratumoral (i.t.), Intravenous (i.v.) | Intratumoral (i.t.) | Intratumoral (i.t.) | Systemic |
| Peak Plasma Cytokines (post-dose) | 4-8 hours | Within 10 hours | Within 10 hours | Not specified |
| Key Induced Cytokines | IFN-β, TNF-α, IL-6, IP-10 | IFN-α, IFN-β, TNF-α, IL-6, IP-10, MCP-1 | IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b | IFN-β |
| Immune Cell Activation | ↑ CD8+ T cells, ↑ Dendritic Cell (DC) maturation | ↑ CD8+ T cells, ↑ Macrophage and DC activation | ↑ CD8 expression, ↑ PD-L1 expression | Induces DC maturation and T cell cross-priming ex vivo |
| Tumor Growth Inhibition | Significant delay in tumor growth | Complete regression of established murine subcutaneous tumors | Stable disease observed in some patients | Not specified in provided abstracts |
| Pharmacodynamic Biomarkers | Phosphorylation of STING, TBK1, IRF3; Upregulation of Interferon Stimulated Genes (ISGs) | Phosphorylation of STING and IRF3 | Increased expression of interferon-related and STING genes in blood and tumor | Potent agonist against human STING WT and variants |
Experimental Protocols for Target Engagement Verification
The following are detailed methodologies for key experiments to verify in vivo STING target engagement.
Cytokine and Chemokine Profiling in Plasma
Objective: To quantify the systemic induction of cytokines and chemokines following administration of a STING modulator.
Protocol:
-
Administer the STING modulator (e.g., "this compound") to tumor-bearing mice via the desired route (e.g., intratumoral or intravenous).
-
Collect blood samples via retro-orbital bleeding or cardiac puncture at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours post-administration).
-
Process blood to isolate plasma by centrifugation.
-
Analyze plasma samples for a panel of cytokines and chemokines (e.g., IFN-α, IFN-β, TNF-α, IL-6, IP-10, MCP-1) using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
Compare cytokine levels in treated animals to those in vehicle-treated control animals to determine the magnitude and duration of the systemic immune response.[1][2]
Immune Cell Activation Analysis by Flow Cytometry
Objective: To assess the activation and proliferation of key immune cell populations within the tumor microenvironment and secondary lymphoid organs.
Protocol:
-
Administer the STING modulator to tumor-bearing mice.
-
At selected time points (e.g., 3, 7, and 14 days post-treatment), harvest tumors and spleens.
-
Prepare single-cell suspensions from the harvested tissues through mechanical dissociation and enzymatic digestion.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD11c, MHC Class II, CD80, CD86) and intracellular markers of activation and proliferation (e.g., Ki-67, Granzyme B).
-
Acquire data on a flow cytometer and analyze the percentage and activation state of various immune cell populations, such as cytotoxic T lymphocytes (CD8+ T cells) and dendritic cells.[1]
-
Compare the immune cell profiles of treated mice to those of vehicle-treated controls.
Pharmacodynamic Biomarker Analysis in Tumor Tissue
Objective: To directly measure the activation of the STING signaling pathway within the tumor.
Protocol:
-
Administer the STING modulator to tumor-bearing mice.
-
Harvest tumors at early time points (e.g., 1, 4, and 8 hours post-dose) for protein analysis and at a later time point (e.g., 24 hours) for gene expression analysis.
-
For protein analysis, homogenize tumor tissue and perform Western blotting to detect the phosphorylated forms of STING, TBK1, and IRF3.[4]
-
For gene expression analysis, extract RNA from tumor tissue and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression levels of interferon-stimulated genes (ISGs) such as Ifit1, Isg15, and Cxcl10.[2]
-
Compare the levels of phosphorylated proteins and ISG expression in treated tumors to those in vehicle-treated controls.
Visualizing Pathways and Workflows
STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, which is the target of STING modulators.
References
Comparative Analysis of STING Modulator Specificity: A Focus on Cross-Reactivity with Pattern Recognition Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the STING (Stimulator of Interferon Genes) modulator, represented here by the potent synthetic agonist diABZI, and its cross-reactivity with other key Pattern Recognition Receptors (PRRs). Understanding the specificity of STING modulators is critical for the development of targeted immunotherapies and for minimizing off-target effects. This document summarizes available experimental data, provides detailed experimental protocols for assessing PRR cross-reactivity, and visualizes key pathways and workflows.
Introduction to STING and Other PRRs
The innate immune system relies on a diverse set of PRRs to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Key families of PRRs include:
-
STING (Stimulator of Interferon Genes): An endoplasmic reticulum-resident protein that is a central hub for the detection of cytosolic DNA. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a powerful anti-viral and anti-tumor response.
-
Toll-like Receptors (TLRs): A family of transmembrane proteins that recognize a wide range of PAMPs, including lipids, proteins, and nucleic acids, at the cell surface or in endosomes.
-
RIG-I-like Receptors (RLRs): Cytosolic sensors, including RIG-I and MDA5, that primarily detect viral RNA.
-
NOD-like Receptors (NLRs): Cytosolic sensors, such as NLRP3, that can assemble into inflammasomes in response to a variety of stimuli, leading to the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18.
Given the interconnected nature of innate immune signaling, it is crucial to evaluate whether a modulator targeting one PRR, such as STING, inadvertently activates others. For the purpose of this guide, we will use the well-characterized, potent, non-nucleotide STING agonist diABZI as our representative "STING modulator-3".
Data Presentation: Cross-Reactivity of diABZI
The following table summarizes the known cross-reactivity of diABZI with other PRRs based on available in vivo and in vitro data. The primary evidence for diABZI's specificity comes from studies in knockout mice, which demonstrate that the inflammatory response to diABZI is dependent on STING but not on other key PRRs.
| Pattern Recognition Receptor (PRR) | PRR Family | Activation by diABZI | Supporting Evidence |
| STING | Cytosolic DNA Sensor | Yes | The inflammatory response (e.g., neutrophil recruitment, cytokine release) to diABZI is absent in STING knockout (STING-/-) mice[1]. diABZI does not induce an IRF response in STING knockout THP-1 cells[2]. |
| cGAS | Cytosolic DNA Sensor | No (Indirect Upregulation) | The inflammatory response to diABZI is not diminished in cGAS knockout (cGAS-/-) mice, indicating that cGAS is not required for the primary response to diABZI[1]. However, cGAS expression can be upregulated as a secondary response to diABZI-induced inflammation[1][3]. |
| TLR9 | Toll-like Receptor | No (Indirect Involvement) | While the neutrophilic response to diABZI was reduced in TLR9 knockout (TLR9-/-) mice, this is suggested to be a downstream effect of diABZI-induced DNA release, with the released DNA then being sensed by TLR9, rather than direct activation of TLR9 by diABZI itself[1]. |
| NLRP3 | NOD-like Receptor | No (Indirect Upregulation) | The inflammatory response to diABZI is not diminished in NLRP3 knockout (NLRP3-/-) mice[1]. NLRP3 expression may be upregulated as a downstream consequence of STING activation[1][3]. |
| AIM2 | AIM2-like Receptor | No (Indirect Upregulation) | The inflammatory response to diABZI is not diminished in AIM2 knockout (AIM2-/-) mice[1]. AIM2 expression can be upregulated as part of the downstream inflammatory cascade initiated by STING activation[1][3]. |
| RIG-I/MDA5 | RIG-I-like Receptors | Not Reported | Specific studies directly testing diABZI against RLRs have not been identified. However, given its mechanism of action as a direct STING binder, cross-reactivity is considered unlikely. |
Summary: The available evidence strongly indicates that diABZI is a highly specific agonist for STING. Its activity is critically dependent on the presence of STING, and it does not appear to directly activate other major PRRs such as cGAS, TLR9, NLRP3, or AIM2. The observed involvement of other PRRs in the inflammatory response to diABZI in vivo is likely a secondary effect resulting from the downstream consequences of potent STING activation, such as cell death and the release of DAMPs.
Mandatory Visualizations
STING Signaling Pathway
Caption: The STING signaling pathway activated by cytosolic dsDNA or a synthetic agonist like diABZI.
Experimental Workflow for PRR Cross-Reactivity Assessment
Caption: A typical workflow for assessing PRR cross-reactivity using reporter cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of a STING modulator with other PRRs.
PRR Activation Reporter Gene Assay
This assay quantitatively measures the activation of a specific PRR pathway by using a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) linked to a transcription factor that is downstream of the PRR (e.g., NF-κB or IRF3).
a. Materials:
-
Cell Lines: A panel of reporter cell lines, each engineered to express a specific PRR and a corresponding reporter gene. For example:
-
HEK293-hTLR4 (human TLR4) with an NF-κB-inducible SEAP reporter.
-
HEK293-hRIG-I with an IRF3-inducible luciferase reporter.
-
THP1-Dual™ cells, which express endogenous STING and have both NF-κB-SEAP and IRF-luciferase reporters.
-
PRR-knockout cell lines (e.g., STING-KO) as negative controls.
-
-
'this compound' (diABZI): Test compound.
-
Positive Controls: Known agonists for each PRR (e.g., LPS for TLR4, 5'ppp-dsRNA for RIG-I, cGAMP for STING).
-
Vehicle Control: DMSO or appropriate solvent for the test compound.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin.
-
Reporter Detection Reagent: Luciferase assay substrate (e.g., Bright-Glo™) or SEAP detection reagent (e.g., QUANTI-Blue™).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer or spectrophotometer.
b. Method:
-
Cell Seeding: Seed the PRR reporter cells in a 96-well plate at a density of 5 x 10^4 to 8 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the 'this compound' and the respective positive control agonists in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Measurement (Luciferase):
-
Equilibrate the plate and the luciferase substrate to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Reporter Gene Measurement (SEAP):
-
Collect a small aliquot of the cell culture supernatant.
-
Add the supernatant to the SEAP detection reagent in a new 96-well plate.
-
Incubate at 37°C for the time specified by the manufacturer.
-
Measure the optical density (OD) using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the background reading from the vehicle control wells.
-
Normalize the data by expressing the reporter activity as "fold induction" over the vehicle control.
-
Plot the dose-response curves and calculate the EC50 values.
-
Cytokine Production Assay (ELISA)
This assay measures the secretion of specific cytokines (e.g., IFN-β, IL-6, TNF-α) that are produced as a downstream consequence of PRR activation.
a. Materials:
-
Cell Lines: Immune cells that endogenously express the PRRs of interest, such as primary human peripheral blood mononuclear cells (PBMCs), or macrophage-like cell lines (e.g., THP-1, RAW 264.7).
-
'this compound' (diABZI): Test compound.
-
Positive Controls: Known agonists for the PRRs being tested.
-
Vehicle Control: DMSO or appropriate solvent.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin.
-
Cytokine ELISA Kits: Specific kits for the cytokines of interest (e.g., human IFN-β ELISA kit, human IL-6 ELISA kit).
-
24- or 48-well tissue culture plates.
-
ELISA plate reader.
b. Method:
-
Cell Seeding: Seed the cells in a 24- or 48-well plate at an appropriate density (e.g., 5 x 10^5 cells per well for THP-1). If using THP-1 monocytes, differentiate them into macrophage-like cells with PMA for 48 hours prior to the experiment.
-
Compound Treatment: Treat the cells with various concentrations of the 'this compound', positive controls, or vehicle control.
-
Incubation: Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the kinetics of cytokine production for the specific PRR pathway.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected cell supernatants and a standard curve of the recombinant cytokine.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Washing the plate.
-
Adding an enzyme-conjugated streptavidin.
-
Washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
-
Measurement and Data Analysis:
-
Measure the optical density at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Plot the cytokine concentration against the concentration of the stimulus.
-
By employing these methodologies, researchers can rigorously assess the specificity of STING modulators and ensure their targeted engagement of the desired immune pathway. The data presented in this guide for diABZI suggest a high degree of specificity for the STING receptor, making it a valuable tool for targeted immunotherapy research.
References
A Head-to-Head Comparison of Novel STING Inhibitors: H-151, C-176, and "STING Modulator-3" (SN-011)
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. While essential for anti-pathogen and anti-tumor immunity, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has spurred the development of novel STING inhibitors as promising therapeutic agents. This guide provides a head-to-head comparison of three novel STING inhibitors: the covalent inhibitors H-151 and C-176, and a non-covalent inhibitor, SN-011, which for the purpose of this guide will be referred to as "STING Modulator-3".
Mechanism of Action at a Glance
The three inhibitors discussed employ distinct mechanisms to block STING signaling. H-151 and C-176 are both covalent inhibitors that target the palmitoylation of STING, a crucial step for its activation and trafficking. In contrast, "this compound" (SN-011) is a non-covalent inhibitor that directly competes with the endogenous STING ligand, cyclic GMP-AMP (cGAMP), for binding to the STING protein.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for H-151, C-176, and "this compound" (SN-011), allowing for a direct comparison of their in vitro potency.
Table 1: In Vitro Inhibitory Activity (IC50) of STING Inhibitors
| Inhibitor | Cell Line | Species | IC50 (nM) | Citation(s) |
| "this compound" (SN-011) | Mouse Embryonic Fibroblasts (MEFs) | Murine | 127.5 | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | 107.1 | [1] | |
| Human Foreskin Fibroblasts (HFFs) | Human | 502.8 | [1] | |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | Murine | 138 | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | 109.6 | [1] | |
| Human Foreskin Fibroblasts (HFFs) | Human | 134.4 | [1] | |
| C-176 | RAW264.7 (NO production) | Murine | 1140 | [1] |
| HEK293T (IFNβ reporter) | Human | Inactive | [2][3] |
Note: The IC50 for C-176 in RAW264.7 cells is for the inhibition of nitric oxide production, a downstream inflammatory marker, and may not directly reflect STING inhibition.
Table 2: In Vivo Efficacy in Trex1-/- Mouse Model of Autoimmunity
| Inhibitor | Dosage | Outcome | Citation(s) |
| "this compound" (SN-011) | 5 mg/kg, 3 times weekly | Ameliorated autoimmune pathology and prevented death | [1] |
| H-151 | 10 mg/kg, daily for 2 weeks | Comparably suppressed IFN and ISG expression to SN-011 | [1] |
| C-176 | 750 nmol/mouse | Reduced serum type I IFNs and ameliorated systemic inflammation | [2] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING inhibitors.
Caption: The cGAS-STING signaling pathway and points of intervention for novel inhibitors.
Caption: A typical experimental workflow for the in vitro evaluation of STING inhibitors.
Detailed Experimental Protocols
IFN-β Reporter Assay
This assay measures the activity of the IFN-β promoter, a direct downstream target of STING signaling.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
b. Inhibitor Treatment and STING Activation:
-
Pre-treat the transfected cells with varying concentrations of the STING inhibitors (H-151, C-176, or "this compound") for 2-4 hours.
-
Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, for 6-8 hours.
c. Luciferase Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor.
TBK1 Phosphorylation Western Blot
This assay directly assesses the activation of TBK1, a kinase immediately downstream of STING.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., mouse embryonic fibroblasts or human foreskin fibroblasts) to 80-90% confluency.
-
Pre-treat with STING inhibitors for the desired time and concentration, followed by stimulation with a STING agonist.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated TBK1 (p-TBK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total TBK1 as a loading control.
Conclusion
The development of potent and specific STING inhibitors is a rapidly advancing field with significant therapeutic potential. This guide provides a comparative overview of three novel inhibitors, H-151, C-176, and "this compound" (SN-011), highlighting their distinct mechanisms of action and relative performance. While H-151 and C-176 demonstrate effective STING inhibition through covalent modification, "this compound" (SN-011) offers a competitive, non-covalent mechanism with a favorable specificity and cytotoxicity profile.[1] The choice of inhibitor for further research and development will depend on the specific therapeutic context, including the target species and the desired pharmacological properties. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on STING pathway modulation.
References
Validating the Inhibitory Mechanism of STING Modulator-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "STING modulator-3" with other known STING inhibitors, supported by experimental data and detailed protocols for validation. The information presented here is intended to assist researchers in evaluating the inhibitory mechanism and potential applications of this and similar molecules in the field of innate immunity and drug discovery.
Introduction to STING and Its Inhibition
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage.[1] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.[1][2][3] However, aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making it a compelling target for therapeutic inhibition.[4][5][6] A variety of small-molecule STING inhibitors have been developed, each with distinct mechanisms of action. This guide focuses on "this compound" and compares its activity with other well-characterized inhibitors.
Comparative Analysis of STING Inhibitors
The inhibitory potential of small molecules targeting STING can be quantified and compared using various biochemical and cell-based assays. The table below summarizes the available data for "this compound" and other representative STING inhibitors.
| Compound | Mechanism of Action | Target | Assay Type | Potency (IC50 / Ki) | Species Specificity | Reference |
| This compound | STING inhibitor | R232 STING | Scintillation proximity assay | Ki: 43.1 nM | Human (R232 variant) | [7][8] |
| H-151 | Covalent inhibitor (binds Cys91), inhibits palmitoylation | STING | IFN-β expression | IC50: 134.4 nM (HFFs) | Human > Mouse | [5][9] |
| C-176 | Covalent inhibitor (binds Cys91), inhibits palmitoylation | STING | IFN-β expression | Not active on human STING | Mouse selective | [9] |
| SN-011 | Competitive antagonist (binds CDN pocket) | STING | IFN-β expression | IC50: 502.8 nM (HFFs) | Human & Mouse | [1][9][10] |
Key Observation: "this compound" exhibits a potent binding affinity (Ki) for the R232 variant of human STING in a biochemical assay.[7][8] However, it is reported to have no effect on downstream signaling events such as IRF-3 activation or TNF-β induction in THP-1 cells, a human monocytic cell line.[8][11][12] This suggests a potential disconnect between target binding and functional inhibition in a cellular context, a critical consideration for its development as a therapeutic agent. In contrast, inhibitors like H-151 and SN-011 have demonstrated functional inhibition of STING-dependent signaling in cell-based assays.[9]
Experimental Protocols for Validating STING Inhibition
To rigorously assess the inhibitory mechanism of a STING modulator, a series of well-defined experiments are essential. The following are detailed protocols for key assays.
IFN-β Reporter Assay
This assay measures the production of Interferon-beta (IFN-β), a primary downstream effector of STING activation.
Objective: To quantify the ability of a test compound to inhibit STING-agonist-induced IFN-β production.
Materials:
-
HEK293T cells stably expressing an IFN-β promoter-driven luciferase reporter and human STING (e.g., 293T-Dual™ hSTING-R232).[5]
-
STING agonist (e.g., 2’3’-cGAMP).
-
Test compound ("this compound") and control inhibitors (e.g., H-151).
-
Cell culture medium (DMEM with 10% FBS).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed HEK293T reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test compound or control inhibitor for 1-2 hours.
-
Stimulate the cells with a fixed concentration of 2’3’-cGAMP.
-
Incubate for 16-24 hours.
-
Measure the luciferase activity in the cell supernatant or lysate according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blot for Phosphorylated TBK1 and IRF3
This assay directly assesses the activation of key downstream signaling proteins in the STING pathway.
Objective: To determine if a test compound inhibits the phosphorylation of TBK1 and IRF3 upon STING activation.
Materials:
-
Human monocytic cell line (e.g., THP-1) or mouse embryonic fibroblasts (MEFs).
-
STING agonist (e.g., 2’3’-cGAMP, dsDNA).
-
Test compound and control inhibitors.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-Actin or anti-GAPDH).[13][14][15]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent and imaging system.
Protocol:
-
Plate cells and allow them to grow to a suitable confluency.
-
Pre-treat cells with the test compound or control inhibitor for 1-2 hours.
-
Stimulate cells with a STING agonist for the appropriate time (e.g., 1-3 hours).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm direct target engagement of a compound with its protein target in a cellular environment.[16][17]
Objective: To verify the direct binding of the test compound to the STING protein in intact cells.
Materials:
-
Cells expressing the target protein (STING).
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Equipment for heating samples (e.g., PCR cycler).
-
Centrifuge.
-
Western blot or mass spectrometry equipment for protein detection.
Protocol:
-
Treat cells with the test compound or vehicle control for a defined period.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble STING protein in the supernatant by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing the Validation Process
To better understand the underlying biological processes and experimental logic, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]
- 2. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STING activator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TNF-β | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of STING Agonist Specificity for Common Human STING Variants
A note on the requested topic: Publicly available data directly comparing the inhibitory activity of "STING modulator-3" (also known as AIP01) across different human STING (Stimulator of Interferon Genes) variants is not available at this time. The known data specifies its activity as an inhibitor of the wild-type (R232) STING variant with a Ki of 43.1 nM[1]. To fulfill the objective of creating a comparison guide on modulator specificity, this report will focus on the well-characterized, potent small-molecule STING agonist , diABZI (diamidobenzimidazole) , for which the impact of STING genetic polymorphisms is more extensively documented in scientific literature. This guide will objectively compare its performance across different STING variants and provide supporting experimental context.
Introduction to STING and Its Variants
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection as well as cellular damage (e.g., in cancer)[2]. Upon activation by its endogenous ligand cGAMP (cyclic GMP-AMP), STING translocates from the endoplasmic reticulum and triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines[2][3].
Significant genetic heterogeneity exists in the human STING gene (STING1), leading to protein variants that can alter pathway function. The most common alleles include:
-
WT/REF (R232): The reference wild-type variant.
-
HAQ (R71H-G230A-R293Q): A common polymorphic allele containing three amino acid substitutions. It is generally considered a "hypomorphic" or less functional allele, showing impaired responses to cGAMP and bacterial challenges[2].
-
H232 (R232H): Another common variant that has also been reported to have impaired function in DNA sensing and viral defense compared to the wild-type[4].
The differential activity of these variants highlights the need to characterize the specificity of STING-modulating therapeutics.
Quantitative Comparison: diABZI Activity on STING Variants
diABZI is a potent, non-nucleotide small molecule STING agonist that has shown robust anti-tumor and anti-viral activity in preclinical models[1][5]. Unlike its predecessor DMXAA, which is only active against murine STING, diABZI activates human STING variants. However, its efficacy can be influenced by the STING genotype. While a single study providing a side-by-side EC50 comparison is not available, the literature indicates a clear difference in activation potential.
| STING Variant | Genotype | Reported Activity with STING Agonists (like diABZI) |
| WT/REF | R232 | High Responder: Serves as the baseline for potent STING activation. diABZI demonstrates high binding affinity and robustly induces downstream signaling, including IFN-β production, with reported EC50 values in the low nanomolar range (e.g., ~130 nM) in reporter assays[6]. |
| HAQ | R71H-G230A-R293Q | Low Responder: Considered a loss-of-function or "hypomorphic" allele. Cells expressing the HAQ variant show a strongly reduced ability to produce type I interferons and pro-inflammatory cytokines in response to STING agonists like cGAMP[2]. |
| H232 | R232H | Impaired Responder: This common allele also demonstrates impaired activity in DNA sensing and downstream signaling compared to the wild-type R232 variant[4]. Monocytes with the H232 allele show defects in interferon response and differentiation[4]. |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the STING signaling pathway and a typical experimental workflow for assessing modulator specificity.
Caption: STING signaling pathway activated by the agonist diABZI.
Caption: Workflow for comparing STING agonist activity on variants.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for assessing STING pathway activation[7][8].
ISG-Luciferase Reporter Assay in THP-1 Cells
This assay measures the induction of an Interferon-Stimulated Gene (ISG) promoter-driven reporter (luciferase) to quantify type I IFN signaling.
-
Cell Lines: Use THP-1 Dual™ reporter cells (or similar) engineered to stably express different human STING variants (WT, HAQ, H232) and a secreted luciferase gene under the control of an ISG54 promoter.
-
Protocol:
-
Seed the different THP-1 STING variant cell lines in a 96-well plate at a density of ~100,000 cells per well in their appropriate culture medium.
-
Prepare serial dilutions of the STING agonist (e.g., diABZI) in culture medium. Concentrations could range from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Add the diluted agonist or vehicle control to the cells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure luciferase activity in the supernatant using a luminometer and a suitable luciferase assay reagent (e.g., QUANTI-Luc™).
-
Plot the dose-response curve and calculate the half-maximal effective concentration (EC50) for each STING variant.
-
Western Blot for Phosphorylated Signaling Proteins
This method directly assesses the activation of key proteins in the STING signaling cascade.
-
Cell Lines: Human or murine cells (e.g., THP-1 monocytes, Calu-3) expressing the STING variants of interest.
-
Protocol:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the STING agonist (e.g., 10 µM diABZI) or vehicle control for a specified time course (e.g., 0, 30, 60, 120 minutes)[9].
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3) and total protein controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
While the specific inhibitory profile of "this compound" across different human STING variants remains to be publicly detailed, the analysis of the well-known agonist diABZI clearly demonstrates the critical importance of considering STING genetics in drug development. The common HAQ and H232 variants act as hypomorphic alleles, displaying significantly impaired responses to STING agonists compared to the wild-type R232 variant. Researchers and drug developers must account for this genetic variability, as it can profoundly impact the therapeutic efficacy of STING-targeting compounds in a diverse human population. The provided protocols offer a robust framework for evaluating the variant specificity of any novel STING modulator.
References
- 1. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The common HAQ STING variant impairs cGAS-dependent antibacterial responses and is associated with susceptibility to Legionnaires’ disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The common H232 STING allele shows impaired activities in DNA sensing, susceptibility to viral infection, and in monocyte cell function, while the HAQ variant possesses wild-type properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of STING Agonists and Other Immunomodulators for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, various strategies are being explored to harness the power of the immune system to combat malignancies. This guide provides a comparative analysis of a potent STING (Stimulator of Interferon Genes) agonist, represented by the clinical candidate ADU-S100 (MIW815), against established immunomodulators, including the checkpoint inhibitors Pembrolizumab and Ipilimumab, and the cytokine Interleukin-2 (IL-2). This objective comparison, supported by experimental data, aims to assist researchers in navigating the selection and development of next-generation cancer therapies.
Mechanism of Action: A Tale of Different Pathways
Immunomodulators function by targeting distinct pathways to enhance the anti-tumor immune response. While all aim for a similar outcome—tumor eradication—their mechanisms of action are fundamentally different.
STING Agonists (e.g., ADU-S100): These molecules activate the STING pathway, a critical component of the innate immune system.[1] By mimicking the natural ligand cGAMP, STING agonists trigger a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, promotes the activation and maturation of dendritic cells (DCs), enhancing antigen presentation to T cells and ultimately driving a robust tumor-specific adaptive immune response.[2]
Checkpoint Inhibitors (e.g., Pembrolizumab, Ipilimumab): These monoclonal antibodies block inhibitory receptors on T cells, effectively "releasing the brakes" on the immune system. Pembrolizumab targets the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2 on tumor cells, thereby restoring T cell activity.[3] Ipilimumab, on the other hand, blocks CTLA-4, another inhibitory receptor that downregulates the initial stages of T cell activation.[4]
Cytokines (e.g., Interleukin-2): IL-2 is a potent signaling molecule that promotes the proliferation and activation of T cells and Natural Killer (NK) cells, key effectors in the anti-tumor response.[5]
In Vitro Potency and Efficacy
The following table summarizes the in vitro activity of the selected immunomodulators, providing a quantitative comparison of their potency in cell-based assays.
| Immunomodulator | Assay Type | Cell Line/System | Readout | EC50/IC50 | Reference(s) |
| ADU-S100 (STING Agonist) | IFN-β Reporter Assay | THP1-Dual™ Cells | Luciferase Activity | ~20-30 nM | [6] |
| diABZI (STING Agonist) | IFN-β Secretion | Human PBMCs | IFN-β Levels | 130 nM | [7] |
| Pembrolizumab (Anti-PD-1) | T-cell Activation Assay | Human PBMCs + Target Cells | Cytokine Release (e.g., IFN-γ) | Not typically measured by EC50 | [3] |
| Ipilimumab (Anti-CTLA-4) | Mixed Lymphocyte Reaction | Human PBMCs | T-cell Proliferation | Not typically measured by EC50 | [8] |
| Interleukin-2 (Cytokine) | CTLL-2 Proliferation Assay | CTLL-2 cells | Cell Proliferation | ~0.1-1 ng/mL | [9] |
In Vivo Anti-Tumor Efficacy
Preclinical studies in syngeneic mouse tumor models are crucial for evaluating the in vivo efficacy of immunomodulators. The table below presents a summary of representative studies.
| Immunomodulator | Mouse Model | Tumor Type | Dosing Regimen | Key Findings | Reference(s) |
| ADU-S100 (STING Agonist) | BALB/c | CT26 Colon Carcinoma | 20-40 µg, intratumoral, days 10 & 16 | Significant tumor growth inhibition; 100% survival in combination with CpG ODN1826. | [1][10] |
| diABZI (STING Agonist) | BALB/c | CT26 Colon Carcinoma | 1.5 mg/kg, intravenous, days 1, 4, 8 | Significant tumor growth inhibition and improved survival (80% tumor-free at day 43). | [11][12] |
| Pembrolizumab (Anti-PD-1) | C57BL/6 | MC38 Colon Carcinoma | 100 µ g/animal , intraperitoneal, days 3, 7, 10, 14 | 94% tumor growth inhibition on day 17; 5/6 mice with complete tumor regression. | [13][14] |
| Ipilimumab (Anti-CTLA-4) | BALB/c | CT26 Colon Carcinoma | 10 mg/kg, intraperitoneal | Combination with anti-PD-1 showed synergistic anti-tumor activity. | [8] |
| Interleukin-2 (Cytokine) | BALB/c | Renca Renal Carcinoma | Intraperitoneal administration | Augmented anti-tumor efficacy when combined with sorafenib. | [15][16] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these immunomodulators vary significantly, influencing their dosing schedules and potential for systemic exposure and toxicity.
| Immunomodulator | Administration Route | Half-life (t½) | Peak Concentration (Cmax) | Area Under the Curve (AUC) | Reference(s) |
| ADU-S100 (STING Agonist) | Intratumoral | ~24 minutes | Dose-dependent | Dose-proportional increase | [17] |
| diABZI (STING Agonist) | Intravenous | ~1.4 hours | Dose-dependent | - | [11][12][18] |
| Pembrolizumab (Anti-PD-1) | Intravenous | ~27 days | Dose-proportional | Dose-proportional | [3][19][20] |
| Ipilimumab (Anti-CTLA-4) | Intravenous | ~15 days | Dose-proportional | Dose-proportional | [4][21][22][23] |
| Interleukin-2 (Cytokine) | Intravenous | Biphasic: ~13 min (initial), ~85 min (terminal) | Dose-dependent | - | [24][25][26] |
| Interleukin-2 (Cytokine) | Subcutaneous | ~2.8-5.1 hours | ~72-89 IU/mL | ~627-1130 IU·h/mL | [27] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
Cytokine Release Assay (ELISA)
This protocol details the quantification of cytokines secreted by immune cells following treatment with an immunomodulator.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β) overnight at 4°C.[28]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[28]
-
Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.[5]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[28]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.[29]
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.[28]
-
Stop Reaction & Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.[29]
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.[5]
T-cell Activation Assay (Flow Cytometry)
This protocol outlines the assessment of T-cell activation markers using flow cytometry.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.[30]
-
Cell Stimulation: Culture PBMCs in the presence of the immunomodulator and/or specific stimuli (e.g., anti-CD3/CD28 antibodies, antigens) for a designated period (e.g., 24-72 hours).[30]
-
Surface Staining: Harvest the cells and stain with a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, HLA-DR). Incubate for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization (for intracellular staining): If analyzing intracellular markers (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells using appropriate buffers.
-
Intracellular Staining: Stain for intracellular markers with fluorescently-labeled antibodies.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of activated T cells within different subpopulations.
In Vivo Syngeneic Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of immunomodulators in a syngeneic mouse model.
-
Cell Culture: Culture the appropriate syngeneic tumor cell line (e.g., CT26 for BALB/c mice, B16F10 or MC38 for C57BL/6 mice) under standard conditions.[31]
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells into the flank of immunocompetent mice.[31]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.[1]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups and administer the immunomodulator according to the desired dosing regimen and route (e.g., intratumoral, intravenous, intraperitoneal).[1]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition or overall survival.[1]
-
Immunophenotyping (Optional): At the end of the study, tumors and lymphoid organs can be harvested for immunophenotyping by flow cytometry to analyze the immune cell infiltrate.[31]
Conclusion
This comparative analysis highlights the diverse mechanisms and therapeutic potential of different classes of immunomodulators. STING agonists represent a promising approach by activating the innate immune system to initiate a powerful anti-tumor adaptive immune response. Checkpoint inhibitors have demonstrated significant clinical success by overcoming tumor-induced immune suppression. Cytokines like IL-2 offer potent T-cell stimulation but can be associated with significant toxicity.
The choice of an immunomodulatory agent for a specific cancer therapy will depend on a multitude of factors, including the tumor microenvironment, the patient's immune status, and the potential for combination therapies. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and drug developers in their efforts to advance the field of cancer immunotherapy.
References
- 1. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 2. Evaluation of the pharmacokinetics and metabolism of pembrolizumab in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipilimumab for advanced melanoma: A pharmacologic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 10. diABZI STING agonist-1 trihydrochloride | 2138299-34-8 | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. southernresearch.org [southernresearch.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antitumor efficacy of recombinant human interleukin-2 combined with sorafenib against mouse renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutralization of interleukin-2 retards the growth of mouse renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 18. Evaluation of dosing strategy for pembrolizumab for oncology indications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Case report: Pharmacokinetics of pembrolizumab in a patient with stage IV non–small cell lung cancer after a single 200 mg administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Model-based clinical pharmacology profiling of ipilimumab in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. Clinical Pharmacokinetics and Pharmacodynamics of Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of route and formulation on clinical pharmacokinetics of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of recombinant interleukin 2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics of recombinant human interleukin-2 in advanced renal cell carcinoma patients following subcutaneous application - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bdbiosciences.com [bdbiosciences.com]
- 28. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Macromolecular Diamidobenzimidazole Conjugates Can Activate Stimulator of Interferon Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. criver.com [criver.com]
Navigating the STING Pathway: A Comparative Guide to Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the modulation of the STING (Stimulator of Interferon Genes) pathway presents a promising avenue for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. This guide provides a comparative analysis of small molecule STING inhibitors, offering insights into their mechanisms and the experimental frameworks used to validate their efficacy. A critical examination of "STING modulator-3" is presented alongside a detailed comparison of two well-characterized inhibitors, H-151 and C-176, to aid in the selection of appropriate research tools.
The Enigma of "this compound"
"this compound" is commercially available and described as a STING inhibitor, reportedly exhibiting a binding affinity (Ki) of 43.1 nM for the R232 variant of human STING.[1] However, the publicly available data presents a significant contradiction. The same sources state that this compound has "no effect on IRF-3 activation or TNF-β induction in THP-1 cells."[1] This is inconsistent with the expected outcome of STING inhibition, which should block the downstream signaling cascade leading to the activation of the transcription factor IRF3 and the subsequent production of inflammatory cytokines like TNF-α.
This discrepancy, without clarification from primary literature or detailed experimental data, makes it challenging to definitively categorize "this compound" as a functional inhibitor of the STING signaling pathway. Further independent experimental validation is required to elucidate its true mechanism of action.
A Comparative Look at Established STING Inhibitors: H-151 and C-176
To provide a clear and actionable comparison for researchers, this guide will focus on two well-documented STING inhibitors: H-151 and C-176. Both compounds have been shown to effectively block STING-dependent downstream signaling.
Mechanism of Action and Potency
H-151 and C-176 are covalent inhibitors that target a cysteine residue (Cys91 in human STING) in the transmembrane domain of the STING protein.[2][3] This covalent modification prevents the palmitoylation and subsequent oligomerization of STING, which are critical steps for its activation and the recruitment of downstream signaling partners like TBK1.[2][4]
| Inhibitor | Target | Mechanism of Action | Reported Potency (IC50) |
| H-151 | Human and Murine STING | Covalent modification of Cys91, blocking palmitoylation and oligomerization.[2][3] | ~134.4 nM (in human foreskin fibroblasts for IFN-β induction)[3] |
| C-176 | Murine STING (preferentially) | Covalent modification of Cys91, blocking palmitoylation and oligomerization.[2][4] | Effective at micromolar concentrations in blocking STING-dependent cytokine production.[5][6] |
Caption: Comparative overview of H-151 and C-176 STING inhibitors.
Inhibition of Downstream Signaling Pathways
The efficacy of STING inhibitors is determined by their ability to block the activation of downstream signaling cascades. Key events include the phosphorylation of the kinase TBK1 and the transcription factor IRF3, leading to the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines like TNF-α.
Caption: STING signaling pathway and points of inhibition by H-151 and C-176.
Experimental Protocols for Assessing STING Inhibition
To confirm the inhibitory activity of a compound on the STING pathway, a series of in vitro experiments are typically performed. Below are generalized protocols for two key assays.
Western Blot for Phosphorylated IRF3 (p-IRF3)
This assay directly measures the activation of a key downstream transcription factor.
Experimental Workflow:
Caption: Workflow for assessing IRF3 phosphorylation via Western Blot.
Methodology:
-
Cell Culture: Plate appropriate cells (e.g., THP-1 monocytes, primary bone marrow-derived macrophages) at a suitable density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the STING inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours.
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, for a predetermined time (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IRF3 (e.g., anti-p-IRF3 Ser366), total IRF3, and a loading control (e.g., anti-GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The ratio of p-IRF3 to total IRF3 is calculated to determine the extent of inhibition.
ELISA for TNF-α Production
This assay quantifies the secretion of a key pro-inflammatory cytokine downstream of STING activation.
Experimental Workflow:
Caption: Workflow for measuring TNF-α production via ELISA.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 as described for the Western blot protocol, but with a longer stimulation period (e.g., 6-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the cell culture plates and carefully collect the supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. Briefly:
-
Add standards and samples to a microplate pre-coated with a TNF-α capture antibody.
-
Incubate and wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the experimental samples. Compare the TNF-α levels in inhibitor-treated samples to the vehicle-treated controls to calculate the percentage of inhibition.
By employing these and other complementary assays, researchers can rigorously validate the inhibitory effects of small molecules on the STING pathway and build a comprehensive understanding of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-176 reduces inflammation-induced pain by blocking the cGAS-STING pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to STING Modulator-3 Validation in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immunotherapy, particularly for cancer treatment. This guide provides an objective comparison of a representative STING agonist, herein referred to as "STING modulator-3," with other known STING modulators, focusing on their validation in primary human cells. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tools for their studies.
Performance Comparison of STING Modulators in Primary Human Cells
The efficacy of STING modulators can vary significantly based on their chemical nature, the specific primary human cell type, and the genetic variants of STING present in the human population. The following table summarizes the performance of different classes of STING agonists in key assays using primary human cells.
| Modulator Class | Representative Modulator(s) | Primary Human Cell Type(s) | Key Readout(s) | Potency (EC50/Effective Conc.) | Key Findings & Citations |
| Cyclic Dinucleotides (CDNs) | 2'3'-cGAMP, diABZI | PBMCs, T cells, Dendritic Cells | IFN-β, TNFα, IL-1β, IL-12p70 secretion; DC maturation (CD83 upregulation) | 2'3'-cGAMP: ~70-124 µM for IFN-β in PBMCs & THP-1 cells. diABZI: ~130 nM for IFN-β in PBMCs. | 2'3'-cGAMP is the natural ligand but has lower potency compared to synthetic analogs. diABZI is significantly more potent than cGAMP.[1][2] |
| Non-CDN Small Molecules | M04, DSDP | PBMCs, Monocytic cell lines | IFN-β, TNFα, IL-1β, IL-10 secretion; IRF3 phosphorylation & nuclear translocation. | M04: 50 µM for IRF3/TBK1 phosphorylation. DSDP: CC50 > 100 µM. | These modulators can exhibit allele-specific activity on human STING variants. M04 activity is dependent on the STING polymorphic variant.[3][4][5] |
| Transmembrane Domain (TMD) Agonists | INI3069 | Primary human cells | STING, TBK1, IRF3 phosphorylation; ISG transcription. | 5-10 µM for DC maturation. | These agonists activate STING by engaging the transmembrane domain, which can lead to different downstream signaling outcomes compared to LBD binders.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of STING modulators. Below are protocols for key experiments cited in the comparison.
Cytokine Secretion Assay (ELISA)
Objective: To quantify the secretion of cytokines (e.g., IFN-β, TNFα, IL-1β) from primary human cells upon STING modulator treatment.
Methodology:
-
Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Treat the cells with a dose-response range of the STING modulator (e.g., "this compound," 2'3'-cGAMP, diABZI) or a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Harvest the cell culture supernatants by centrifugation.
-
Quantify the concentration of the desired cytokine in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Interferon-Stimulated Gene (ISG) Expression Analysis (RT-qPCR)
Objective: To measure the upregulation of downstream target genes of the STING pathway.
Methodology:
-
Culture primary human cells (e.g., T cells, fibroblasts) and treat with the STING modulator or control for a specified time (e.g., 4-8 hours).
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the ISGs of interest (e.g., IFIT1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Flow Cytometry for Dendritic Cell (DC) Maturation
Objective: To assess the maturation of primary human dendritic cells by measuring the upregulation of cell surface markers.
Methodology:
-
Generate immature DCs from PBMCs by culturing monocytes with GM-CSF and IL-4 for 5-7 days.
-
Treat the immature DCs with the STING modulator or a control for 24-48 hours.[6]
-
Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD83, CD86, HLA-DR).
-
Acquire the data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) of the maturation markers.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the validation of "this compound," the following diagrams have been generated.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for validating STING modulators.
Caption: Classes of STING modulators.
References
- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Benchmarking STING Modulator-3 Against Gold-Standard Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of innate immunity research, the STING (Stimulator of Interferon Genes) pathway has emerged as a critical target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. This guide provides a comparative analysis of a novel investigational agent, "STING modulator-3," against the well-established gold-standard STING inhibitors, H-151 and C-176. This objective comparison is supported by available experimental data to aid researchers in making informed decisions for their studies.
Executive Summary
Data Presentation: Quantitative Comparison of STING Inhibitors
The following table summarizes the available quantitative data for this compound, H-151, and C-176. It is crucial to note that the reported values are from different types of assays and cell lines, which can influence the results.
| Compound | Assay Type | Target/Cell Line | Potency (IC50/Ki) | Species Specificity |
| This compound | Scintillation proximity assay | Human STING (R232 variant) | Ki = 43.1 nM | Human (R232 variant) |
| H-151 | IFN-β Reporter Assay | 293T-hSTING cells | IC50 = 1.04 µM | Human and Murine[1][2] |
| IFN-β Reporter Assay | 293T-mSTING cells | IC50 = 0.82 µM | Human and Murine[2] | |
| IFN-β Expression Assay | Mouse Embryonic Fibroblasts (MEFs) | IC50 ≈ 100 nM | Human and Murine[3] | |
| IFN-β Expression Assay | Bone Marrow-Derived Macrophages (BMDMs) | IC50 ≈ 100 nM | Human and Murine[3] | |
| IFN-β Expression Assay | Human Foreskin Fibroblasts (HFFs) | IC50 = 134.4 nM | Human and Murine[3] | |
| C-176 | IFN-β Reporter Assay | HEK293T cells | Strongly reduces STING-mediated activity | Primarily Murine |
| Cytotoxicity Assay | HCC1806 cells | IC50 = 6.2 µM | Not a direct measure of STING inhibition | |
| Cytotoxicity Assay | HCC38 cells | IC50 = 8.7 µM | Not a direct measure of STING inhibition | |
| Cytotoxicity Assay | HCC1143 cells | IC50 = 9.5 µM | Not a direct measure of STING inhibition |
Note: The Ki value for this compound represents the binding affinity in a biochemical assay, while the IC50 values for H-151 and C-176 are derived from cell-based functional assays. A direct comparison of these values should be made with caution. The cytotoxicity data for C-176 is not a direct measure of its STING inhibitory activity.
Mechanism of Action
H-151 and C-176: Both H-151 and C-176 are covalent inhibitors that target a cysteine residue (Cys91 in human STING) in the transmembrane domain of STING.[4][5] This covalent modification prevents the palmitoylation of STING, a critical step for its activation, clustering, and downstream signaling.[4][5]
This compound: The precise mechanism of action for "this compound" is not as extensively detailed in the available literature. It is described as an inhibitor of the R232 (arginine at position 232) variant of human STING.
Mandatory Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for STING Inhibitor Evaluation
Caption: Workflow for evaluating STING inhibitors.
Experimental Protocols
IFN-β Reporter Gene Assay
This assay measures the ability of a compound to inhibit STING-dependent induction of the interferon-beta (IFN-β) promoter.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently co-transfected with plasmids encoding human or murine STING and a luciferase reporter gene under the control of the IFN-β promoter.
-
Compound Treatment: After 24 hours, the cells are pre-incubated with various concentrations of the test compounds (e.g., this compound, H-151, C-176) or vehicle control for 1-2 hours.
-
STING Activation: Cells are then stimulated with a STING agonist, such as 2'3'-cGAMP, to activate the pathway.
-
Luciferase Assay: After an incubation period of 6-24 hours, cell lysates are prepared, and luciferase activity is measured using a luminometer and a luciferase assay kit.
-
Data Analysis: The relative light units (RLUs) are normalized to the vehicle-treated control, and IC50 values are calculated using a non-linear regression analysis.
Western Blot for Phosphorylated TBK1 (pTBK1)
This method assesses the inhibition of STING signaling by measuring the phosphorylation of TBK1, a key downstream kinase.
Methodology:
-
Cell Culture and Treatment: THP-1 monocytes or other suitable cell lines are cultured and treated with the STING inhibitors and agonist as described in the reporter gene assay protocol.
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight with a primary antibody specific for phosphorylated TBK1 (pTBK1). A primary antibody for total TBK1 is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified, and the ratio of pTBK1 to total TBK1 is calculated to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that directly measures the engagement of a compound with its target protein in a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate. Ligand-bound proteins are typically more stable and aggregate at higher temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble STING protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement. An isothermal dose-response curve can also be generated by heating at a single temperature with varying compound concentrations.
References
- 1. invivogen.com [invivogen.com]
- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of STING Modulator-3
This document provides detailed procedural guidance for the safe handling and disposal of STING modulator-3, a compound utilized by researchers and scientists in drug development. The information is intended to ensure laboratory safety and proper logistical management of chemical waste.
Disclaimer: As no specific Safety Data Sheet (SDS) for "this compound" is publicly available, this guidance is based on general best practices for the disposal of research-grade small molecule inhibitors. It is imperative to treat this compound as potentially hazardous and to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step in chemical waste management.
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves, pipette tips), in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Do not mix with other types of waste unless specifically instructed by your EHS office.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from cell culture media, experimental assays) in a separate, leak-proof, and shatter-resistant container, preferably plastic-coated glass or high-density polyethylene.
-
Segregate halogenated and non-halogenated solvent waste if applicable.
-
Ensure the pH of aqueous solutions is neutral (between 6.0 and 8.0) before collection, unless your facility's guidelines state otherwise. Do not attempt to neutralize concentrated acids or bases; collect them as-is.[1]
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[1]
-
Step 2: Container Labeling
Accurate labeling is mandatory for regulatory compliance and safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and any solvents or other chemicals present in the container.
-
Indicate the approximate concentration or percentage of each component.
-
Record the accumulation start date (the date the first drop of waste was added to the container).
Step 3: Storage of Waste
Store waste containers safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Keep waste containers securely closed at all times, except when adding waste.[2][3]
-
Store containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[3]
-
Ensure incompatible wastes are segregated to prevent reactions.[2][3] For instance, keep acidic waste separate from basic waste and oxidizing agents away from organic materials.
Step 4: Arranging for Disposal
-
Once a waste container is full or has been in the SAA for the maximum allowable time (typically 6-12 months, check local regulations), arrange for its collection by your institution's EHS or hazardous waste management department.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Evaporation of chemical waste in a fume hood is not a permissible disposal method.[2][3]
Experimental Context: The cGAS-STING Signaling Pathway
STING (Stimulator of Interferon Genes) is a crucial protein in the innate immune system. It acts as a sensor for cytosolic DNA, which can originate from pathogens or from damaged host cells.[4][5] The activation of the cGAS-STING pathway leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response.
The pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[6] This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[4][6] cGAMP then binds to STING, which is anchored in the membrane of the endoplasmic reticulum (ER).[7] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[8][9]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes for type I interferons (e.g., IFN-β).[4][7] STING activation can also lead to the activation of NF-κB, promoting the expression of pro-inflammatory cytokines.[7][9]
STING inhibitors, such as this compound, are designed to block this signaling cascade. They can act through various mechanisms, such as binding to the cGAMP pocket to prevent activation or by covalently modifying STING to lock it in an inactive state, thereby preventing its oligomerization and downstream signaling.[8][10]
Caption: cGAS-STING signaling pathway and point of inhibition.
Experimental Workflow for Assessing STING Modulator Activity
A common workflow to evaluate the efficacy of a STING modulator involves cell-based assays.
Caption: Workflow for testing STING inhibitor activity.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
